molecular formula C7H6O2 B7760841 Salicylaldehyde CAS No. 27761-48-4

Salicylaldehyde

Cat. No.: B7760841
CAS No.: 27761-48-4
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Description

Salicylaldehyde (CAS 90-02-8), also known as 2-hydroxybenzaldehyde, is an organic compound with the formula C₇H₆O₂. It is a colorless to pale yellow oily liquid with a distinctive bitter almond odor and occurs naturally in sources like buckwheat . This compound is characterized by an ortho-substituted structure, featuring a phenolic hydroxyl group adjacent to an aldehyde group. This arrangement facilitates strong internal hydrogen bonding, which influences its reactivity and flat molecular geometry . This compound is primarily used as a fundamental building block in organic synthesis. Its key application is as a precursor in the commercial production of coumarin, via the Perkin reaction with acetic anhydride . It also serves as a starting material for synthesizing various chelating ligands, such as salen and salicylaldoxime, through condensation reactions with amines and hydroxylamine, respectively . Furthermore, its conversion to catechol (1,2-dihydroxybenzene) via oxidation with hydrogen peroxide is a documented transformation (Dakin reaction) . Recent research has also explored derivatives of this compound, such as azo compounds, for their potential antibacterial properties . In the laboratory, this compound is a versatile reagent for constructing heterocycles; it undergoes the Rap-Stoermer condensation to form benzofuran derivatives and can be condensed with diethyl malonate to yield 3-carbethoxycoumarin . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used in food, cosmetics, or household products. Safety data indicates that this compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and is suspected of damaging fertility or the unborn child . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salicylaldehyde from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing salicylaldehyde (B1680747) from phenol (B47542). It delves into the detailed mechanisms of key named reactions, offers step-by-step experimental protocols, and presents quantitative data to facilitate comparison and optimization. The content is tailored for professionals in chemical research and drug development who require a thorough understanding of these important formylation reactions.

Introduction

This compound (2-hydroxybenzaldehyde) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. Its versatile reactivity, stemming from the presence of both a hydroxyl and an aldehyde group on the aromatic ring, makes it a valuable building block in organic synthesis. The ortho-formylation of phenol is the most direct approach to its synthesis, and several named reactions have been developed for this purpose. This guide will focus on the most prominent methods: the Reimer-Tiemann reaction and the Duff reaction, while also exploring modern, selective alternatives.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic and widely studied method for the ortho-formylation of phenols.[1][2][3] It typically involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base.[4] While effective for many hydroxy-aromatic compounds, it is known for often moderate yields.[4][5]

Reaction Mechanism

The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[2][4] The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[2] Concurrently, the phenol is deprotonated by the base to form a phenoxide ion, which is a more potent nucleophile than phenol itself.[2] The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2][6] The resulting intermediate is then hydrolyzed to yield this compound.[2]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenol Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) C_anion Trichloromethyl Anion (⁻CCl₃) CHCl3->C_anion + OH⁻ Carbene Dichlorocarbene (:CCl₂) C_anion->Carbene - Cl⁻ Intermediate1 Dichloromethyl Phenoxide Intermediate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Proton Transfer This compound This compound Intermediate2->this compound + 2H₂O - 2HCl

Caption: Mechanism of the Reimer-Tiemann Reaction.

Quantitative Data

The yield of the Reimer-Tiemann reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature.

Phenol DerivativeBaseSolvent SystemTemperature (°C)Yield of this compound (%)Reference
PhenolNaOHWater/Chloroform60-65~30[7]
PhenolNaOHMethanol/Toluene (1:1)65-6860.2[8]
PhenolNaOHEthanol/Toluene (1:1)80-9050.9[8]
PhenolNaOHIsopropanol/Toluene (1:1)80-9049.1[8]
β-NaphtholNaOHEthanol/Water70-80Varies[6]
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from phenol via the Reimer-Tiemann reaction.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water and add a solution of phenol in water.

  • Heat the mixture to 60-65°C with stirring.[9]

  • Slowly add chloroform to the reaction mixture over a period of 30 minutes, maintaining the temperature at 65-70°C.[5]

  • After the addition is complete, continue heating and stirring for an additional hour.[9]

  • Remove excess chloroform by steam distillation.[9]

  • Cool the reaction mixture and acidify with dilute sulfuric acid.[9]

  • Isolate the this compound by steam distillation.[9]

  • Extract the distillate with dichloromethane or ether.[5]

  • Dry the organic extract over anhydrous magnesium sulfate and remove the solvent by distillation.[10]

  • For further purification, the crude this compound can be treated with a sodium bisulfite solution to form a solid adduct, which is then filtered and decomposed with dilute acid to regenerate the pure aldehyde.[10]

Reimer_Tiemann_Workflow A 1. Dissolve Phenol and NaOH in Water B 2. Heat to 60-65°C A->B C 3. Add Chloroform dropwise at 65-70°C B->C D 4. Reflux for 1 hour C->D E 5. Steam Distill to Remove Excess Chloroform D->E F 6. Acidify with Dilute H₂SO₄ E->F G 7. Steam Distill to Isolate this compound F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Evaporate Solvent H->I J 10. Purify via Bisulfite Adduct (Optional) I->J

Caption: Experimental workflow for the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid.[11][12] This reaction is particularly effective for electron-rich phenols.[11]

Reaction Mechanism

The reaction mechanism involves the protonation of hexamine in the acidic medium, followed by its decomposition to generate an electrophilic iminium ion.[11] The electron-rich phenol then attacks the iminium ion, leading to the formation of a benzylamine (B48309) intermediate.[11] Subsequent intramolecular redox reactions and hydrolysis yield the final this compound product.[11]

Duff_Reaction_Mechanism cluster_electrophile Electrophile Generation cluster_attack_hydrolysis Electrophilic Attack and Hydrolysis Hexamine Hexamine Protonated_Hexamine Protonated Hexamine Hexamine->Protonated_Hexamine + H⁺ Iminium_Ion Iminium Ion (Electrophile) Protonated_Hexamine->Iminium_Ion Ring Opening Benzylamine_Intermediate Benzylamine Intermediate Phenol Phenol Phenol->Benzylamine_Intermediate + Iminium Ion Imine_Intermediate Imine Intermediate Benzylamine_Intermediate->Imine_Intermediate Oxidation This compound This compound Imine_Intermediate->this compound + H₂O (Hydrolysis) Duff_Reaction_Workflow A 1. Prepare Anhydrous Glycerol-Boric Acid B 2. Cool to 150°C A->B C 3. Mix Phenol and Hexamine B->C D 4. Add Phenol-Hexamine Mixture to Glycerol-Boric Acid C->D E 5. Maintain at 150-165°C for 20 min D->E F 6. Cool to 115°C and Acidify with H₂SO₄/H₂O E->F G 7. Isolate this compound by Steam Distillation F->G

References

An In-depth Technical Guide to the Physicochemical and Spectroscopic Data of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is an aromatic organic compound with the chemical formula C₇H₆O₂. It is a colorless to pale yellow oily liquid with a characteristic bitter almond-like odor. As a versatile precursor in organic synthesis, this compound is a key building block for a wide range of pharmaceuticals, fragrances, and chelating agents. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic data of this compound, complete with experimental protocols and visual aids to facilitate its application in a laboratory setting.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions and formulations.

PropertyValueReference(s)
Molecular Formula C₇H₆O₂[1][2]
Molecular Weight 122.12 g/mol [1][2]
Appearance Colorless to pale yellow oily liquid[3][4]
Odor Bitter almond-like[3][4]
Melting Point -7 °C (266 K)[5][6]
Boiling Point 196-197 °C (469-470 K)[5][6]
Density 1.146 g/cm³ at 25 °C[5][6]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[7][8]
pKa 8.37[8]
Refractive Index (n²⁰/D) 1.573[8]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound. The following sections provide detailed spectroscopic data obtained from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound exhibits distinct signals for the aldehydic, hydroxyl, and aromatic protons.

ProtonChemical Shift (δ, ppm)Multiplicity
Aldehydic (-CHO)~9.9Singlet
Hydroxyl (-OH)~11.0Singlet
Aromatic (C₆H₄)7.0 - 7.6Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)~196
C-OH~161
Aromatic C-H117 - 137
Aromatic C (quaternary)~120

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows strong absorption bands corresponding to the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

Functional GroupAbsorption Band (cm⁻¹)
O-H stretch (intramolecularly H-bonded)3400-3100 (broad)
Aromatic C-H stretch3100-3000
Aldehydic C-H stretch2900-2800 and 2800-2700
C=O stretch (conjugated aldehyde)~1668
C=C stretch (aromatic)1600-1450
C-O stretch~1282
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its conjugated system, exhibits characteristic absorption bands in the UV region.

Solventλmax (nm)
Ethanol/Water~325

Note: The position and intensity of absorption bands can be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/zFragment
122[M]⁺ (Molecular ion)
121[M-H]⁺
93[M-CHO]⁺
65[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the this compound solution.

    • Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of a double-beam UV-Vis spectrophotometer.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λmax) should be identified.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatography (GC) interface.

  • Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information This compound This compound NMR NMR (¹H, ¹³C) IR IR UV_Vis UV-Vis MS Mass Spec. Connectivity Connectivity & Proton/Carbon Environment NMR->Connectivity Provides Functional_Groups Functional Groups IR->Functional_Groups Identifies Conjugation Conjugated π System UV_Vis->Conjugation Characterizes Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Determines

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Characterization_Workflow start Obtain Pure Sample of this compound physicochemical Physicochemical Characterization (m.p., b.p., density, etc.) start->physicochemical spectroscopic_analysis Spectroscopic Analysis start->spectroscopic_analysis data_analysis Data Analysis and Interpretation physicochemical->data_analysis nmr NMR Spectroscopy (¹H and ¹³C) spectroscopic_analysis->nmr ir IR Spectroscopy spectroscopic_analysis->ir uv_vis UV-Vis Spectroscopy spectroscopic_analysis->uv_vis ms Mass Spectrometry spectroscopic_analysis->ms nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_confirmation Structure Confirmation and Purity Assessment data_analysis->structure_confirmation

Caption: General experimental workflow for the physicochemical and spectroscopic characterization of a chemical compound.

References

Salicylaldehyde Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747), a versatile aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

This compound derivatives have demonstrated potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the hydroxyl and aldehyde groups, which can interact with microbial enzymes and proteins.

Antibacterial Activity

Substituted salicylaldehydes and their Schiff base derivatives have shown significant antibacterial effects. Halogenated, nitro-substituted, and hydroxylated salicylaldehydes, in particular, exhibit high potency.[1][2] For instance, Schiff bases derived from sulfadiazine (B1682646) and various salicylaldehydes have shown high susceptibility against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3] Mannich bases prepared from this compound, morpholine, and various compounds with active hydrogen atoms also exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Antifungal Activity

Azo derivatives of this compound have been screened for their antifungal potential against strains such as Aspergillus flavus and Candida albicans.[5] Additionally, certain this compound-derived α-alkenyl-γ and δ-lactams have exhibited potent antifungal activity against agricultural pathogens like Colletotrichum orbiculare.[6]

Table 1: Antimicrobial Activity of this compound Derivatives

Compound TypeMicroorganismActivity MetricValueReference
Substituted SalicylaldehydesAspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, Staphylococcus epidermidisInhibition ZoneUp to 49 mm[1][2]
Sulfadiazine-Salicylaldehyde Schiff BasesMethicillin-resistant S. aureusMICFrom 7.81 µM[3]
Sulfadiazine-Salicylaldehyde Schiff BasesCandida sp., Trichophyton interdigitaleMICFrom 1.95 µM[3]
This compound-derived Mannich BasesB. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicansZone of InhibitionAppreciable[4]
This compound Hydrazone (SA-SB-1)E. faecalisMIC12 µg/mL[7]
This compound Hydrazone (SA-SB-1)S. aureus, P. aeruginosa, E. coliMIC250 µg/mL[7]
This compound Hydrazone (SA-SB-2)E. faecalisMIC12 µg/mL[7]
This compound Hydrazone (SA-SB-2)S. aureus, P. aeruginosa, E. coliMIC250 µg/mL[7]

Anticancer Activity

The antiproliferative effects of this compound derivatives have been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.

This compound benzoylhydrazones, particularly those with methoxy (B1213986) group substitutions, have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[8][9] Some dimethoxy analogs have even displayed exceptional selectivity, showing no toxicity to normal human embryonic kidney cells.[8][9] The introduction of a methoxy group at the 3-position of this compound-derived hydrazones leads to strong cytotoxic effects against acute myeloid leukemia (AML) HL-60 cells, while a methoxy group at the 5th position results in remarkable activity against the MCF-7 breast cancer cell line.[10]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineActivity MetricValueReference
3-methoxythis compound isonicotinoylhydrazone (mSIH)Various human tumor cell linesIC50Most active cytotoxic agent[11]
Dimethoxy this compound benzoylhydrazonesLeukemic cell linesActivityPotent at low micro- and nanomolar concentrations[8][9]
3-methoxythis compound-derived hydrazonesAML HL-60 cellsCytotoxicityStrong[10]
5-methoxythis compound hydrazonesMCF-7 breast cancer cellsIC500.91–3.54 µmol/L[10]
Chitosan-functionalized this compound thiosemicarbazonesMCF-7 cancer cellsCell ViabilityLower than tumorigenic MDCK cells[12]

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, acting as free radical scavengers and reducing agents.

Secondary amine derivatives of this compound have demonstrated remarkable antioxidant properties in ABTS and phenanthroline assays.[6][13] For example, one such derivative showed an IC50 value of 5.14 ± 0.11 µM in the ABTS assay, which is significantly lower than the standards BHT and BHA.[6][13] p-Nitrophenylhydrazone derivatives of this compound also exhibit high free radical-scavenging activity.[14][15]

Table 3: Antioxidant Activity of this compound Derivatives

CompoundAssayActivity MetricValueReference
This compound-derived secondary amine (Compound 2)ABTSIC505.14 ± 0.11 µM[6][13]
This compound-derived secondary amine (Compound 5)PhenanthrolineA0.59.42 ± 1.02 µM[6][13]
p-Nitrophenylhydrazone derivative (Compound 3a)DPPHAntioxidant Activity92.42% (at 50 µg/mL)[14]
This compound hydrazoneDPPHIC5011.69 µM[16]
This compound azineDPPHIC50216.60 µM[16]

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory potential. This compound 2-chlorobenzoyl hydrazone and its zinc(II) complex have shown the ability to inhibit nociception associated with the inflammatory response.[17][18] All studied compounds in this category demonstrated levels of inhibition of zymosan-induced peritonitis comparable or superior to indomethacin.[17][18] Furthermore, certain this compound-derived secondary amines have displayed moderate anti-inflammatory activity as measured by the BSA denaturation assay.[6][13]

Table 4: Anti-inflammatory Activity of this compound Derivatives

CompoundModel/AssayActivityReference
This compound 2-chlorobenzoyl hydrazone (H2LASSBio-466)Formalin test (first phase)Active[17][18]
[Zn(LASSBio-466)H2O]2 (Complex 1)Formalin test (second phase)Active[17][18]
This compound 4-chlorobenzoyl hydrazone (H2LASSBio-1064)Formalin test (both phases)Active[17]
This compound-derived secondary amines (Compounds 2 and 5)BSA denaturationModerate activity[6][13]
This compound Hydrazone (SA-SB-1)LPS-stimulated RAW264.7 cellsIC50: 39.58 μM[7]
This compound Hydrazone (SA-SB-2)LPS-stimulated RAW264.7 cellsIC50: 55.64 μM[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general and versatile method for synthesizing this compound derivatives, particularly Schiff bases, involves the condensation reaction between this compound (or its substituted derivatives) and a primary amine.

General Procedure for Schiff Base Synthesis:

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.

For the synthesis of this compound itself, the Reimer-Tiemann reaction is a classic method, involving the ortho-formylation of phenol (B47542) using chloroform (B151607) in a basic solution.[19]

Biological Activity Assays

Antimicrobial Susceptibility Testing (Disc Diffusion Method):

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of an appropriate agar (B569324) medium.

  • Impregnate sterile paper discs with a known concentration of the test compound.

  • Place the discs on the inoculated agar surface.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition around each disc.[1][2][4]

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Add different concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity.[14]

Anti-inflammatory Activity (BSA Denaturation Assay):

  • Prepare a solution of bovine serum albumin (BSA).

  • Add different concentrations of the test compound to the BSA solution.

  • Induce denaturation by heating the mixture.

  • Measure the turbidity of the solution spectrophotometrically.

  • Calculate the percentage inhibition of denaturation.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various signaling pathways and molecular interactions.

Anticancer Mechanism: Some this compound benzoylhydrazones are believed to exert their anticancer effects by interacting with key cellular targets like human cAbl kinase.[8] This interaction can disrupt downstream signaling pathways involved in cell proliferation and survival.

anticancer_pathway cluster_cell Cancer Cell Salicylaldehyde_Derivative This compound Derivative cAbl_Kinase cAbl Kinase Salicylaldehyde_Derivative->cAbl_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) cAbl_Kinase->Downstream_Signaling Activation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: Proposed anticancer mechanism of this compound derivatives via cAbl kinase inhibition.

Anti-inflammatory Mechanism: this compound hydrazones have been shown to inhibit the expression of pro-inflammatory mediators such as NF-κB, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests that these compounds can modulate inflammatory responses by interfering with key signaling cascades.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Transcription Salicylaldehyde_Derivative This compound Derivative Salicylaldehyde_Derivative->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis and characterization to biological screening and mechanistic studies.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification Biological_Screening Biological Screening (Antimicrobial, Anticancer, etc.) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Hit_Identification->Mechanism_Studies Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_Studies->In_Vivo_Testing

Caption: A typical workflow for the development of this compound-based therapeutic agents.

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant potential in drug discovery. Their diverse pharmacological properties, coupled with their synthetic accessibility, make them attractive candidates for the development of new treatments for a variety of diseases. Further research focusing on lead optimization, mechanistic studies, and in vivo evaluation is warranted to fully exploit the therapeutic potential of this versatile class of compounds.

References

An In-depth Technical Guide to Internal Hydrogen Bonding in Salicylaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the intramolecular hydrogen bonding present in salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and contrasts its properties with its non-intramolecularly bonded isomers, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250). It outlines the structural basis for this interaction and details the experimental and computational methodologies used for its characterization.

Introduction: The Significance of Intramolecular Hydrogen Bonding

Hydrogen bonding, a specific type of dipole-dipole interaction, plays a critical role in determining the structure, function, and properties of chemical and biological systems. When this interaction occurs within a single molecule, it is termed an intramolecular hydrogen bond (IHB). This compound, the ortho-isomer of hydroxybenzaldehyde, serves as a classic model for studying a strong IHB. The proximity of its hydroxyl (-OH) and aldehyde (-CHO) groups allows for the formation of a stable six-membered quasi-ring, which profoundly influences its chemical behavior and spectroscopic signature. In contrast, its meta- and para-isomers are incapable of forming such an internal bond due to the greater distance between these functional groups, leading them to engage in intermolecular hydrogen bonding instead.

Understanding the nuances of the IHB in this compound is crucial for applications in drug design, where such interactions can dictate molecular conformation and receptor binding affinity, and in materials science for the development of novel functional materials. This guide details the theoretical underpinnings and practical analytical approaches to studying this phenomenon.

Structural Basis and Comparative Analysis of Isomers

The key difference between this compound and its isomers lies in the relative positioning of the hydroxyl and aldehyde groups on the benzene (B151609) ring.

  • This compound (ortho-isomer): The adjacent placement of the -OH (hydrogen bond donor) and -CHO (hydrogen bond acceptor) groups facilitates the formation of a strong IHB. This interaction locks the molecule into a planar conformation.

  • 3-Hydroxybenzaldehyde (meta-isomer) & 4-Hydroxybenzaldehyde (para-isomer): The functional groups in these isomers are too far apart to interact internally. Consequently, they form hydrogen bonds between molecules (intermolecular), leading to oligomeric or polymeric structures in the condensed phase.

This fundamental structural difference gives rise to distinct physicochemical properties, which are summarized below.

Diagram of Hydrogen Bonding Types

Caption: Contrasting H-bonding in this compound isomers.

Quantitative Data Summary

The structural variations lead to measurable differences in the physical and spectroscopic properties of the isomers. The following tables summarize key quantitative data obtained from experimental and computational studies.

Table 1: Comparison of Physical Properties
PropertyThis compound (ortho)4-Hydroxybenzaldehyde (para)Rationale for Difference
Boiling Point 197 °C247 °C (decomposes)The IHB in this compound prevents it from forming strong intermolecular H-bonds, resulting in a lower boiling point. The para-isomer's ability to form extensive intermolecular H-bonds requires more energy to break apart molecules.
Acidity (pKa) ~8.0 - 8.3~7.3 - 7.6This compound is a weaker acid because the IHB stabilizes the proton on the hydroxyl group, making it harder to donate. The para-isomer lacks this stabilization.
Water Solubility Sparingly solubleMore solubleThe para-isomer can readily form intermolecular H-bonds with water, enhancing its solubility. The IHB in this compound reduces its ability to H-bond with external water molecules.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
Vibrational ModeThis compound (ortho)4-Hydroxybenzaldehyde (para)Interpretation
O-H Stretch ~3200 (very broad)~3600-3200 (broad)The strong IHB in this compound significantly broadens and weakens the O-H stretching band, sometimes causing it to merge with C-H stretches. The para-isomer shows a more typical broad peak for intermolecular H-bonding.
C=O Stretch ~1665 - 1668 cm⁻¹~1680 - 1700 cm⁻¹The IHB in this compound donates electron density to the carbonyl group, weakening the C=O double bond and lowering its stretching frequency. The para-isomer has a higher, more standard frequency for an aromatic aldehyde.
Table 3: ¹H-NMR Chemical Shifts (δ, ppm)
ProtonThis compound (ortho)4-Hydroxybenzaldehyde (para)Interpretation
Hydroxyl (-OH) ~11.0 ppm (sharp, concentration-independent)~5.0 - 8.0 ppm (broad, concentration-dependent)The hydroxyl proton in this compound is strongly deshielded by the IHB and its chemical shift does not change with concentration. The para-isomer's proton signal is concentration-dependent due to the dynamic nature of intermolecular H-bonds.
Aldehyde (-CHO) ~9.9 ppm~9.8 ppmThe aldehyde proton shifts are similar, though the electronic environment is slightly different.
Table 4: Computed Geometric and Energetic Data (DFT)
ParameterThis compound (ortho)Method/Reference
H-Bond Energy ~9 kcal/molB3LYP
O-H Bond Length ~0.99 - 1.02 ÅDFT Calculations
H···O Distance ~1.6 - 1.8 ÅDFT Calculations
O-H···O Angle ~140 - 150°DFT Calculations

Experimental Protocols

Characterizing the IHB in this compound relies on precise spectroscopic and computational methods.

Infrared (IR) Spectroscopy

Objective: To identify the effect of the IHB on the O-H and C=O stretching frequencies.

Methodology:

  • Sample Preparation: Prepare dilute solutions (~0.01 M) of this compound and 4-hydroxybenzaldehyde in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄, or hexane) to minimize intermolecular interactions. Prepare a neat sample of each isomer as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent or the empty sample compartment.

    • Record the spectrum of each sample from 4000 cm⁻¹ to 600 cm⁻¹.

    • Ensure a sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the C=O stretching frequency (~1700-1650 cm⁻¹) for both isomers. A lower frequency for this compound is indicative of the IHB.

    • Analyze the O-H stretching region (~3600-3200 cm⁻¹). Note the very broad, low-intensity signal for this compound compared to the more defined peak for the para-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration Dependence Study

Objective: To demonstrate the intramolecular nature of the H-bond in this compound by showing the concentration-invariance of the hydroxyl proton's chemical shift.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of both this compound and 4-hydroxybenzaldehyde in a deuterated, non-H-bonding solvent (e.g., CDCl₃ or C₆D₆).

    • Concentrations should range from very dilute (e.g., 0.005 M) to concentrated (e.g., 1.0 M).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum for each sample at a constant temperature.

    • Ensure the spectral window includes the range from 0 to 12 ppm.

  • Data Analysis:

    • Plot the chemical shift (δ) of the hydroxyl proton as a function of concentration for both isomers.

    • For this compound, the plot should be a flat line, confirming the chemical shift is independent of concentration.

    • For 4-hydroxybenzaldehyde, the chemical shift should move downfield (to a higher ppm value) as concentration increases, which is characteristic of intermolecular hydrogen bonding.

Computational Modeling: Density Functional Theory (DFT)

Objective: To calculate the geometry, energy, and theoretical vibrational frequencies associated with the IHB.

Methodology:

  • Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Structure Building: Construct the 3D molecular structures of the this compound conformers (one with the IHB, one with the -OH group rotated away).

  • Calculation Setup:

    • Method: Select a DFT functional, such as B3LYP.

    • Basis Set: Choose a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions necessary for describing non-covalent interactions.

    • Task: Perform a geometry optimization followed by a frequency calculation for each conformer.

  • Data Analysis:

    • H-Bond Energy: The energy of the IHB can be estimated by the energy difference between the stable, H-bonded conformer and the higher-energy conformer where the -OH group is rotated away.

    • Geometric Parameters: Measure the O-H bond length, the H···O distance, and the O-H···O bond angle from the optimized structure.

    • Vibrational Frequencies: Compare the calculated C=O and O-H stretching frequencies with experimental IR data. Calculated frequencies are often scaled by a small factor (~0.96-0.98 for B3LYP) to better match experimental values.

Visualizing Workflows and Relationships

Experimental Workflow for Isomer Characterization

G cluster_nmr NMR Analysis cluster_ir IR Analysis start Unknown Hydroxybenzaldehyde Isomer nmr Perform Concentration- Dependent ¹H-NMR start->nmr ir Acquire IR Spectrum start->ir nmr_q Is δ(OH) concentration dependent? nmr->nmr_q ir_q Is ν(C=O) < 1670 cm⁻¹ and ν(O-H) very broad? ir->ir_q nmr_yes Yes -> Intermolecular H-Bond (meta or para isomer) nmr_q->nmr_yes Yes nmr_no No -> Intramolecular H-Bond (ortho isomer) nmr_q->nmr_no No conclusion Isomer Identified nmr_no->conclusion ir_yes Yes -> Intramolecular H-Bond (ortho isomer) ir_q->ir_yes Yes ir_no No -> Intermolecular H-Bond (meta or para isomer) ir_q->ir_no No ir_yes->conclusion

Caption: Workflow for distinguishing isomers via spectroscopy.

Structure-Property Logical Pathway

G pos Position of -OH Group ortho ortho- (Adjacent) pos->ortho meta_para meta- / para- (Distant) pos->meta_para intra Intramolecular H-Bond Forms ortho->intra inter Intermolecular H-Bond Forms meta_para->inter prop_intra Observable Properties: - Low Boiling Point - Lower Acidity - Conc.-Independent δ(OH) - Low ν(C=O) frequency intra->prop_intra prop_inter Observable Properties: - High Boiling Point - Higher Acidity - Conc.-Dependent δ(OH) - High ν(C=O) frequency inter->prop_inter

Caption: Relationship between structure and observed properties.

Conclusion

This compound provides a quintessential example of how a single, localized intramolecular hydrogen bond can dictate the global physicochemical and spectroscopic properties of a molecule. Its comparison with the meta- and para-isomers highlights the power of spectroscopic techniques like IR and NMR, augmented by computational DFT studies, to probe such subtle non-covalent interactions. For professionals in drug development and materials science, the principles demonstrated by this system are fundamental, as the presence or absence of an IHB can dramatically alter a molecule's conformation, solubility, and ability to interact with biological targets or other molecules in a material's matrix. A thorough understanding of these analytical workflows is therefore essential for rational molecular design and characterization.

An In-depth Technical Guide on the Synthesis and Characterization of Schiff Bases from Salicylaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation reaction of a primary amine with an aldehyde or ketone. Those derived from salicylaldehyde (B1680747) are of particular interest due to their facile synthesis, structural diversity, and wide range of applications, especially in medicinal chemistry and materials science. The presence of the hydroxyl group in the ortho position to the imine functionality allows for the formation of stable metal complexes, making them valuable chelating ligands.[1] This guide provides a comprehensive overview of the synthesis, reaction mechanism, and characterization of this compound-derived Schiff bases, with a focus on experimental protocols and quantitative data relevant to researchers in drug development. These compounds have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents.[2][3]

Reaction Mechanism and General Synthesis

The formation of a Schiff base is a reversible, two-step reaction.[2] The first step involves the nucleophilic addition of the primary amine to the carbonyl carbon of this compound, resulting in the formation of a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the final imine product.[4] The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, to facilitate the dehydration step.[5]

// Reactants this compound [label=<This compound>]; PrimaryAmine [label=<R-NH₂Primary Amine>];

// Intermediates and Products Hemiaminal [label=<Hemiaminal Intermediate>]; SchiffBase [label=<Schiff Base (Imine)>]; Water [label="H₂O"];

// Reaction Steps this compound -> Hemiaminal [label="Nucleophilic Addition"]; PrimaryAmine -> Hemiaminal; Hemiaminal -> SchiffBase [label="Dehydration"]; Hemiaminal -> Water [style=dashed];

} caption: "Reaction mechanism of Schiff base formation."

Experimental Protocols

The synthesis of Schiff bases from this compound is typically a straightforward procedure involving the refluxing of equimolar amounts of the aldehyde and the desired primary amine in an alcoholic solvent.[6] Alternative methods, such as microwave irradiation and reactions in aqueous media, have also been developed to improve yields and reduce reaction times, aligning with the principles of green chemistry.[4][7]

General Experimental Workflow

The synthesis, purification, and characterization of this compound Schiff bases follow a logical progression.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1. Mix this compound & Primary Amine in Solvent Reflux 2. Reflux Reaction Mixture Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Filtration 4. Vacuum Filtration to Collect Crystals Cooling->Filtration Washing 5. Wash Crystals with Cold Solvent Filtration->Washing Drying 6. Air Dry the Product Washing->Drying Analysis 7. Spectroscopic Analysis (FTIR, NMR) & Melting Point Drying->Analysis

Detailed Experimental Protocol: Synthesis of 2-(((4-methylphenyl)imino)methyl)phenol

This protocol is adapted from the synthesis of a Schiff base ligand using p-toluidine (B81030) and this compound.[5]

  • Preparation : Take a round-bottom flask with 20 mL of dry ethanol.

  • Reactant Addition : Add equimolar quantities of this compound and p-toluidine to the flask. Add 4-5 drops of glacial acetic acid to catalyze the reaction.

  • Reaction : Stir the mixture using a magnetic stirrer for 30 minutes at room temperature. Then, heat the mixture in a silicon oil bath to 70-80°C and stir for 3 hours under an inert nitrogen atmosphere.

  • Isolation : After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate crystallization.

  • Purification : Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying and Characterization : Air dry the purified Schiff base product. Determine the yield and melting point, and further characterize using spectroscopic methods like FTIR and NMR.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of Schiff bases derived from this compound and various primary amines, as reported in the literature.

Table 1: Synthesis and Physical Properties

Schiff Base NamePrimary Amine UsedSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB1)2-Aminobenzoic acidMethanol4-579255-260[8][9]
2-[(naphthalene-2-ylimino)methyl]phenol (SB3)2-NaphthylamineMethanol4-585160-165[8]
2-[(Z)-(phenylimino)methyl]phenol (SB8)AnilineMethanol4-581175-180[8]
{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}propanoic acidAlanineMethanol596.08-[10][11]
{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}propanoic acidAlanineMethanol592-[11]

Table 2: Spectroscopic Characterization Data

Schiff Base NameIR (C=N stretch, cm⁻¹)¹H NMR (CH=N, ppm)Reference
2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB1)16188.55[8]
2-[(naphthalene-2-ylimino)methyl]phenol (SB3)16168.68[8]
2-[(Z)-(phenylimino)methyl]phenol (SB8)16148.58[8]
{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}propanoic acid1737.068.22[11]
{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}propanoic acid1612.308.4[11]
4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide1582-15708.89-9.16[12]

Applications in Drug Development

This compound-derived Schiff bases are of significant interest in drug development due to their broad spectrum of biological activities. A notable application is their use as antimicrobial agents.[8][9]

Antimicrobial Activity

Many Schiff bases synthesized from this compound exhibit moderate to good activity against various bacterial and fungal strains.[9] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like P. aeruginosa and E. coli.[8][9] The antimicrobial potency of these compounds is often enhanced upon chelation with metal ions.[4] The proposed mechanism of action often involves the interference with essential cellular processes of the microorganisms.

Antimicrobial_Action cluster_drug Schiff Base Action cluster_cell Bacterial Cell SchiffBase This compound Schiff Base Membrane Cell Membrane Disruption SchiffBase->Membrane Enzyme Enzyme Inhibition SchiffBase->Enzyme DNA DNA Replication Interference SchiffBase->DNA Death Bacterial Cell Death Membrane->Death Enzyme->Death DNA->Death

The versatility and biological activity of this compound Schiff bases make them promising candidates for the development of new therapeutic agents.[3][9] Further research, including quantitative structure-activity relationship (QSAR) studies, can aid in the design and synthesis of more potent and selective drug candidates.[13]

Conclusion

This guide has provided a detailed technical overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound and primary amines. The straightforward synthesis, coupled with the rich functionality and biological relevance of these compounds, ensures their continued importance in the fields of chemistry and drug development. The provided data and protocols offer a solid foundation for researchers looking to explore this fascinating class of molecules.

References

The Reimer-Tiemann Reaction: A Technical Guide to Ortho-Formylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols to produce valuable hydroxybenzaldehydes.[1] Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform (B151607) in a basic medium to introduce a formyl group (-CHO) predominantly at the position ortho to the hydroxyl group. The resulting products, particularly salicylaldehyde (B1680747) and its derivatives, are critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, fragrances, and dyes. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, quantitative data on yields and regioselectivity, and a comparative overview with other formylation techniques.

Core Reaction Mechanism

The Reimer-Tiemann reaction proceeds through a series of well-defined steps involving the in-situ generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂).[1][2] The mechanism is initiated under strong basic conditions.

Step-by-Step Mechanism:

  • Generation of Dichlorocarbene: A strong base, typically an aqueous hydroxide (B78521) solution, deprotonates chloroform (CHCl₃) to form the trichloromethanide carbanion (⁻CCl₃).[1][3] This unstable intermediate rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral but highly electrophilic dichlorocarbene (:CCl₂).[3]

  • Formation of Phenoxide Ion: Concurrently, the hydroxide base deprotonates the phenol (B47542), forming a phenoxide ion. This step is crucial as the negative charge on the oxygen is delocalized into the aromatic ring, significantly increasing its nucleophilicity and reactivity towards electrophiles.[1][3]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. The attack is favored at the ortho position due to an electrostatic interaction between the phenoxide's counter-ion (e.g., Na⁺) and the dichlorocarbene, which stabilizes the transition state.[4][5]

  • Intermediate Formation: This attack results in the formation of a dichloromethyl-substituted phenoxide intermediate.[1][3]

  • Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed. Two successive Sₙ2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol, which readily loses a water molecule to form the aldehyde.

  • Acidification: A final acidification step re-protonates the phenoxide to yield the final ortho-hydroxybenzaldehyde product.[3]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the Reimer-Tiemann reaction pathway.

Caption: Reaction mechanism of the Reimer-Tiemann reaction.

Quantitative Data: Yields and Regioselectivity

The Reimer-Tiemann reaction is known for its predominant ortho-formylation, but yields can be moderate and are highly dependent on the substrate and reaction conditions.[6] The ortho/para ratio is influenced by factors such as the position of existing substituents and the reaction medium.[7] Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it.

Phenolic SubstrateMajor Product(s)Typical Total Yield (%)Ortho:Para RatioReference
PhenolThis compound, p-Hydroxybenzaldehyde30-40%~2.2:1[4][5]
p-Cresol (4-methylphenol)4-Methylthis compoundModerateOrtho product is major[8]
Guaiacol (2-methoxyphenol)Vanillin, iso-Vanillin15-20%Varies-
2-Naphthol (B1666908)2-Hydroxy-1-naphthaldehyde (B42665)38-48%Formylation at C1[7][9]
4-Chlorophenol4-Chlorothis compoundVariesOrtho product is major-

Note: Yields are highly variable and the data presented are representative values from literature.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are protocols for the formylation of phenol and 2-naphthol.

Protocol 1: Synthesis of this compound from Phenol

This procedure is a classic example of the Reimer-Tiemann reaction.

Materials:

  • Phenol (18.8 g)

  • Sodium hydroxide (60 g)

  • Chloroform (30 mL)

  • Deionized water (80 mL)

  • Hydrochloric acid (concentrated, for acidification)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide (60 g) in deionized water (80 mL).

  • Addition of Phenol: To the warm alkaline solution, add phenol (18.8 g) and heat the mixture to 60-65°C using a water bath.

  • Addition of Chloroform: With vigorous stirring, add chloroform (30 mL) dropwise from the dropping funnel over approximately 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[7]

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional hour to ensure the reaction goes to completion.[2]

  • Work-up - Chloroform Removal: Remove the excess chloroform from the reaction mixture by steam distillation.

  • Work-up - Acidification: Cool the remaining solution and carefully acidify it with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the crude product.

  • Isolation: The product, this compound, can be further purified by steam distillation from the acidified mixture. The oily distillate is collected.

  • Extraction and Drying: Extract the this compound from the distillate using ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of 2-Hydroxy-1-Naphthaldehyde from 2-Naphthol

This protocol demonstrates the application of the reaction to a polycyclic aromatic system.

Materials:

  • 2-Naphthol (β-naphthol) (100 g, 0.69 moles)

  • Sodium hydroxide (200 g, 5 moles)

  • Chloroform (131 g, 1.1 moles)

  • 95% Ethanol (B145695) (300 g)

  • Deionized water (415 g)

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottomed flask fitted with a reflux condenser, a stirrer, and a dropping funnel, place 2-naphthol (100 g) and 95% ethanol (300 g).[7]

  • Base Addition: Start the stirrer and rapidly add a solution of sodium hydroxide (200 g) in water (415 g).[7]

  • Heating and Chloroform Addition: Heat the resulting solution to 70–80 °C in a steam bath. Begin the dropwise addition of chloroform (131 g) at a rate that maintains gentle reflux. Further external heating is often unnecessary once the reaction begins.[7]

  • Reaction Completion: Continue stirring for 1 hour after all the chloroform has been added. The sodium salt of the product may separate during the reaction.[7]

  • Solvent Removal: Remove the ethanol and excess chloroform by distillation from a steam bath.[7]

  • Acidification and Isolation: Add concentrated hydrochloric acid dropwise to the residue with good stirring until the mixture is acidic. An oil will separate. Add sufficient water to dissolve any precipitated salts.

  • Purification: Separate the oil and wash it several times with hot water. The crude product can be purified by vacuum distillation, followed by recrystallization from ethanol to yield pure 2-hydroxy-1-naphthaldehyde (Yield: 38–48%).[7]

General Experimental Workflow

The logical flow from starting materials to the final purified product is depicted below.

Experimental_Workflow Start Starting Materials: Phenol, CHCl₃, NaOH(aq) Setup Set up Reaction Flask (Reflux, Stirrer, Funnel) Start->Setup Dissolve Dissolve Phenol in Aqueous NaOH Setup->Dissolve Heat Heat to 60-70°C Dissolve->Heat Add_CHCl3 Add CHCl₃ Dropwise (Exothermic Control) Heat->Add_CHCl3 Reflux Stir at Reaction Temp (1-3 hours) Add_CHCl3->Reflux Workup Reaction Work-up Reflux->Workup Acidify Acidify with HCl Workup->Acidify Isolate Isolate Crude Product (e.g., Steam Distillation) Acidify->Isolate Extract Extract with Organic Solvent Isolate->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Final Purification (e.g., Vacuum Distillation) Dry->Purify Product Pure ortho-Hydroxybenzaldehyde Purify->Product

Caption: General experimental workflow for the Reimer-Tiemann reaction.

Scope and Limitations

Scope: The Reimer-Tiemann reaction is effective for a range of hydroxy-aromatic compounds, including substituted phenols, naphthols, and electron-rich heterocycles like pyrroles and indoles.[1][2] A notable variation involves substituting chloroform with carbon tetrachloride, which leads to the formation of phenolic carboxylic acids (e.g., salicylic (B10762653) acid from phenol) instead of aldehydes.[1][10]

Limitations: Despite its utility, the reaction has limitations:

  • Moderate Yields: The yields are often low to moderate, which can be a drawback for large-scale industrial synthesis.[6]

  • Substrate Sensitivity: Many compounds cannot withstand the harsh basic conditions and heating required.[1][2] Functional groups like alkenes and amines may undergo side reactions with dichlorocarbene to form dichlorocyclopropanes and isocyanides, respectively, making the reaction unsuitable for substrates bearing these groups.[1][2]

  • Biphasic System: The reaction is typically carried out in a biphasic solvent system because hydroxides are not readily soluble in chloroform.[1][2] This necessitates vigorous mixing, phase-transfer catalysts, or emulsifying agents to ensure the reagents interact effectively.[2]

Comparison to Other Formylation Methods

Several other methods exist for the formylation of aromatic compounds. The Reimer-Tiemann reaction offers distinct advantages in specific contexts.

  • Gattermann and Gattermann-Koch Reactions: These methods require acidic and anhydrous conditions. The Gattermann-Koch reaction is not applicable to phenol substrates at all.[2]

  • Vilsmeier-Haack Reaction: While widely used, this reaction also requires anhydrous conditions and is not always suitable for phenol substrates.

  • Duff Reaction: This method uses hexamine for the ortho-formylation of highly activated phenols.

The Reimer-Tiemann reaction is often the most advantageous route in terms of operational ease and safety, as it is the only one of these common methods that does not require acidic or anhydrous conditions.[2]

Conclusion

The Reimer-Tiemann reaction remains a vital and frequently taught transformation in organic chemistry for the ortho-formylation of phenols. Its mechanism, involving the generation and reaction of dichlorocarbene, provides a unique pathway for C-C bond formation under basic conditions. While limited by moderate yields and harsh conditions for some substrates, its operational simplicity and preferential ortho-selectivity make it an indispensable tool for synthesizing hydroxybenzaldehydes, which are crucial precursors in medicinal chemistry and the broader chemical industry. Future optimizations may focus on milder reaction conditions and improved catalytic systems to enhance yields and broaden the substrate scope.

References

The Perkin Synthesis of Coumarin from Salicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Perkin synthesis of coumarin (B35378) from salicylaldehyde (B1680747). It covers the core reaction mechanism, detailed experimental protocols, quantitative data, and the relevance of coumarins in drug development.

Introduction to the Perkin Synthesis of Coumarin

The Perkin reaction, first described by William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids.[1][2][3] A significant application of this reaction is the synthesis of coumarin, a fragrant organic chemical compound in the benzopyrone class, by heating this compound with acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate (B1210297).[4][5] Coumarin and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[5][6][7]

Reaction Mechanism and Key Intermediates

The mechanism of coumarin formation via the Perkin reaction from this compound is understood to proceed through an intramolecular aldol-type condensation.[8][9] The key steps are as follows:

  • Formation of a Carbanion: The acetate ion, acting as a weak base, abstracts a proton from acetic anhydride to generate a carbanion (enolate).[4][10]

  • Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound.[4][9]

  • Intermediate Formation: An important intermediate, O-acetyl this compound, is formed.[8]

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to yield the final coumarin product.[4][8]

It is noteworthy that the reaction primarily proceeds via an intramolecular pathway, as evidenced by experiments showing that O-acetyl this compound itself can be converted to coumarin.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin via the Perkin reaction.

General Laboratory Procedure

A common laboratory-scale synthesis involves the following steps:

Reagents:

  • This compound

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • A mixture of this compound, acetic anhydride, and anhydrous sodium acetate is heated.[5]

  • The reaction is typically maintained at an elevated temperature, up to approximately 200°C, for several hours.[5][11]

  • During the reaction, acetic acid is formed and is often distilled off from the reaction mixture.[11]

  • Upon completion, the reaction mixture is cooled and the product is isolated.

Purification:

The crude product can be purified by several methods. One common method involves washing the reaction mixture with water to remove unreacted starting materials and water-soluble byproducts, followed by recrystallization from a suitable solvent like ethanol.[12] Alternatively, the product can be isolated by fractional distillation under reduced pressure.[11]

Quantitative Data and Reaction Conditions

The yield and purity of the synthesized coumarin are highly dependent on the reaction conditions. The table below summarizes key quantitative data from various reported procedures.

ParameterValue/ConditionYield (%)Reference
Reactant Ratio (this compound:Sodium Acetate:Acetic Anhydride) Molar ratio of alkali metal acetate at or below the concentration of this compoundNot specified, but improved separation[11]
Temperature Up to ~200°CVaries[5][11]
Catalyst Triethylamine (in place of sodium acetate)>90% (for 3-phenylcoumarin)[8]
Alternative Reagent Acetic acid (in place of acetic anhydride)Low[12]

Visualizing the Synthesis and its Relevance

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the Perkin synthesis of coumarin.

Perkin_Synthesis_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product This compound This compound NucleophilicAttack Nucleophilic Attack This compound->NucleophilicAttack AceticAnhydride Acetic Anhydride Carbanion Carbanion Formation AceticAnhydride->Carbanion SodiumAcetate Sodium Acetate (Base) SodiumAcetate->Carbanion abstracts proton Carbanion->NucleophilicAttack Intermediate O-acetyl this compound Intermediate NucleophilicAttack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Coumarin Coumarin Dehydration->Coumarin Experimental_Workflow Start Start: Mixing Reactants (this compound, Acetic Anhydride, Sodium Acetate) Heating Heating the Reaction Mixture (up to 200°C) Start->Heating Distillation Distillation of Acetic Acid Heating->Distillation Cooling Cooling the Reaction Mixture Distillation->Cooling Isolation Isolation of Crude Product Cooling->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization Method 1 DistillationPurification Fractional Distillation Purification->DistillationPurification Method 2 Analysis Analysis of Pure Coumarin (e.g., Melting Point, Spectroscopy) Recrystallization->Analysis DistillationPurification->Analysis End End: Pure Coumarin Analysis->End

References

Salicylaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Salicylaldehyde (B1680747) as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, or 2-hydroxybenzaldehyde, is a highly versatile and functionalized aromatic aldehyde that serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds.[1] Its unique structure, featuring a hydroxyl group ortho to the aldehyde, facilitates a variety of cyclization reactions, making it an invaluable precursor in medicinal chemistry and materials science.[1][2] The resulting heterocyclic scaffolds, including coumarins, chromenes, benzofurans, and benzoxazines, are present in numerous biologically active natural products and pharmaceutical agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive overview of the synthetic routes from this compound to key heterocyclic systems, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in the field.

Synthesis of Coumarins

Coumarins are a prominent class of benzopyran-2-one derivatives found in many natural products. This compound is a common starting material for their synthesis, primarily through condensations that form the heterocyclic ring.[1][5]

Reaction Pathways

Key synthetic methods for producing coumarins from this compound include the Perkin, Knoevenagel, and Wittig reactions. The Perkin reaction, a classic method, involves the condensation of this compound with an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate.[5][6] The Knoevenagel condensation utilizes active methylene (B1212753) compounds, such as diethyl malonate or Meldrum's acid, catalyzed by a base like piperidine (B6355638) or sodium azide (B81097).[7]

G cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation salicylaldehyde1 This compound intermediate1 o-Hydroxycinnamic Acid (intermediate) salicylaldehyde1->intermediate1 Condensation anhydride Acetic Anhydride + Sodium Acetate coumarin1 Coumarin intermediate1->coumarin1 Lactonization salicylaldehyde2 This compound coumarin_ester Coumarin-3-carboxylate salicylaldehyde2->coumarin_ester Condensation malonate Diethyl Malonate + Piperidine

Caption: Key synthetic routes to Coumarins from this compound.

Quantitative Data for Coumarin Synthesis
Reaction TypeReagentsCatalyst/BaseSolventConditionsYield (%)Reference
Perkin ReactionAcetic anhydrideSodium acetate-High TemperatureGood[5]
KnoevenagelDiethyl malonatePiperidine, Acetic acidEthanol (B145695)RefluxHigh[7]
KnoevenagelMeldrum's acidSodium azideWaterRoom Temp99%[7]
KnoevenagelMeldrum's acidPotassium carbonateWaterRoom Temp92%[7]
Perkin CondensationCyanoacetic acidT3P®-VariousGood[7]
[4+2] CyclizationSiloxy alkynesHNTf₂ (20 mol%)MeCNRoom Temp58-97%[8]
Experimental Protocol: Knoevenagel Condensation for Coumarin-3-Carboxylic Acids[8]
  • To a solution of a substituted this compound (1.0 mmol) and Meldrum's acid (1.1 mmol) in water (5 mL), add sodium azide (0.1 mmol).

  • Stir the resulting mixture at room temperature for the appropriate time (typically monitored by TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • The collected solid is washed with cold water.

  • The product is then dried under vacuum to afford the pure coumarin-3-carboxylic acid.

Synthesis of Chromenes and Derivatives

The chromane (B1220400) skeleton, which includes chromenes, flavans, and flavones, is a core structure in a multitude of medicinally important compounds.[9] this compound is a key precursor, often reacting with enolates or α,β-unsaturated compounds.[9][10]

Reaction Pathways

The synthesis of chromenes from this compound frequently involves a tandem reaction sequence. A common pathway is an oxo-Michael addition of the this compound's hydroxyl group to an α,β-unsaturated compound, forming an enolate intermediate. This is followed by an intramolecular Knoevenagel condensation or aldol-type reaction to close the ring.[10] Reactions with enolates derived from ketones (like acetophenone) first undergo a Knoevenagel condensation to form a chalcone, which then cyclizes.[9][10]

G cluster_workflow General Workflow for Chromene Synthesis start This compound michael Oxo-Michael Addition start->michael reagent α,β-Unsaturated Compound reagent->michael intermediate Enolate Intermediate michael->intermediate cyclization Intramolecular Condensation intermediate->cyclization product Chromene Derivative cyclization->product

Caption: Tandem reaction workflow for Chromene synthesis.

Quantitative Data for Chromene Synthesis
Reagent 1Reagent 2Catalyst/BaseSolventConditionsProduct TypeYield (%)Reference
This compoundMalononitrile (B47326)Na₂CO₃Water-2-IminochromeneHigh[10]
This compoundDimedoneKF/Al₂O₃--ChromaneGood[9][10]
This compoundAcetophenoneBase--Chalcone intermediate66-85%[9]
This compoundVinylboronic acidDibenzylamine (5 mol%)-90 °C, 24h2H-ChromeneHigh[11]
This compoundActivated terminal alkynesDABCOaq. 1,4-dioxane (B91453)-4-Hydroxy-4H-chromenesGood[12]
4-HydroxycoumarinMalononitrile, Aryl aldehydesMagnetic this compound-Melamine Copper ComplexEthanolRefluxDihydropyrano[3,2-c]chromenesGood[13]
Experimental Protocol: Synthesis of 2-Iminochromene[11]
  • This compound (1 equivalent) is reacted with malononitrile (1 equivalent).

  • The reaction is carried out in the presence of Na₂CO₃ as a base.

  • Water is used as the solvent.

  • The reaction proceeds to give the corresponding 2-iminochromene derivative in high yield.

  • Substituted salicylaldehydes, including 3-methoxy, 5-bromo, and 4-N,N-diethylamino derivatives, also produce the corresponding products in yields ranging from 86–100%.[10]

Synthesis of Benzofurans

Benzofuran cores are prevalent in many pharmacologically active compounds.[14] this compound serves as a versatile starting material for 2-substituted benzofurans through cyclocondensation reactions.

Reaction Pathways

A common method involves the reaction of this compound with α-haloketones, such as chloroacetone, under basic conditions (e.g., potassium carbonate).[15] This typically proceeds through an initial O-alkylation followed by an intramolecular aldol-type condensation. Another modern approach involves the reaction of this compound p-tosylhydrazones with calcium carbide, catalyzed by cuprous chloride, to form 2-methylbenzofurans.[14][16]

G cluster_workflow Benzofuran Synthesis from this compound sal This compound path1 Base-mediated Cyclocondensation sal->path1 path2 CuCl-catalyzed Reaction sal->path2 forms tosylhydrazone reagent1 α-Haloketone (e.g., Chloroacetone) reagent1->path1 reagent2 p-Tosylhydrazone + Calcium Carbide reagent2->path2 prod1 2-Acylbenzofuran path1->prod1 prod2 2-Methylbenzofuran path2->prod2

Caption: Major synthetic routes to Benzofurans from this compound.

Quantitative Data for Benzofuran Synthesis
Reagent 1Reagent 2Catalyst/BaseSolventConditionsProductYield (%)Reference
This compoundChloroacetoneK₂CO₃-Reflux2-AcetylbenzofuranGood[15]
This compound p-tosylhydrazoneCalcium carbideCuCl / tBuOKDMF90 °C, 5h2-MethylbenzofuranSatisfactory[14]
2-Hydroxybenzaldehydes3-bromo-1-(arylsulfonyl)propenesBase--(E)-2-(2-sulfonylvinyl)benzofuransGood[17]
Experimental Protocol: Synthesis of 2-Acetylbenzofuran[16]
  • A mixture of this compound, dry chloroacetone, and anhydrous potassium carbonate is prepared.

  • The mixture is heated under reflux in an appropriate solvent (e.g., acetone (B3395972) or DMF).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization or column chromatography, to yield 2-acetylbenzofuran.

Synthesis of Benzoxazines

Benzoxazines are a class of heterocyclic compounds with significant applications, particularly in the formation of high-performance polymers (polybenzoxazines).[18] Their synthesis from this compound often involves condensation with primary amines and a formaldehyde (B43269) source, or through reactions with cyclic secondary amines.[18][19][20]

Reaction Pathways

One direct route involves the reaction of this compound with cyclic secondary amines, which leads to a fused-ring polycyclic benzoxazine (B1645224) via an N,O-acetal intermediate.[18][21] A more common, multi-step approach involves first forming a Schiff base by reacting this compound with a primary amine. The Schiff base is then reduced to a 2-hydroxybenzylamine intermediate, which is subsequently cyclized with formaldehyde (or paraformaldehyde) to form the 1,3-benzoxazine ring.[18][19]

G cluster_workflow Benzoxazine Synthesis via 2-Hydroxybenzylamine sal This compound schiff Schiff Base Intermediate sal->schiff amine Primary Amine amine->schiff reductant Reduction (e.g., NaBH4) benzylamine 2-Hydroxybenzylamine Intermediate schiff->benzylamine Reduction benzoxazine 3,4-Dihydro-2H-1,3-benzoxazine benzylamine->benzoxazine Ring Closure formaldehyde Paraformaldehyde formaldehyde->benzoxazine

Caption: Multi-step synthesis of Benzoxazines from this compound.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines[20]

Step 1: Synthesis of the Imine (Schiff Base)

  • Dissolve the this compound derivative (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Stir the mixture at room temperature until the imine formation is complete (monitored by TLC). The product often precipitates and can be collected by filtration.

Step 2: Reduction to 2-Hydroxybenzylamine

  • Suspend or dissolve the imine from Step 1 in methanol.

  • Cool the mixture in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup to isolate the 2-hydroxybenzylamine product.

Step 3: Ring Closure to Benzoxazine

  • Dissolve the 2-hydroxybenzylamine from Step 2 (1 equivalent) and paraformaldehyde (1-2 equivalents) in a solvent such as 1,4-dioxane or toluene.

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude benzoxazine, which can be purified by chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

The heterocyclic compounds derived from this compound are not merely synthetic curiosities; they are privileged scaffolds in drug discovery. Their derivatives have demonstrated a wide spectrum of biological activities.

  • Anticancer Activity : this compound-derived Schiff bases and their metal complexes have shown anti-proliferative properties.[4] Specifically, dimethoxy derivatives of this compound benzoylhydrazone have demonstrated potent and selective activity against leukemic cell lines, with in silico modeling suggesting interaction with the human cAbl kinase.[22][23]

  • Antimicrobial Activity : Coumarins are known for their antimicrobial properties.[1] Benzofuran derivatives have also been evaluated for their activity against various microbes.[15]

  • Chelating Agents : The ability of this compound derivatives, particularly Schiff bases, to act as chelating agents for metal ions is a key feature.[4] These metal complexes often exhibit enhanced biological activities compared to the ligands alone.[4][24]

G cluster_apps Medicinal Chemistry Applications of this compound Derivatives sal This compound Precursor coumarins Coumarins sal->coumarins chromenes Chromenes sal->chromenes benzofurans Benzofurans sal->benzofurans hydrazones Schiff Bases (e.g., Hydrazones) sal->hydrazones antimicrobial Antimicrobial coumarins->antimicrobial anti_inflammatory Anti-inflammatory chromenes->anti_inflammatory benzofurans->antimicrobial anticancer Anticancer hydrazones->anticancer chelating Chelating Agents hydrazones->chelating

Caption: Relationship between heterocycles and their biological applications.

Conclusion

This compound's unique bifunctional nature makes it an exceptionally valuable and versatile precursor for constructing a diverse range of heterocyclic compounds. Through well-established reactions like Perkin and Knoevenagel condensations, as well as modern multicomponent and catalytic methods, it provides efficient access to medicinally relevant scaffolds such as coumarins, chromenes, benzofurans, and benzoxazines. The continued exploration of new synthetic methodologies starting from this compound will undoubtedly lead to the discovery of novel heterocyclic compounds with significant potential in drug development and materials science.

References

An In-depth Technical Guide to the Tautomerization and Stability of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Tautomeric Landscape of Salicylaldehyde (B1680747)

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, spectroscopy, and biological activity. This compound primarily exists as the highly stable enol tautomer, a consequence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen.[1] This six-membered quasi-aromatic ring enhances the stability of the enol form.

However, the less stable keto tautomer (2,4-cyclohexadien-1-one) can be populated, and its presence, even in small concentrations, can influence the chemical and photochemical pathways of this compound and its derivatives. The equilibrium between these two forms is dynamic and sensitive to environmental conditions. Understanding and quantifying this tautomeric relationship is crucial for predicting the behavior of this compound in various applications, from its role as a precursor in the synthesis of coumarins and chelating agents to its incorporation into more complex molecular scaffolds in drug discovery.

Theoretical Framework of this compound Tautomerization

The tautomeric equilibrium of this compound can be represented as a reversible intramolecular proton transfer reaction.

Caption: Keto-enol tautomeric equilibrium of this compound.

Intramolecular Hydrogen Bonding

The predominant stability of the enol form is attributed to the formation of a strong intramolecular hydrogen bond. This interaction delocalizes the π-electron density within the newly formed six-membered ring, imparting a quasi-aromatic character and significantly lowering the ground-state energy of the enol tautomer. The strength of this hydrogen bond can be influenced by the electronic nature of substituents on the aromatic ring.

Solvent Effects

The surrounding solvent medium plays a critical role in the position of the tautomeric equilibrium. The influence of a solvent is multifaceted, involving:

  • Polarity: Polar solvents can stabilize the more polar tautomer. While the enol form is stabilized by an intramolecular hydrogen bond, the keto tautomer often possesses a larger dipole moment. Thus, polar solvents may slightly shift the equilibrium towards the keto form, although the enol form generally remains dominant.

  • Hydrogen Bonding Capacity: Protic solvents can compete with the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the hydroxyl and carbonyl groups. This can destabilize the enol tautomer and potentially increase the population of the keto form. Aprotic solvents, lacking this ability, are less likely to disrupt the intramolecular hydrogen bond.

Substituent Effects

The introduction of substituents on the benzene (B151609) ring of this compound can modulate the tautomeric equilibrium through inductive and resonance effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the intramolecular hydrogen bond and the relative stability of the tautomers. Studies on this compound derivatives like hydrazones have shown that substituents can significantly impact the position of the tautomeric equilibrium.

Experimental Protocols for Studying Tautomerization

The quantitative analysis of tautomeric equilibria relies on spectroscopic techniques that can distinguish and quantify the different tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Detailed Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 0.05 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, (CD₃)₂SO, CD₃OD, D₂O).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.

    • Acquire the spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis and Quantification:

    • Identify the characteristic signals for each tautomer. For this compound, the phenolic proton of the enol form is typically observed at a downfield chemical shift (δ > 10 ppm) due to the intramolecular hydrogen bond. The aldehydic proton also provides a distinct signal. Signals for the keto tautomer, if present in sufficient concentration, would appear in different regions of the spectrum.

    • Carefully integrate the well-resolved signals corresponding to each tautomer.

    • The mole fraction (χ) of each tautomer can be calculated from the integrated areas (A) of their respective signals, normalized by the number of protons (n) giving rise to the signal: χ_enol = (A_enol / n_enol) / [(A_enol / n_enol) + (A_keto / n_keto)] χ_keto = (A_keto / n_keto) / [(A_enol / n_enol) + (A_keto / n_keto)]

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is the ratio of the mole fractions of the products to the reactants: K_eq = χ_keto / χ_enol

  • Thermodynamic Parameter Determination: By performing the NMR experiments at different temperatures, the thermodynamic parameters of the tautomerization can be determined using the van't Hoff equation: ln(K_eq) = - (ΔH°/R)(1/T) + ΔS°/R A plot of ln(K_eq) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. The Gibbs free energy change (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

NMR_Workflow A Sample Preparation (this compound in various deuterated solvents) B ¹H NMR Data Acquisition (Variable Temperature) A->B C Spectral Analysis (Signal Identification & Integration) B->C D Calculation of Mole Fractions (χ_enol, χ_keto) C->D E Calculation of Equilibrium Constant (K_eq) D->E F Van't Hoff Plot (ln(K_eq) vs. 1/T) E->F at different temperatures G Determination of Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) F->G

Caption: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy can also be employed to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Detailed Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound with the same concentration in different solvents.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • The enol and keto tautomers are expected to have different λ_max values. By deconvoluting the overlapping spectra, the relative contributions of each tautomer can be estimated.

    • The equilibrium constant can be determined if the molar absorptivity coefficients (ε) of the pure tautomers are known or can be estimated. However, isolating the pure keto tautomer of this compound is generally not feasible.

    • Alternatively, changes in the absorption spectra with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

Computational Approaches to Tautomerization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the relative stabilities and properties of tautomers.

Detailed Computational Protocol:

  • Model Building: Construct the 3D structures of the enol and keto tautomers of this compound.

  • Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Relative Energy Calculation: The relative Gibbs free energy (ΔG) between the two tautomers can be calculated as: ΔG = G_keto - G_enol where G is the Gibbs free energy of each tautomer, which includes the electronic energy, ZPVE, and thermal corrections.

  • Equilibrium Constant Calculation: The equilibrium constant can be calculated from the relative Gibbs free energy: K_eq = exp(-ΔG / RT)

DFT_Workflow A Model Building (Enol and Keto Tautomers) B Geometry Optimization (DFT) (Gas Phase & Solvents) A->B C Frequency Calculations (Confirm Minima, Obtain ZPVE & Thermal Corrections) B->C D Calculate Relative Gibbs Free Energy (ΔG) C->D E Calculate Equilibrium Constant (K_eq) D->E

Caption: Computational workflow for DFT analysis of tautomerism.

Data Presentation: Stability of this compound Tautomers

While comprehensive experimental data for the tautomeric equilibrium of this compound in a wide range of solvents is scarce in the literature, the following tables provide an illustrative summary of the expected trends and data structure based on studies of similar β-hydroxy aryl aldehydes and ketones.

Table 1: Illustrative Tautomeric Equilibrium Data for a this compound-like System at 298 K

SolventDielectric Constant (ε)% Enol (Illustrative)% Keto (Illustrative)K_eq ([Keto]/[Enol]) (Illustrative)ΔG° (kJ/mol) (Illustrative)
n-Hexane1.88>99.9<0.1<0.001>17
Chloroform4.8199.80.20.00215.4
Acetone20.799.50.50.00513.1
Ethanol24.699.01.00.01011.4
DMSO46.798.51.50.01510.3
Water80.197.03.00.0318.6

Note: The data in this table is illustrative and intended to show the expected trend. The enol form of this compound is known to be highly favored in all solvents.

Table 2: Illustrative Thermodynamic Parameters for the Tautomerization of a this compound-like System

ParameterIllustrative Value
ΔH° (kJ/mol)15 - 25
ΔS° (J/mol·K)-10 to -20
ΔG° (298 K) (kJ/mol)18 - 30

Note: The positive ΔH° and ΔG° values indicate that the keto tautomer is less stable than the enol tautomer. The negative ΔS° is expected as the formation of the more rigid keto tautomer leads to a decrease in entropy.

Table 3: Illustrative Calculated Relative Energies of this compound Tautomers using DFT (B3LYP/6-311++G(d,p) with PCM)

TautomerSolventRelative Electronic Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
EnolGas Phase0.0 (Reference)0.0 (Reference)
KetoGas Phase45.242.8
EnolWater0.0 (Reference)0.0 (Reference)
KetoWater38.536.1

Note: This data is illustrative of typical computational results and shows the significant energetic preference for the enol tautomer, which is slightly reduced in a polar solvent like water.

Conclusion

The tautomerization of this compound is heavily dominated by the enol form due to the stabilizing effect of a strong intramolecular hydrogen bond. While the keto tautomer is significantly less stable, its potential population can be influenced by solvent polarity and hydrogen bonding capabilities, as well as by electronic effects from substituents. The experimental and computational protocols detailed in this guide provide a robust framework for the qualitative and quantitative investigation of this important chemical equilibrium. For professionals in drug development and materials science, a thorough understanding of the factors governing the tautomeric stability of the this compound moiety is essential for predicting molecular behavior, designing novel compounds with desired properties, and interpreting spectroscopic data. Further experimental studies are warranted to provide precise quantitative data on the tautomeric equilibrium of this compound in a broad range of solvent environments.

References

kinetics and mechanism of salicylaldehyde oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Kinetics and Mechanism of Salicylaldehyde (B1680747) Oxidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinetics and mechanisms involved in the oxidation of this compound, a critical transformation in organic synthesis and relevant to various biological processes. The following sections detail the influence of different oxidants, summarize key kinetic data, outline experimental methodologies, and present mechanistic pathways.

Introduction

This compound (2-hydroxybenzaldehyde) is a versatile aromatic aldehyde with significant applications in the synthesis of pharmaceuticals, fragrances, and chelating agents.[1] Its reactivity is characterized by the presence of a phenolic hydroxyl group ortho to the aldehyde functionality, which influences its chemical behavior, including its oxidation. The intramolecular hydrogen bonding in this compound affects its reactivity and contributes to a higher activation energy for its oxidation.[2] Understanding the kinetics and mechanisms of this compound oxidation is crucial for controlling reaction outcomes, optimizing synthetic yields, and elucidating its role in various chemical and biological systems. This guide explores the oxidation of this compound by several key oxidants, providing a comparative analysis of their kinetic and mechanistic profiles.

Kinetics of this compound Oxidation

The rate of this compound oxidation is influenced by the nature of the oxidant, reactant concentrations, temperature, pH, and the solvent medium. This section summarizes the kinetic findings for various oxidation systems.

Oxidation by Hexacyanoferrate(III)

The oxidation of this compound by alkaline hexacyanoferrate(III) has been studied in an aqueous alkaline medium. The reaction kinetics exhibit the following characteristics:

  • Order of Reaction: The reaction is first-order with respect to the concentration of hexacyanoferrate(III).[2] A fractional order is observed with respect to the alkali concentration.[2] Interestingly, the reaction shows an inverse fractional order with respect to the this compound concentration, suggesting substrate inhibition.[2]

  • Effect of Products: One of the products, hexacyanoferrate(II), has a retarding effect on the reaction rate, indicating a reversible step in the mechanism.[2]

  • Ionic Strength and Dielectric Constant: An increase in both the ionic strength and the dielectric constant of the medium leads to an increase in the reaction rate.[2]

  • Temperature Dependence: The rate of reaction increases with an increase in temperature, as expected for most chemical reactions.[2]

Electrochemical Oxidation

The electrochemical oxidation of this compound has been investigated using techniques like cyclic voltammetry (CV) on platinum and modified glassy carbon electrodes.

  • Reaction Characteristics: The electrochemical oxidation is typically an irreversible and diffusion-controlled process.[1][3]

  • Kinetic Parameters: Studies have evaluated key electrochemical and kinetic parameters, including the standard heterogeneous rate constant (k⁰), anodic electron transfer rate constant (kₒₓ), and the electron transfer coefficient (α).[3][4]

  • Influence of pH: The pH of the medium can significantly affect the electrochemical oxidation process.[5]

  • Activation Energy: The apparent activation energy for the electrochemical oxidation of this compound has been determined to be 17.2 kJ/mol.[6][7] In another study using iron oxide nanoparticles, the activation energy was found to be 18.4 kJ/mol.[5]

Oxidation by N-bromonicotinamide (NBN)

The kinetics of this compound oxidation by N-bromonicotinamide (NBN) in an acidic medium (aqueous acetic acid with HClO₄) have been reported with the following observations:

  • Order of Reaction: The reaction is zero-order with respect to the substrate (this compound) and first-order with respect to the oxidant (NBN).[8]

  • Effect of Acidity: The rate shows a fractional order dependence on the H⁺ concentration, suggesting the formation of a complex between NBN and H⁺.[8]

  • Effect of Solvent: The reaction rate increases with an increasing percentage of acetic acid in the medium.[8]

  • Stoichiometry: The stoichiometry of the reaction between this compound and NBN was found to be 1:1.[8]

Quantitative Data Summary

The following tables summarize the quantitative kinetic and thermodynamic data for the oxidation of this compound under various conditions.

Table 1: Kinetic Parameters for the Oxidation of this compound by Alkaline Hexacyanoferrate(III) [2]

ParameterValue
Order w.r.t. [Hexacyanoferrate(III)]1
Order w.r.t. [this compound]-0.4 (Inverse fractional)
Order w.r.t. [Alkali]Fractional
Activation Energy (Ea)39.98 kJ/mol
Enthalpy of Activation (ΔH)37.3 ± 0.1 kJ/mol
Entropy of Activation (ΔS)-127 ± 5 J K⁻¹ mol⁻¹
Gibbs Free Energy of Activation (ΔG)93.3 ± 0.1 kJ/mol

Table 2: Electrochemical and Kinetic Parameters for the Oxidation of this compound

ParameterValue (Non-Aqueous Media)[1][3]Value (Aqueous Media)[4]
Standard Heterogeneous Rate Constant (k⁰)6.115 x 10² s⁻¹2.468 x 10³ s⁻¹
Anodic Electron Transfer Rate Constant (kₒₓ)1.540 x 10³ s⁻¹2.507 x 10³ s⁻¹
Electron Transfer Coefficient (α)0.1970.673
Formal Potential (E⁰)1.989 V1.0937 V
Apparent Activation Energy (Ea)-17.2 kJ/mol[6][7]

Mechanistic Pathways

The mechanisms of this compound oxidation vary depending on the oxidant and reaction conditions. This section provides a detailed look at the proposed pathways.

Oxidation by Alkaline Hexacyanoferrate(III)

In an alkaline medium, this compound first forms an anion. This anion then transfers an electron to hexacyanoferrate(III) in a slow, rate-determining step, resulting in the formation of a radical intermediate. A second molecule of hexacyanoferrate(III) then abstracts another electron from this radical, leading to the final product, salicylic (B10762653) acid. The formation of a complex between the this compound anion and hexacyanoferrate(III) prior to the electron transfer step is supported by the kinetic data.[2] The presence of free radicals has been confirmed experimentally.[2]

G cluster_0 Oxidation by Hexacyanoferrate(III) This compound This compound Anion This compound Anion This compound->Anion OH⁻ Complex [Anion-Fe(CN)6]³⁻ Complex Anion->Complex + [Fe(CN)6]³⁻ Radical This compound Radical Complex->Radical Slow, Rate-determining Electron Transfer Fe2 [Fe(CN)6]⁴⁻ Complex->Fe2 Product Salicylic Acid Radical->Product Fast Electron Transfer Fe3_2 [Fe(CN)6]³⁻ Radical->Fe3_2 Fe2_2 [Fe(CN)6]⁴⁻ Product->Fe2_2 Fe3 [Fe(CN)6]³⁻

Caption: Proposed mechanism for the oxidation of this compound by alkaline hexacyanoferrate(III).

Oxidation by Hydrogen Peroxide (Dakin Reaction)

The oxidation of this compound with hydrogen peroxide in an alkaline medium is known as the Dakin reaction and results in the formation of catechol (1,2-dihydroxybenzene).[9][10] Isotope labeling studies have shown that the second hydroxyl group in the catechol product originates from the hydrogen peroxide.[11] The mechanism is believed to proceed through the formation of an oxyhydroperoxide intermediate, followed by rearrangement and hydrolysis.[11]

G cluster_1 Dakin Reaction Mechanism This compound This compound Oxyhydroperoxide Oxyhydroperoxide Intermediate This compound->Oxyhydroperoxide + H₂O₂ / OH⁻ Rearrangement Rearranged Intermediate Oxyhydroperoxide->Rearrangement Rearrangement Catechol Catechol Rearrangement->Catechol Hydrolysis

Caption: Simplified mechanism of the Dakin reaction for this compound oxidation.

Electrochemical Oxidation

The electrochemical oxidation of this compound at an electrode surface is governed by the reaction of hydroxyl radicals (•OH).[6][7] These highly reactive species are generated at the anode and attack the this compound molecule, initiating a series of oxidation steps that can lead to the formation of salicylic acid or, under harsher conditions, complete mineralization to CO₂ and H₂O.[4]

G cluster_2 Electrochemical Oxidation Pathway H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Anodic Oxidation This compound This compound Oxidation_Products Oxidation Products (e.g., Salicylic Acid) This compound->Oxidation_Products + •OH Mineralization CO₂ + H₂O Oxidation_Products->Mineralization Further Oxidation G cluster_3 Experimental Workflow: UV-Vis Kinetics Prep Prepare Stock Solutions (Oxidant, Substrate, Alkali, Salt) Thermo Thermostat Solutions to Desired Temperature Prep->Thermo Mix Mix Substrate, Alkali, and Salt in Cuvette Thermo->Mix Initiate Initiate Reaction by Adding Oxidant Mix->Initiate Monitor Monitor Absorbance Change over Time using UV-Vis Initiate->Monitor Analyze Analyze Data to Determine Rate Constants and Orders Monitor->Analyze

References

An In-depth Technical Guide to the Duff Reaction for the Synthesis of Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Duff reaction, a key formylation method for the synthesis of o-hydroxybenzaldehydes (salicylaldehydes). It covers the underlying mechanism, scope, and regioselectivity, and presents detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis. Recent advancements and modifications aimed at improving the efficiency and sustainability of the reaction are also discussed. This document serves as a practical resource for laboratory-scale synthesis and process development.

Introduction

The Duff reaction is an electrophilic aromatic substitution reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring, most notably phenols, using hexamethylenetetramine (HMTA) as the formylating agent.[1][2] First described by James Cooper Duff, this reaction is a valuable tool in organic synthesis for preparing hydroxybenzaldehydes.[1] For phenols, the reaction demonstrates a strong preference for formylation at the ortho position relative to the hydroxyl group, making it a direct and effective method for synthesizing salicylaldehyde (B1680747) and its derivatives.[1][3] These products are crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.

While classic formylation methods like the Reimer-Tiemann reaction exist, the Duff reaction offers an alternative that avoids the use of chloroform.[1] However, the reaction is often characterized by modest to low yields, which has prompted numerous modifications to improve its efficiency.[1][4]

Reaction Mechanism

The Duff reaction proceeds through a multi-step mechanism involving electrophilic aromatic substitution. The key electrophilic species is an iminium ion generated from HMTA in an acidic medium.[2][5][6]

The currently accepted mechanism involves the following key steps:

  • Electrophile Generation: In an acidic medium (e.g., acetic acid, TFA, or glyceroboric acid), hexamethylenetetramine is protonated and subsequently fragments to generate an electrophilic iminium ion (CH₂⁺=NR₂).[1][6]

  • Electrophilic Aromatic Substitution: The electron-rich phenol (B47542) ring attacks the iminium ion, typically at the ortho position. This step is facilitated by the activating, electron-donating nature of the hydroxyl group.[1][2]

  • Intermediate Formation: The attack leads to the formation of a benzylamine (B48309) intermediate.[1][5]

  • Intramolecular Redox: A subsequent intramolecular redox reaction occurs, which raises the benzylic carbon to the oxidation state of an aldehyde.[1][2]

  • Hydrolysis: The resulting imine intermediate is hydrolyzed during acidic workup to yield the final this compound product. The oxygen atom of the newly formed aldehyde group is provided by water during this final step.[1][2][5]

Duff_Mechanism phenol Phenol sub_step Electrophilic Aromatic Substitution phenol->sub_step hmta Hexamethylenetetramine (HMTA) iminium Iminium Ion (Electrophile) hmta->iminium  Protonation &  Fragmentation h_plus Acid (H+) iminium->sub_step benzylamine_int Benzylamine Intermediate sub_step->benzylamine_int redox_step Intramolecular Redox benzylamine_int->redox_step imine_int Imine Intermediate redox_step->imine_int hydrolysis Acidic Hydrolysis (H₃O⁺) imine_int->hydrolysis product This compound hydrolysis->product

Diagram 1: The reaction mechanism of the Duff reaction.

Scope and Regioselectivity

The Duff reaction is most effective for aromatic substrates bearing strong electron-donating groups, with phenols being the archetypal substrate.[1][2] The reaction exhibits strong regioselectivity:

  • Ortho-selectivity: Formylation occurs preferentially at the position ortho to the hydroxyl group.[1] This is attributed to the stabilization of the transition state through interactions with the phenolic oxygen.

  • Para-selectivity: If both ortho positions are blocked by other substituents, the formylation will occur at the para position.[1][5]

  • Difunctionalization: In cases where both ortho positions are vacant and the ring is highly activated, diformylation is possible.[1]

The reaction is sensitive to electron-withdrawing groups on the aromatic ring, which can deactivate the ring towards electrophilic substitution and lead to poor or no yield.[7]

Quantitative Data Summary

Yields for the Duff reaction are highly dependent on the substrate, solvent, and reaction temperature. The following table summarizes results from various literature reports for the synthesis of substituted salicylaldehydes.

SubstrateReagents/ConditionsProductYield (%)Reference
p-CresolHMTA, Glycerol (B35011), Boric Acid, 150-165°C2-Hydroxy-5-methylbenzaldehyde~15-20%[8]
3,4-DimethylphenolHMTA, Glycerol, Boric Acid, 150-165°C2-Hydroxy-4,5-dimethylbenzaldehyde~15%[8]
p-EthylphenolHMTA, Glycerol, Boric Acid, 150-165°C2-Hydroxy-5-ethylbenzaldehyde18%[8]
4-Chloro-3-methylphenolHMTA, Glycerol, Boric Acid, 150-165°C2-Hydroxy-4-methyl-5-chlorobenzaldehyde30%[8]
2,6-Di-tert-butylphenolHMTA, Trifluoroacetic Acid, Reflux (12h)3,5-Di-tert-butyl-4-hydroxybenzaldehydeModest[5]
Pyrogallol-1,3-dimethyl etherHMTA, Glycerol, Boric Acid, 150-160°C (6 min)Syringaldehyde31-32%[9]
Salicylic AcidHMTA, Glacial Acetic Acid, Reflux (8h)3- and 5-Formylsalicylic AcidModest[6]
PhenolHMTA, H₂SO₄, Silica (B1680970), Mechanochemical (milling)This compound81%[10][11]

Experimental Protocols

Two common procedures for carrying out the Duff reaction are detailed below.

Protocol 1: Glycerol-Boric Acid Method

This method, often used in classic preparations, employs a mixture of glycerol and boric acid as the reaction medium.[8][9]

Materials:

  • Substituted Phenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.0-1.5 eq)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Water

  • Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • Preparation of Medium: In a three-necked flask equipped with a mechanical stirrer and thermometer, heat a mixture of glycerol (approx. 6 parts by weight to the phenol) and boric acid (approx. 1.4 parts by weight to the phenol) to ~170°C to dehydrate the mixture, then cool to 150°C.[8][9]

  • Reaction Initiation: Add an intimate mixture of the phenol and HMTA to the hot glycerol-boric acid solution with vigorous stirring.[8]

  • Heating: Maintain the reaction temperature between 150-165°C for the specified time (can range from minutes to hours, typically 15-30 minutes).[8][9]

  • Hydrolysis: Cool the reaction mixture to ~110°C and cautiously add a dilute solution of sulfuric acid to hydrolyze the intermediate.[8][9]

  • Workup: After cooling to room temperature, the product can be isolated. Often, steam distillation is used to directly isolate the volatile this compound product from the reaction mixture.[8]

  • Extraction & Purification: Alternatively, the cooled, hydrolyzed mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography, recrystallization, or vacuum distillation.

Protocol 2: Trifluoroacetic Acid (TFA) Method

This protocol uses a strong acid like TFA as both the solvent and catalyst, often leading to higher yields for certain substrates.[5][12]

Materials:

  • Substituted Phenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.0-2.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Ice-water

  • Sodium Carbonate (or other base)

  • Diethyl Ether (or other extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in trifluoroacetic acid.[5]

  • Reagent Addition: Add HMTA to the solution in portions while stirring.

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[5]

  • Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure. Add the residue to ice-water and stir.[5]

  • Neutralization and Extraction: Make the aqueous mixture basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like diethyl ether.[5]

  • Purification: The combined organic extracts are washed, dried, and evaporated to yield the crude product, which is then purified by standard methods.[5]

Workflow start Start setup 1. Reaction Setup (Mix Phenol, Solvent/Acid) start->setup add_hmta 2. Add HMTA setup->add_hmta heat 3. Heat / Reflux add_hmta->heat monitor Monitor by TLC heat->monitor hydrolysis 4. Hydrolysis (Acidic Workup) heat->hydrolysis extraction 5. Extraction with Organic Solvent hydrolysis->extraction purification 6. Purification (Chromatography/Distillation) extraction->purification product 7. Characterization purification->product end End product->end

Diagram 2: A general experimental workflow for the Duff reaction.

Modifications and Recent Advances

Given the often moderate yields of the traditional Duff reaction, several modifications have been developed:

  • Catalysis: The use of copper species has been shown to significantly improve both the yield and the ortho-selectivity of the formylation.[13]

  • Silyl Chlorides: The addition of trimethylsilyl (B98337) chloride has been reported to increase the yield for certain phenol derivatives.[4]

  • Microwave-Assisted Synthesis: Applying microwave irradiation can dramatically reduce reaction times and, in some cases, increase yields.[12]

  • Mechanochemistry: A solvent-free, mechanochemical approach using a mixer mill with silica and sulfuric acid has been developed as a sustainable alternative, providing high yields and avoiding toxic solvents like TFA.[11]

Conclusion

The Duff reaction remains a cornerstone method for the ortho-formylation of phenols to produce valuable salicylaldehydes. While limited by moderate yields and a substrate scope restricted to electron-rich aromatics, its operational simplicity and use of inexpensive reagents ensure its continued relevance. For professionals in drug development and chemical synthesis, understanding the reaction's mechanism, scope, and the various protocols is essential for its successful application. Modern modifications, including catalysis and mechanochemistry, are paving the way for more efficient and environmentally benign formylation processes, expanding the utility of this classic named reaction.

References

chelating properties of salicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chelating Properties of Salicylaldehyde (B1680747) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a cornerstone class of chelating agents, characterized by a unique structural motif that facilitates the formation of stable complexes with a wide array of metal ions. The ortho-positioning of a hydroxyl group and an aldehyde function on an aromatic ring provides a bidentate coordination site, which can be readily expanded through the synthesis of Schiff base derivatives. This versatility has established their importance in diverse fields, from analytical chemistry and catalysis to the development of novel therapeutic agents with antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the core principles of their chelation chemistry, quantitative data on complex stability, detailed experimental protocols for their characterization, and insights into their biological applications.

The Fundamentals of Chelation by this compound Derivatives

This compound is a highly functionalized aromatic aldehyde that serves as a precursor for a multitude of chelating agents.[1][2] Its intrinsic ability to chelate metal ions stems from the presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group in adjacent (ortho) positions on the benzene (B151609) ring.[2]

Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the carbonyl oxygen of the aldehyde group can coordinate to a metal ion, forming a stable six-membered ring. This formation of a ring structure with a central metal ion is the defining characteristic of chelation.

The true versatility of this compound lies in the reactivity of its aldehyde group. It readily undergoes condensation reactions with primary amines, hydrazines, or hydrazides to form Schiff bases and hydrazones, respectively.[3][4] This reaction introduces a new donor atom, typically nitrogen from the imine (-C=N-) group, expanding the coordination capacity of the ligand. These Schiff base derivatives can act as bidentate (NO), tridentate (ONO, ONS), or even tetradentate (N2O2) ligands, allowing for the formation of highly stable and structurally diverse metal complexes.[4][5] The biological activity of these ligands is often significantly enhanced upon complexation with metal ions.[3][6]

Quantitative Analysis of Metal Complex Stability

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. These constants are crucial for understanding the behavior of these chelates in biological and chemical systems. The stability of complexes is influenced by factors such as the nature of the metal ion, the specific derivative of this compound, and the solvent used.[7]

Below is a summary of stability constants for complexes formed between various this compound derivatives and transition metal ions, as determined by spectrophotometric and potentiometric methods.

This compound DerivativeMetal IonStoichiometry (Metal:Ligand)log KExperimental Method
Salicylhydroxamic AcidFe(III)1:23.77Spectrophotometry
Salicylhydroxamic AcidCo(II)1:23.72Spectrophotometry
Salicylhydroxamic AcidCu(II)1:13.15Spectrophotometry
Schiff Base of this compound & m-Aminophenol (SMAP)Cu(II)1:19.00Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Cu(II)1:27.20Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Ni(II)1:16.05Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Ni(II)1:24.85Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Co(II)1:15.85Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Co(II)1:24.70Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Zn(II)1:15.75Potentiometry
Schiff Base of this compound & m-Aminophenol (SMAP)Zn(II)1:24.60Potentiometry

Note: Data compiled from references[8] and[7]. The exact conditions (e.g., temperature, ionic strength, solvent) can affect these values and should be consulted in the primary literature for detailed comparison.

Key Experimental Protocols

The characterization of chelating properties involves several key experimental techniques. Detailed below are standard methodologies for the synthesis of derivatives and the determination of their metal-binding characteristics.

Synthesis of this compound-Based Schiff Bases/Hydrazones

This protocol describes a general method for the synthesis of this compound derivatives via condensation, a common procedure found in the literature.[9][10]

Objective: To synthesize a Schiff base or hydrazone derivative by reacting this compound with a primary amine or a hydrazine (B178648) compound.

Materials:

  • Substituted or unsubstituted this compound

  • A primary amine (e.g., aniline) or a hydrazine/hydrazide (e.g., phenylhydrazine, isoniazid)

  • Ethanol (B145695) or Methanol (as solvent)

  • Glacial acetic acid (catalyst, optional)

  • Reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Dissolution: Dissolve one molar equivalent of the selected this compound in a suitable volume of ethanol in a round-bottom flask.

  • Addition of Amine/Hydrazine: To this solution, add one molar equivalent of the primary amine or hydrazine, also dissolved in a minimal amount of ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 30 minutes to several hours, and progress can be monitored by thin-layer chromatography (TLC).[9]

  • Precipitation and Isolation: Upon completion, the product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

  • Characterization: Confirm the structure of the synthesized derivative using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[10]

G cluster_synthesis Synthesis Workflow start Start: Dissolve this compound and Amine/Hydrazine in Ethanol add_catalyst Add Catalytic Acetic Acid start->add_catalyst reflux Reflux Reaction Mixture (30 min - several hours) add_catalyst->reflux cool Cool Mixture to Room Temperature reflux->cool filter Filter to Isolate Precipitated Product cool->filter wash Wash Product with Cold Ethanol filter->wash dry Dry the Purified Product wash->dry characterize Characterize Structure (NMR, IR, MS) dry->characterize

General workflow for synthesizing this compound derivatives.
Potentiometric Titration for Stability Constant Determination

The Calvin-Bjerrum titration method, as modified by Irving and Rossotti, is a standard and reliable technique for determining the stability constants of metal complexes in solution.[11][12][13]

Objective: To determine the stepwise stability constants (K1, K2, etc.) of a metal-salicylaldehyde derivative complex.

Materials:

  • Calibrated pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Microburette

  • Standardized solutions of:

    • Strong acid (e.g., HNO3 or HClO4)

    • Carbonate-free strong base (e.g., NaOH)[14]

    • Ligand (the this compound derivative)

    • Metal salt (e.g., metal nitrate (B79036) or perchlorate)

    • Inert salt for maintaining constant ionic strength (e.g., KNO3 or NaClO4)

Procedure:

  • Preparation of Titration Mixtures: Prepare the following three mixtures in the titration vessel, keeping the total volume constant:

    • (A) Acid only: Strong acid + inert salt.

    • (B) Acid + Ligand: Strong acid + inert salt + ligand.

    • (C) Acid + Ligand + Metal: Strong acid + inert salt + ligand + metal salt.[8]

  • Titration: Titrate each mixture against the standardized strong base solution. Record the pH meter reading after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations (A, B, and C). The metal-ligand titration curve (C) will be displaced from the ligand titration curve (B), indicating the release of protons upon complexation.[11]

    • From these curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Subsequently, calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL).

    • A "formation curve" is constructed by plotting n̄ versus pL.

    • The stepwise stability constants (log K1, log K2) are determined from this curve, for instance, by finding the pL value where n̄ is 0.5 (for log K1) and 1.5 (for log K2).[13]

Methodology for stability constant determination via potentiometry.
Spectrophotometric Analysis (Job's Method)

Job's method of continuous variation is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex. It can also be used to calculate the stability constant.[7]

Objective: To determine the metal-to-ligand ratio in a complex.

Materials:

  • UV-Vis Spectrophotometer

  • Matched cuvettes

  • Stock solutions of the metal ion and the ligand of identical molar concentration.

Procedure:

  • Prepare Solutions: Prepare a series of solutions by mixing the metal (M) and ligand (L) stock solutions in varying proportions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total volume and total molar concentration constant.

  • Measure Absorbance: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. The λmax is typically determined by scanning a solution known to contain the complex.

  • Correct for Ligand Absorbance: If the free ligand also absorbs at λmax, the measured absorbance values must be corrected.

  • Plot Data: Plot the corrected absorbance versus the mole fraction of the ligand [L] / ([M] + [L]).

  • Determine Stoichiometry: The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.[7]

  • Calculate Stability Constant: The stability constant (K) can be calculated from the absorbance data of the continuous variation plot.

Workflow for determining complex stoichiometry using Job's method.
NMR Spectroscopy for Chelation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of metal chelates in solution.[15] It provides insights into the specific atoms of the ligand involved in coordination.

Objective: To identify the ligand's donor atoms and study the conformational changes upon chelation.

Procedure:

  • Obtain Ligand Spectrum: Record a high-resolution 1H and/or 13C NMR spectrum of the free this compound derivative in a suitable deuterated solvent.

  • Titration: Add incremental amounts of a metal salt solution to the NMR tube containing the ligand. It is preferable to use a metal ion that is diamagnetic (e.g., Zn2+, Mg2+, Pt2+) to avoid excessive peak broadening.

  • Record Spectra: Acquire an NMR spectrum after each addition of the metal ion.

  • Analyze Spectral Changes:

    • Chemical Shifts: Observe the changes in the chemical shifts of the ligand's protons or carbons. Protons or carbons near the coordination site will typically experience the most significant downfield or upfield shifts. For instance, the signal for the phenolic -OH proton will disappear upon deprotonation and chelation.[16] The imine proton (-CH=N-) is also highly sensitive to coordination.

    • Signal Intensity: In some cases, chelation can lead to a decrease in the intensity of specific signals.[17]

    • Conformational Locking: The mobility of the ligand can decrease upon chelation, leading to changes in peak shapes and coupling constants.[15]

Biological Activity and Drug Development Implications

The chelation of metal ions by this compound derivatives is often critical to their biological activity. Many derivatives show promising antimicrobial, antifungal, anticancer, and antioxidant properties, which are frequently enhanced upon metal complexation.[3][6][18][19]

The prevailing theory for this enhancement is that chelation increases the lipophilicity of the molecule. The neutral charge of the complex allows it to more easily penetrate the lipid membranes of cells (e.g., bacteria, fungi, or cancer cells). Once inside the cell, the complex can dissociate or participate in redox reactions, allowing the metal ion or the ligand to interfere with critical cellular processes, such as DNA replication or enzymatic activity. This mechanism effectively uses the ligand as a vehicle to transport the metal ion to its site of action.

G cluster_bioactivity Chelation-Enhanced Biological Activity cluster_membrane ligand This compound Derivative (Ligand) complex Formation of Lipophilic Metal Complex ligand->complex metal Extracellular Metal Ion metal->complex transport Enhanced transport across membrane complex->transport membrane Cell Membrane intracellular Intracellular Dissociation or Redox Activity transport->intracellular target Interaction with Cellular Targets (DNA, Enzymes, etc.) intracellular->target effect Biological Effect (e.g., Cytotoxicity, Antimicrobial) target->effect

Logical pathway for enhanced bioactivity via metal chelation.

Conclusion

This compound derivatives are exceptionally versatile and effective chelating agents. Their straightforward synthesis and tunable electronic and steric properties allow for the creation of ligands tailored for specific metal ions and applications. The robust methodologies of potentiometry, spectrophotometry, and NMR spectroscopy provide a complete picture of their coordination behavior, from stability and stoichiometry to the intimate details of the metal-ligand interaction in solution. The profound impact of chelation on the biological activity of these compounds continues to drive research, particularly in the development of new metallodrugs for treating cancer and infectious diseases. This guide provides the foundational knowledge and experimental framework necessary for researchers to explore and harness the rich chelation chemistry of this compound derivatives.

References

The Antimicrobial Potential of Salicylaldehyde Hydrazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Among these, salicylaldehyde (B1680747) hydrazone derivatives have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of these derivatives, focusing on their synthesis, quantitative antimicrobial data, detailed experimental protocols, and known mechanisms of action.

Synthesis of this compound Hydrazone Derivatives

The synthesis of this compound hydrazone derivatives is typically achieved through a straightforward condensation reaction between a this compound and a hydrazine (B178648) derivative.[1][2] This reaction, often carried out in an alcoholic solvent like ethanol, involves the nucleophilic attack of the primary amine of the hydrazine on the carbonyl carbon of the this compound, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-).[3] The versatility of this synthesis allows for the introduction of a wide variety of substituents on both the this compound and hydrazine moieties, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[4][5]

Quantitative Antimicrobial Activity

This compound hydrazone derivatives have demonstrated a wide range of antimicrobial activities. The potency of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound hydrazone derivatives against a selection of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of this compound Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaEnterococcus faecalisReference
SA-SB-1250-25025012[6]
SA-SB-2250-25025012[6]
Schiff base with sulfadiazine100-250-100-250--[7]
5-chlorothis compound derivativeActive----[7]
Nitrofurazone (B1679002) analogue 38<0.98<0.98---[8]

Table 2: Antifungal Activity of this compound Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansReference
Hydrazone derivativesPotent inhibitors[5]
Steroidal hydrazones0.37–1.50[9]

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of this compound hydrazone derivatives. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism in a liquid medium.[10][11][12]

Materials:

  • This compound hydrazone derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Dissolve the this compound hydrazone derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

    • Fungi: Grow fungi on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the desired final inoculum concentration.

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Preliminary Screening by Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.[10][13][14]

Materials:

  • This compound hydrazone derivatives

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Standard antibiotic disks (positive control)

  • DMSO-impregnated disks (negative control)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the microbial suspension to create a lawn of bacteria.

  • Application of Disks: Impregnate sterile paper disks with a known concentration of the this compound hydrazone derivative solution in DMSO. Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Antimicrobial Action

The precise mechanisms by which this compound hydrazone derivatives exert their antimicrobial effects are still under investigation, but several potential targets and pathways have been identified.

One of the proposed mechanisms of action is the inhibition of DNA gyrase , a crucial bacterial enzyme involved in DNA replication, repair, and transcription.[15][16] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

Another potential mechanism involves the disruption of quorum sensing , a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence.[16] By interfering with quorum sensing signaling, this compound hydrazone derivatives can inhibit the formation of biofilms and the production of virulence factors, making the bacteria more susceptible to host defenses and conventional antibiotics.[16]

Some hydrazone derivatives have also been shown to target fungal-specific enzymes. For instance, certain derivatives have been identified as inhibitors of TPS2, an enzyme involved in the biosynthesis of trehalose, a crucial molecule for fungal stress resistance.[17]

The following diagrams illustrate the general synthesis workflow and a proposed mechanism of action.

G cluster_synthesis General Synthesis Workflow This compound This compound Derivative Reaction Condensation Reaction (Reflux) This compound->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Product This compound Hydrazone Derivative Reaction->Product Purification Purification (Recrystallization) Product->Purification

General synthesis workflow for this compound hydrazone derivatives.

G cluster_mechanism Proposed Antimicrobial Mechanism of Action Compound This compound Hydrazone Derivative Inhibition Inhibition Compound->Inhibition Disruption Disruption Compound->Disruption DNAGyrase Bacterial DNA Gyrase CellDeath Bacterial Cell Death DNAGyrase->CellDeath prevents QuorumSensing Quorum Sensing Signaling Biofilm Biofilm Formation QuorumSensing->Biofilm Virulence Virulence Factor Production QuorumSensing->Virulence ReducedPathogenicity Reduced Pathogenicity Biofilm->ReducedPathogenicity leads to Virulence->ReducedPathogenicity leads to Inhibition->DNAGyrase Disruption->QuorumSensing

Proposed mechanisms of antimicrobial action for this compound hydrazones.

Conclusion

This compound hydrazone derivatives represent a versatile and potent class of antimicrobial agents with demonstrated activity against a range of pathogenic bacteria and fungi. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds in the ongoing fight against antimicrobial resistance. Further research into their precise mechanisms of action and in vivo efficacy is warranted to advance these compounds towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Salicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) Schiff bases are a versatile class of organic compounds formed through the condensation of this compound with primary amines. The presence of the imine (-C=N-) group and the hydroxyl (-OH) group in proximity on the aromatic ring makes these compounds excellent ligands for coordinating with various metal ions.[1] This structural feature is crucial for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The chelation of metal ions by Schiff bases can enhance their lipophilicity, facilitating transport across cell membranes and interaction with biological targets like DNA and enzymes.[1][2]

These compounds and their metal complexes are of significant interest in drug development due to their therapeutic potential.[3][4] The synthetic flexibility of Schiff bases allows for the introduction of various functional groups, enabling the tuning of their biological and chemical properties.[1] This document provides detailed protocols for the synthesis of this compound Schiff bases, a summary of relevant quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The synthesis of this compound Schiff bases can be achieved through various methods, with conventional heating and microwave irradiation being the most common. The choice of method can significantly impact reaction time and yield.

Reactant 1 (Aldehyde)Reactant 2 (Amine)MethodSolventReaction TimeYield (%)Reference
This compoundAnilineConventionalEthanol (B145695)6 hours-
This compoundVarious aromatic aminesConventional-2-2.5 hours80-86[5]
This compoundVarious aromatic aminesMicrowaveWater60-90 seconds90-95[5][6]
This compound3-Aminobenzoic acidStirringWater10 minutes-[7]
This compoundEthylene diamineStirringWater10 minutes-[7]
This compoundMorpholine thiohydrazoneRefluxEthanol6 hours-
5-Chlorothis compoundGlycine----[8][9]
5-Nitrothis compoundAlanine----[8][9]

Note: '-' indicates data not specified in the cited source.

Spectroscopic Data Summary

The formation of the Schiff base is typically confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound TypeSpectroscopic MethodKey Peak/SignalChemical Shift/FrequencyReference
This compound Schiff BaseIRAzomethine (C=N) stretch1580-1680 cm⁻¹[7]
This compound Schiff Base¹H NMRAzomethine (CH=N) protonδ 8.30 - 9.16 ppm[4][10]
This compound Schiff BaseIRPhenolic (O-H) stretch3369-3445 cm⁻¹[7]
This compound-Amino Acid Schiff Base¹H NMRCarboxylic Acid (COOH) protonδ 9.92 ppm[10]
This compound-Amino Acid Schiff Base¹³C NMRAzomethine (C=N) carbonδ 131.7 - 179.1 ppm[11]

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general method for synthesizing this compound Schiff bases using conventional heating.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, amino acid)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the primary amine.

  • Add a few drops of glacial acetic acid as a catalyst (optional, but can increase reaction rate).

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Characterize the product using appropriate spectroscopic methods (IR, NMR) and determine the melting point.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers an environmentally friendly and efficient method for Schiff base synthesis using microwave irradiation.[5][6]

Materials:

  • This compound

  • Primary aromatic amine

  • Water

  • Microwave-safe reaction vessel

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, mix equimolar amounts of this compound and the aromatic amine in water (e.g., 0.005 mol of each in 5 mL of water).[5]

  • Place the vessel in a microwave reactor and irradiate for 60-90 seconds at a suitable power level.[5] The reaction progress can be monitored between irradiation intervals.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the product with water and then dry it thoroughly.[7]

  • Characterize the synthesized Schiff base by determining its melting point and recording its IR and NMR spectra. This method often results in high yields and requires minimal work-up.[5][6]

Visualizations

Reaction Mechanism

The synthesis of a Schiff base proceeds through a nucleophilic addition of the primary amine to the carbonyl group of this compound, followed by dehydration to form the imine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound (Ar-CHO) Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Hemiaminal SchiffBase Schiff Base (Ar-CH=N-R) Hemiaminal->SchiffBase Dehydration Water Water (H2O) Hemiaminal->Water

Caption: General reaction mechanism for Schiff base formation.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound Schiff bases is outlined below.

G Reactants 1. Mix this compound and Primary Amine Reaction 2. Reaction (Conventional or Microwave) Reactants->Reaction Isolation 3. Product Isolation (Filtration) Reaction->Isolation Purification 4. Purification (Recrystallization/Washing) Isolation->Purification Characterization 5. Characterization (IR, NMR, Melting Point) Purification->Characterization Biological 6. Biological Evaluation (Optional) Characterization->Biological

Caption: General workflow for synthesis and evaluation.[2]

References

Application Notes and Protocols for Salicylaldehyde-Based Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent chemosensors derived from salicylaldehyde (B1680747). The protocols detailed below offer step-by-step guidance for the development and characterization of these versatile sensors for the detection of various analytes, including metal ions, anions, and biomolecules.

Introduction to this compound in Fluorescent Chemosensor Design

This compound and its derivatives are highly valuable platforms for the development of fluorescent chemosensors due to their inherent photophysical properties and versatile reactivity. The ortho-hydroxyl group and the adjacent aldehyde functionality provide a pre-organized binding site for analytes and are key to the common sensing mechanisms. The aldehyde group readily undergoes condensation reactions, most notably with primary amines to form Schiff bases, allowing for the straightforward introduction of diverse recognition moieties and the fine-tuning of the sensor's photophysical and selective properties.[1]

The most prominent signaling mechanisms in this compound-based chemosensors include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton of the this compound moiety can be transferred to the imine nitrogen in the excited state, leading to a large Stokes shift and dual emission. Analyte binding can disrupt this process, causing a significant change in the fluorescence spectrum.[1][2]

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity.[1][3]

  • Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence of the fluorophore. Upon analyte binding, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.[2][4]

Quantitative Data Summary

The following tables summarize the performance of various this compound-based fluorescent chemosensors for the detection of different analytes.

Table 1: Performance of this compound-Based Chemosensors for Metal Ion Detection

Sensor Name/DerivativeAnalyteLimit of Detection (LOD)Binding Constant (K)Solvent SystemReference
5-methyl this compound-based Schiff base (3b)Al³⁺2.81 x 10⁻⁷ M-Aqueous media[1]
Schiff base chemosensor (SNN)Al³⁺3.99 nM--[2]
Schiff base chemosensor (SNN)Zn²⁺1.33 nM--[2]
This compound-based probe 1Zn²⁺-3.78 × 10⁶ M⁻¹Tris-HCl buffer (pH 7.2)[4]
This compound hydrazone 2Zn²⁺0.08 µM-Aqueous buffer[5]
This compoundZn²⁺-3.4 × 10⁴ M⁻¹Aqueous buffer (pH 8.5)[6]
CySBHCu²⁺28.4 nM--[7]
Br-4C, Br-5C, Br-6CFe³⁺--DMF[8]

Table 2: Performance of this compound-Based Chemosensors for Anion and Biomolecule Detection

Sensor Name/DerivativeAnalyteLimit of Detection (LOD)Binding Constant (K)Solvent SystemReference
BDQ/BQF⁻7.5 x 10⁻⁷ M--[9]
This compound-based sensorsAmino Acids10⁻⁵ mol/L-Aqueous solution[10][11]

Experimental Protocols

General Synthesis of a this compound Schiff Base Fluorescent Chemosensor

This protocol describes a general one-step condensation reaction to synthesize a Schiff base chemosensor from this compound and a primary amine.

Materials:

  • This compound (or a substituted derivative)

  • Primary amine (e.g., 2-aminobenzothiazole, aniline, etc.)

  • Anhydrous ethanol (B145695) or methanol

  • Glacial acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous ethanol (20 mL). To this solution, add the primary amine (1 mmol) dissolved in a minimal amount of anhydrous ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Fluorescence Spectroscopic Analysis of an Analyte

This protocol outlines the general procedure for evaluating the sensing performance of a synthesized this compound-based chemosensor.

Materials and Instruments:

  • Synthesized chemosensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Analyte stock solution (e.g., 10 mM of a metal salt in deionized water)

  • Buffer solution (e.g., Tris-HCl, HEPES) to maintain a constant pH

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the chemosensor (e.g., 10 µM) in the desired buffer solution.

  • Baseline Fluorescence Measurement: Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at an appropriate wavelength.

  • Titration with Analyte: Add incremental amounts of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-5 minutes).

  • Fluorescence Measurements: Record the fluorescence emission spectrum after each addition of the analyte.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this titration data, the limit of detection (LOD) and the binding constant (Ka) can be calculated.

  • Selectivity Study: To assess the selectivity of the sensor, repeat the fluorescence measurements with other potentially interfering ions under the same experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: General Signaling Mechanism (ESIPT) A Ground State (Enol Form) B Excited State (Enol Form) A->B Excitation Complex Sensor-Analyte Complex A->Complex Binding B->A Fluorescence (Normal Emission) C Excited State (Keto Tautomer) B->C ESIPT D Ground State (Keto Tautomer) C->D Fluorescence (Large Stokes Shift) Analyte Analyte Analyte->Complex Complex->B Inhibition of ESIPT

Caption: General signaling pathway of an ESIPT-based this compound chemosensor.

G Figure 2: Experimental Workflow Start Start Synthesis Synthesis of Schiff Base (this compound + Amine) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification StockSolution Preparation of Sensor Stock Solution Purification->StockSolution Sensing Fluorescence Titration with Analyte StockSolution->Sensing DataAnalysis Data Analysis (LOD, Binding Constant) Sensing->DataAnalysis Selectivity Selectivity and Interference Studies DataAnalysis->Selectivity End End Selectivity->End

Caption: A typical experimental workflow for the development and evaluation of a this compound-based chemosensor.

G Figure 3: Logical Relationships in Sensor Design Core This compound Core Linker Linker (e.g., Imine bond) Core->Linker Fluorophore Fluorophore Unit (e.g., Naphthalene, Pyrene) Fluorophore->Linker Receptor Receptor Unit (Binding Site for Analyte) Receptor->Linker Sensor Final Chemosensor Linker->Sensor

Caption: Logical relationships in the modular design of a this compound-based fluorescent chemosensor.

References

Application Notes and Protocols: Salicylaldehyde Derivatives in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) and its derivatives have emerged as a versatile platform for the design of chemosensors for a wide range of metal ions. Their facile synthesis, rich coordination chemistry, and tunable photophysical properties make them ideal candidates for developing fluorescent and colorimetric probes. These sensors are instrumental in various fields, including environmental monitoring, biomedical research, and diagnostics, by enabling the selective and sensitive detection of metal ions that play crucial roles in physiological and pathological processes.

This document provides detailed application notes on the use of this compound-based sensors for metal ion detection, focusing on the underlying signaling mechanisms. It also includes a generalized experimental protocol for the synthesis of a representative Schiff base sensor and its application in metal ion analysis.

Signaling Mechanisms of this compound-Based Sensors

The sensing mechanism of this compound-based probes for metal ions often relies on one or a combination of the following photophysical processes:

  • Chelation-Enhanced Fluorescence (CHEF): In many this compound Schiff base sensors, the free ligand exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the imine nitrogen to the aromatic ring, or through non-radiative decay pathways like C=N isomerization. Upon coordination with a metal ion, the ligand's conformational flexibility is restricted, and the PET process is often inhibited. This chelation event enhances the fluorescence intensity, leading to a "turn-on" response.[1]

  • Photoinduced Electron Transfer (PET): PET is a common mechanism governing the fluorescence of many probes. In the absence of the target metal ion, an electron-rich group (e.g., an amine) can donate an electron to the excited fluorophore, quenching its fluorescence. Upon metal ion binding, the lone pair of electrons on the donor atom becomes engaged in coordination, suppressing the PET process and restoring fluorescence.[1][2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): this compound and its derivatives containing a hydroxyl group ortho to the formyl group can exhibit ESIPT. Upon excitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen (or imine nitrogen in Schiff bases), leading to a tautomeric form with a large Stokes shift. Metal ion coordination can modulate this process, leading to changes in the emission wavelength and intensity.[3][4]

  • Intramolecular Charge Transfer (ICT): In donor-pi-acceptor (D-π-A) systems, an ICT process can occur upon photoexcitation, where electron density moves from the donor to the acceptor. Metal ion coordination can alter the electron-donating or -withdrawing ability of the involved moieties, thus modifying the ICT process and resulting in a detectable change in the absorption or emission spectra.

These mechanisms are often visualized to understand the sensor's behavior upon metal ion binding.

CHEF_Mechanism cluster_process Sensing Process cluster_reason Underlying Mechanism Free_Ligand Free Ligand (Weak Fluorescence) Complex Ligand-Metal Complex (Strong Fluorescence) Free_Ligand->Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Reason1 Inhibition of PET Complex->Reason1 Reason2 Rigidification of Structure Complex->Reason2

Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Applications in Metal Ion Sensing

This compound-based sensors have been successfully employed for the detection of a variety of metal ions. Schiff base derivatives, formed by the condensation of this compound with various amines, and hydrazone derivatives, from the reaction with hydrazides, are the most common classes of these sensors.

Zinc (Zn²⁺) Ion Sensing

Zinc is an essential trace element involved in numerous biological processes. Abnormal levels of Zn²⁺ are associated with several diseases. This compound-based fluorescent probes are widely used for Zn²⁺ detection due to their high sensitivity and selectivity.[5][6] For instance, Schiff bases derived from this compound and various amino compounds exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, often attributed to the CHEF mechanism.[6]

Copper (Cu²⁺) Ion Sensing

Copper is another essential metal ion whose dysregulation can lead to serious health issues. This compound hydrazones have proven to be effective colorimetric and fluorescent sensors for Cu²⁺.[7][8] The coordination of Cu²⁺ with the this compound benzoyl hydrazone group can lead to a distinct quenching of fluorescence, providing a "turn-off" sensing mechanism.[7] This allows for the sensitive and selective monitoring of Cu²⁺ in biological systems.[7][9][10]

Other Metal Ions

The versatility of the this compound scaffold allows for the design of sensors for other metal ions as well. By modifying the substituents on the this compound ring or the amine/hydrazide moiety, selectivity towards ions such as Al³⁺, Cd²⁺, and Ni²⁺ can be achieved.[3][11] For example, some this compound-based Schiff bases have been shown to selectively detect Al³⁺ and Zn²⁺ through different fluorescence responses.[3][4]

Quantitative Data Summary

The performance of various this compound-based sensors for metal ion detection is summarized in the table below.

Sensor TypeTarget IonDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Sensing MechanismReference
This compound Schiff BaseZn²⁺11.96 nM2:1CHEF[5]
This compound Benzoyl HydrazoneCu²⁺28.4 nMN/AFluorescence Quenching[7]
Hydrazone Schiff BaseZn²⁺9.315 µMN/ATurn-on Fluorescence[6]
Dicyanisophorone-based ProbeZn²⁺8.94 x 10⁻⁸ M3:1Colorimetric[6]
This compound-based ProbeZn²⁺4.8 nMN/APET[2]
This compoundZn²⁺N/A1:1Fluorescence Enhancement[12]
This compound-based Schiff BaseCd²⁺3.14 µMN/AColorimetric[11]
This compound-based Schiff BaseNi²⁺0.92 µMN/AColorimetric[11]
This compound HydrazoneCu²⁺1.62 x 10⁻⁷ MN/AFluorescence Quenching[13]

Experimental Protocols

A. Synthesis of a Representative this compound Schiff Base Sensor

This protocol describes a general method for the synthesis of a this compound-based Schiff base fluorescent sensor. The specific amine used can be varied to tune the sensor's properties.

Synthesis_Workflow cluster_reactants Reactants This compound This compound Reaction Stir at Room Temperature This compound->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol Solvent->Reaction Precipitate Formation of Yellow Precipitate Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Product Schiff Base Product Drying->Product

General workflow for Schiff base synthesis.

Materials:

  • This compound

  • A primary amine (e.g., 3-aminobenzoic acid, aniline, ethylene (B1197577) diamine)[14]

  • Ethanol or water as solvent[14]

Procedure:

  • Dissolve 0.01 mol of the selected primary amine in 10 mL of the chosen solvent (e.g., water).[14]

  • Add 0.01 mol of this compound to the solution.[14]

  • Stir the mixture at room temperature for approximately 10 minutes.[14]

  • A yellow precipitate of the Schiff base will form.[14]

  • Collect the precipitate by filtration.

  • Wash the product with water to remove any unreacted starting materials.[14]

  • Dry the purified Schiff base sensor.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and mass spectrometry.[15]

B. Protocol for Metal Ion Detection using a Fluorescent this compound-Based Sensor

This protocol provides a general procedure for evaluating the performance of a synthesized fluorescent sensor in detecting a target metal ion.

Detection_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution Titration Perform Fluorescence Titration Stock_Sensor->Titration Stock_Metal Prepare Metal Ion Stock Solutions Stock_Metal->Titration Selectivity Test for Selectivity Stock_Metal->Selectivity Titration->Selectivity Plotting Plot Fluorescence vs. [Metal Ion] Titration->Plotting LOD_Calc Calculate Limit of Detection (LOD) Plotting->LOD_Calc

References

synthesis of salen ligands from salicylaldehyde and ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen) Ligands from Salicylaldehyde (B1680747) and Ethylenediamine (B42938)

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of salen ligands, versatile chelating agents with significant applications in medicinal chemistry and catalysis.[1][2][3] These ligands are readily synthesized through the condensation reaction of this compound and ethylenediamine.[4][5] The resulting tetradentate Schiff base, N,N'-bis(salicylidene)ethylenediamine (H₂salen), and its derivatives form stable complexes with a wide range of metal ions, leading to compounds with diverse biological activities, including antibacterial and anticancer properties.[6][7][8]

Applications in Drug Development

Metal complexes of salen ligands have garnered considerable interest in drug development due to their potential as therapeutic agents.

  • Anticancer Activity: Salen complexes, particularly those with iron (Fe), manganese (Mn), and copper (Cu), have demonstrated significant cytotoxicity against various cancer cell lines.[8][9][10] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) through the mitochondrial pathway and the generation of reactive oxygen species (ROS) that lead to DNA damage.[8] Some ruthenium(III)-salen complexes have been shown to induce different modes of cell death, including apoptosis and paraptosis-like cell death, depending on the axial ligands attached to the metal center.[11] The planar structure of these complexes may facilitate their intercalation with DNA.[8]

  • Antibacterial Activity: Salen metal complexes exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][12][13] The chelation of the metal ion enhances the lipophilicity of the ligand, facilitating its transport across bacterial cell membranes.[12] One identified mechanism of action against bacteria like Staphylococcus aureus is the induction of ferroptosis, a form of iron-dependent cell death.[14] The antibacterial efficacy can be influenced by the choice of the metal ion.[6][13]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the salen ligand (H₂salen). Variations in reaction conditions can affect the yield and reaction time.

ParameterValueReference
Reactants
This compound2 equivalents[6]
Ethylenediamine1 equivalent[6]
Solvent Ethanol (B145695)[6]
Reaction Temperature Room Temperature to Reflux (approx. 78 °C)[6]
Reaction Time 1 - 3 hours[6]
Product Appearance Bright yellow solid
Typical Yield 85% - 95%[6][13]
Melting Point 126 °C[4]

Experimental Protocols

This section provides a detailed protocol for the synthesis and characterization of the salen ligand, H₂salen.

Protocol 1: Synthesis of N,N'-bis(salicylidene)ethylenediamine (H₂salen)

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2 molar equivalents of this compound in absolute ethanol.

  • In a separate flask, dissolve 1 molar equivalent of ethylenediamine in absolute ethanol.

  • Slowly add the ethylenediamine solution to the this compound solution while stirring.

  • The reaction mixture is then typically heated to reflux for 1 to 3 hours.[6] The formation of a bright yellow precipitate indicates the product formation.

  • After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from hot ethanol.[6]

  • Dry the purified product in a desiccator.

Characterization of the Salen Ligand

The synthesized H₂salen ligand can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic imine (C=N) stretching frequency around 1630 cm⁻¹. The absence of the aldehyde C=O stretch from this compound (around 1665 cm⁻¹) and the N-H stretches from ethylenediamine indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the imine proton (CH=N) typically as a singlet around 8.6 ppm, and the ethylene (B1197577) bridge protons as a singlet around 3.9 ppm. The phenolic -OH proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the imine carbon (CH=N) around 165 ppm, and the ethylene bridge carbons.

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized ligand should match the calculated values for the molecular formula C₁₆H₁₆N₂O₂.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the salen ligand.

Salen_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization This compound This compound in Ethanol Mixing Mixing and Stirring This compound->Mixing Ethylenediamine Ethylenediamine in Ethanol Ethylenediamine->Mixing Reflux Heating under Reflux (1-3 hours) Mixing->Reflux Cooling Cooling to Room Temp & Ice Bath Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization (from hot Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization Drying->Characterization IR IR Spectroscopy NMR NMR Spectroscopy EA Elemental Analysis Characterization->IR Characterization->NMR Characterization->EA Anticancer_Mechanism cluster_cell Cancer Cell SalenComplex Metal-Salen Complex CellMembrane Cell Membrane Permeation SalenComplex->CellMembrane Increased Lipophilicity Mitochondrion Mitochondrion CellMembrane->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis Mitochondrion->Apoptosis Release of Cytochrome c DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

References

Application Notes and Protocols for Metal Ion Detection Using Salicylaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salicylaldehyde-based Schiff base sensors are a versatile class of chemosensors widely employed for the detection of various metal ions. Their synthesis is often straightforward, typically involving a one-step condensation reaction between This compound (B1680747) or its derivatives and a suitable amine-containing compound.[1] The detection mechanism primarily relies on the interaction between the metal ion and the Schiff base ligand, which perturbs the electronic properties of the molecule, leading to a discernible optical response, such as a change in color (colorimetric) or fluorescence intensity ("turn-on" or "turn-off").[2][3] These sensors offer several advantages, including high sensitivity, selectivity, and the ability to perform real-time analysis.[4][5] This document provides detailed experimental workflows, protocols, and data presentation for the use of this compound-based sensors in metal ion detection.

Signaling Pathway

The sensing mechanism of many this compound-based fluorescent sensors is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the absence of a target metal ion, the fluorescence of the sensor molecule is often quenched through processes like Photoinduced Electron Transfer (PET). Upon coordination with a metal ion, the chelating groups of the sensor bind to the metal, which can inhibit the PET process and restrict intramolecular rotation, leading to a significant enhancement in fluorescence intensity.[2][6]

General Signaling Pathway of a this compound-Based Fluorescent Sensor cluster_before Before Metal Ion Binding cluster_after After Metal Ion Binding Sensor This compound-Based Sensor (Low Fluorescence) Complex Sensor-Metal Ion Complex (High Fluorescence) Sensor->Complex + Metal Ion Quenching Fluorescence Quenching (e.g., PET) Sensor->Quenching Metal Target Metal Ion Emission Fluorescence Emission Complex->Emission Enhanced Emission Excitation Light Excitation Excitation->Sensor Excitation Excitation->Complex Excitation

Caption: General signaling pathway of a "turn-on" this compound-based fluorescent sensor.

Experimental Protocols

Synthesis of a this compound-Based Schiff Base Sensor

This protocol describes a general method for the synthesis of a this compound-based Schiff base sensor, which can be adapted based on the specific desired sensor.[1][7]

Materials:

  • This compound (or a derivative like 5-methyl this compound)

  • An amine-containing compound (e.g., 2-aminobenzothiazole, benzene-1,3-diamine)[1][8]

  • Anhydrous ethanol (B145695) or methanol[1]

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve the this compound derivative (e.g., 2 mmol) in a minimal amount of anhydrous ethanol in a round-bottom flask.

  • In a separate container, dissolve the amine-containing compound (e.g., 1 mmol for a 2:1 reaction or 2 mmol for a 1:1 reaction) in anhydrous ethanol.

  • Add the amine solution dropwise to the this compound solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified time (typically 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized sensor using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8][9]

General Protocol for Metal Ion Detection using UV-Vis Spectroscopy

This protocol outlines the use of UV-Vis spectroscopy for the colorimetric detection of metal ions.[9][10]

Materials:

  • Synthesized this compound-based sensor

  • Stock solutions of various metal ions (e.g., nitrate (B79036) or perchlorate (B79767) salts) in a suitable solvent (e.g., deionized water, ethanol, or DMF).[10]

  • A suitable buffer solution (e.g., HEPES) to maintain a constant pH.[2]

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the sensor in a suitable solvent (e.g., 1 x 10⁻³ M in DMF).[10]

  • Selectivity Study:

    • To separate cuvettes, add a fixed volume of the sensor solution.

    • Add an equivalent amount of different metal ion stock solutions to each cuvette.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-800 nm).[10]

    • A significant color change and a shift in the absorption maxima will indicate the selective binding of the sensor to a particular metal ion.

  • Titration Experiment:

    • Place a fixed volume of the sensor solution (e.g., 1 mL of 1 x 10⁻³ M solution) into a cuvette.[10]

    • Incrementally add small aliquots of the target metal ion stock solution (e.g., 0.05 to 1.5 mL of a 0.01 M solution).[10]

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Monitor the changes in the absorbance at the wavelength of maximum absorption.

  • Data Analysis:

    • Plot the absorbance change as a function of the metal ion concentration.

    • The binding stoichiometry can be determined using a Job's plot.[10]

    • The association constant (Kₐ) can be calculated using the Benesi-Hildebrand equation.[8]

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol details the procedure for "turn-on" or "turn-off" fluorescent detection of metal ions.[1][11]

Materials:

  • Synthesized this compound-based fluorescent sensor

  • Stock solutions of various metal ions

  • A suitable buffer solution

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute stock solution of the sensor in a suitable solvent (e.g., 10⁻³ M in DMF).[1]

  • Selectivity Study:

    • To separate cuvettes, add a fixed volume of the sensor solution.

    • Add an equivalent amount of different metal ion stock solutions to each cuvette.

    • Excite the solution at the appropriate wavelength and record the fluorescence emission spectrum.

    • A significant increase or decrease in fluorescence intensity will indicate selective binding.

  • Titration Experiment:

    • Place a fixed volume of the sensor solution in a cuvette.

    • Incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[9]

Experimental Workflow Visualization

Experimental Workflow for Metal Ion Detection cluster_synthesis Sensor Synthesis & Characterization cluster_detection Metal Ion Detection cluster_analysis Data Analysis Synthesis Synthesize this compound-based Schiff Base Sensor Characterization Characterize Sensor (NMR, FT-IR, MS) Synthesis->Characterization Prep Prepare Sensor and Metal Ion Stock Solutions Characterization->Prep UVVis UV-Vis Spectroscopy (Colorimetric Detection) Prep->UVVis Fluorescence Fluorescence Spectroscopy (Fluorometric Detection) Prep->Fluorescence Selectivity Determine Selectivity UVVis->Selectivity Fluorescence->Selectivity Titration Perform Titration Experiments Selectivity->Titration Quant Calculate LOD, Binding Constant, and Stoichiometry Titration->Quant

Caption: A streamlined workflow from sensor synthesis to data analysis.

Quantitative Data Summary

The following tables summarize the performance of various this compound-based sensors for the detection of different metal ions as reported in the literature.

Table 1: Performance of this compound-Based Sensors for Al³⁺ and Zn²⁺ Detection

SensorTarget IonDetection MethodLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
SNNAl³⁺Fluorescence3.99 nM--[11]
SNNZn²⁺Fluorescence1.33 nM--[11]
5-(diethylamino)-2-((2-(pyrazin-2-yl) hydrazono)methyl)phenolAl³⁺Fluorescence2.33 x 10⁻⁷ M--[12]
5-(diethylamino)-2-((2-(pyrazin-2-yl) hydrazono)methyl)phenolZn²⁺Fluorescence1.68 x 10⁻⁷ M--[12]
This compoundZn²⁺Fluorescence-3.4 x 10⁴ M⁻¹Aqueous Buffer (pH 8.5)[13]
HmmbpZn²⁺Fluorescence4.41 x 10⁻⁷ M--[2]
ZnO-salenAl³⁺Fluorescence36.51 µM6.61 x 10³ (β₂)Aqueous[7]
ZnO-salenK⁺Fluorescence17.39 µM3.71 x 10³ (β₂)Aqueous[7]

Table 2: Performance of this compound-Based Sensors for Heavy Metal Ion Detection

SensorTarget IonDetection MethodLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
P4Cd²⁺UV-Vis3.14 µM--[9]
P4Ni²⁺UV-Vis0.92 µM--[9]
PAMDCu²⁺Differential Pulse Voltammetry0.03 µM1.3 x 10⁵ M⁻¹-[8]
PAMD-CPECu²⁺Potentiometry4.0 x 10⁻⁷ M--[8]
LCu²⁺Colorimetric50 x 10⁻⁹ M-Mixed Aqueous[9]
LHg²⁺Colorimetric18 x 10⁻⁸ M-Mixed Aqueous[9]

Conclusion

This compound-based sensors provide a robust and adaptable platform for the sensitive and selective detection of a wide range of metal ions. The experimental protocols outlined in this document offer a comprehensive guide for researchers to synthesize, characterize, and utilize these sensors in their own work. The provided quantitative data serves as a valuable reference for sensor performance and selection for specific applications in environmental monitoring, clinical diagnostics, and drug development.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Iminochromene Derivatives from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 2-iminochromene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The synthesis primarily involves the reaction of salicylaldehyde (B1680747) with an active methylene (B1212753) compound, most commonly malononitrile (B47326), through a Knoevenagel condensation followed by an intramolecular cyclization.[3][4][5] This approach is efficient and versatile, allowing for the generation of a library of derivatives by modifying the starting materials and reaction conditions.

Core Reaction and Mechanism

The fundamental transformation involves the base-catalyzed reaction between a this compound derivative and an active methylene nitrile, such as malononitrile. The generally accepted mechanism proceeds through two key steps:

  • Knoevenagel Condensation: The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration leads to the formation of a benzylidenemalononitrile (B1330407) intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler type reaction): The phenoxide ion, formed by the deprotonation of the hydroxyl group of the this compound moiety, attacks the nitrile group intramolecularly. This cyclization, followed by tautomerization, yields the final 2-iminochromene derivative.[6][7][8][9][10]

The reaction's outcome can be influenced by the stoichiometry of the reactants, the choice of catalyst, solvent, and temperature, potentially leading to different products such as 2-amino-4H-chromenes or even dimeric structures.[1][11][12]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Knoevenagel_Intermediate Knoevenagel Adduct This compound->Knoevenagel_Intermediate + Malononitrile (Base Catalyst) Malononitrile Malononitrile Benzylidenemalononitrile Benzylidenemalononitrile Knoevenagel_Intermediate->Benzylidenemalononitrile Dehydration Cyclized_Intermediate Cyclized Intermediate Benzylidenemalononitrile->Cyclized_Intermediate Intramolecular Cyclization Iminochromene 2-Iminochromene Derivative Cyclized_Intermediate->Iminochromene Tautomerization

Caption: Reaction mechanism for the one-pot synthesis of 2-iminochromene derivatives.

Experimental Protocols

This section details various protocols for the synthesis of 2-iminochromene derivatives, highlighting the versatility of the reaction through the use of different catalysts and conditions.

Protocol 1: Synthesis using Sodium Carbonate in Water

This protocol, adapted from the work of Costa and co-workers, offers an environmentally friendly approach using water as the solvent.[3][4]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Water (H₂O)

Procedure:

  • To a solution of this compound in water, add malononitrile.

  • Add sodium carbonate to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695).

Protocol 2: Synthesis using a Heterogeneous Catalyst (MCM-41)

Heravi and co-workers have reported the use of a reusable mesoporous silica, MCM-41, as an efficient heterogeneous catalyst.[3][4]

Materials:

  • Substituted this compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • MCM-41

Procedure:

  • Combine the substituted this compound and malononitrile in a suitable solvent (e.g., ethanol).

  • Add MCM-41 to the mixture.

  • Reflux the reaction mixture with stirring. Monitor the reaction by TLC.

  • After completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Protocol 3: Amine-Catalyzed Synthesis in an Organic Solvent

The use of an organic base like triethylamine (B128534) (Et₃N) in an organic solvent is also a common and effective method.[13]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (2.0 eq, note the stoichiometry)

  • Triethylamine (Et₃N)

  • Methanol (B129727) (CH₃OH)

Procedure:

  • Dissolve this compound and malononitrile in methanol.

  • Add a catalytic amount of triethylamine to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product may precipitate upon completion. If so, collect by filtration.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental_Workflow A Reactant Mixing (this compound, Malononitrile, Solvent) B Catalyst Addition A->B C Reaction (Stirring/Refluxing) B->C D Reaction Monitoring (TLC) C->D E Work-up (Filtration/Extraction) D->E Reaction Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product G->H

Caption: A generalized experimental workflow for the synthesis of 2-iminochromene derivatives.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following tables summarize quantitative data from various reported syntheses.

Table 1: Effect of Catalyst on the Synthesis of 2-Iminochromene-3-carbonitrile

EntryCatalystSolventTemperatureTimeYield (%)Reference
1Na₂CO₃H₂ORoom Temp.-90[3][4]
2NaHCO₃H₂ORoom Temp.-Comparable to Na₂CO₃[3][4]
3MCM-41---94[3][4]
4TBBDA---92[3][4]
53 Å Molecular Sieves---86 (for 2-aminochromene)[3][5]
6Et₃NCH₃OHRoom Temp.-94 (for 2-amino-4H-chromene)[3]
7CaffeineEtOH-H₂OReflux-High[14]
8DABCO-CuClMeOHRoom Temp.ShortExcellent[15]

Table 2: Synthesis of Substituted 2-Iminochromene Derivatives using Na₂CO₃ in Water

EntryThis compound SubstituentYield (%)Reference
1H90[4]
23-Methoxy86-100[4][5]
33-Hydroxy86-100[4][5]
45-Bromo86-100[4][5]
54-N,N-diethylamino86-100[4][5]
65-Bromo-3-methoxy86-100[4][5]
73,4-Dihydroxy62[4][5]

Table 3: Reusability of MCM-41 Catalyst

CycleYield (%)Reference
194[3][4]
2>80[3][4]
3>80[3][4]
4>80[3][4]
580[3][4]

Logical Relationships and Optimization

The successful synthesis of the desired 2-iminochromene derivative depends on the interplay of several factors. The following diagram illustrates the logical relationships to consider for reaction optimization.

Logical_Relationships Catalyst Catalyst Choice Yield Yield Catalyst->Yield Purity Product Purity Catalyst->Purity Reaction_Time Reaction Time Catalyst->Reaction_Time Solvent Solvent System Solvent->Yield Solvent->Purity Temperature Reaction Temperature Temperature->Reaction_Time Side_Products Side Products Temperature->Side_Products Stoichiometry Reactant Ratio Stoichiometry->Yield Stoichiometry->Side_Products

Caption: Key factors influencing the outcome of the 2-iminochromene synthesis.

Considerations for Optimization:

  • Catalyst: Basic catalysts are essential. Inorganic bases like Na₂CO₃ are effective and inexpensive. Heterogeneous catalysts like MCM-41 offer the advantage of easy separation and reusability.[3][4] Organic bases such as triethylamine are also highly efficient.[3]

  • Solvent: The choice of solvent can influence reaction rates and product solubility. Water is a green and effective solvent for certain catalysts, while alcohols like methanol and ethanol are commonly used with organic bases.[3][4][15]

  • Temperature: Most protocols proceed efficiently at room temperature, which is advantageous for energy consumption and minimizing side reactions. Some systems may require reflux to achieve higher yields or faster reaction times.[14]

  • Stoichiometry: The molar ratio of this compound to malononitrile can be critical. While a 1:1 ratio is often used to produce 2-iminochromenes, a 1:2 ratio has been shown to favor the formation of 2-amino-4H-chromene derivatives in some cases.[5][11]

By carefully selecting and optimizing these parameters, researchers can efficiently synthesize a wide array of 2-iminochromene derivatives for further investigation in drug discovery and development programs.

References

Synthesis of Coumarin from Salicylaldehyde: A Detailed Guide to Key Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Coumarins represent a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. Their versatile scaffold makes them a cornerstone in the field of medicinal chemistry and drug discovery. Salicylaldehyde (B1680747), a readily available aromatic aldehyde, serves as a crucial precursor in the total synthesis of coumarin (B35378) and its derivatives. This document provides detailed application notes and protocols for three fundamental synthetic methodologies used to convert this compound to coumarin: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction.

Comparative Overview of Synthetic Methods

The choice of synthetic route for coumarin synthesis from this compound is often dictated by the desired substitution pattern, available reagents, and required reaction conditions. The following tables summarize the quantitative data for each of the three primary methods, allowing for a clear comparison of their efficiency and applicability.

Table 1: Perkin Reaction Conditions for Coumarin Synthesis

CatalystBaseTemperature (°C)Reaction Time (hours)Yield (%)Reference
Acetic Anhydride (B1165640)Sodium Acetate (B1210297)180340.5[1]
Acetic AnhydrideSodium Acetateup to 2002-10Not specified[1]
Acetic AcidSodium AcetateNot specifiedNot specified10.6[2]

Table 2: Knoevenagel Condensation Conditions for Coumarin Synthesis

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Diethyl malonatePiperidine (B6355638) & Acetic AcidEthanol (B145695)Reflux1 hourNot specified[3]
Ethyl acetoacetatePiperidineEthanol782 hours85
Diethyl malonateL-proline (10 mol%)Ethanol8018 hours94[4][5]
Diethyl malonatePiperidineAbsolute EthanolReflux4-5 hours78-83[4]
Various ethyl acetate derivativesPiperidineSolvent-free (Microwave)Not specified1-10 minGood[6]
Ethyl phenylacetatePiperidineMicrowaveNot specifiedNot specifiedHigh[7]

Table 3: Wittig Reaction Conditions for Coumarin Synthesis

Phosphorane ReagentSolventConditionReaction TimeYield (%)Reference
CarbethoxymethylenetriphenylphosphoraneDiethylanilineRefluxNot specifiedModerate to high[8][9]
Alkylated phosphoraneBenzeneReflux10-12 hoursNot specified[7]

Experimental Protocols

The following section provides detailed, step-by-step experimental protocols for the synthesis of coumarin from this compound using the Perkin reaction, Knoevenagel condensation, and Wittig reaction.

Protocol 1: Perkin Reaction for the Synthesis of Coumarin

This protocol details the classic Perkin reaction for the synthesis of coumarin from this compound and acetic anhydride, using sodium acetate as the base.[1]

Materials:

  • This compound

  • Anhydrous Sodium Acetate

  • Acetic Anhydride

  • Apparatus for heating and distillation

Procedure:

  • In a round-bottomed flask, create a smooth slurry of this compound (1 mole) and anhydrous sodium acetate (0.57 moles).

  • To this slurry, add acetic anhydride (1.5 moles).

  • Gradually heat the reaction mixture from room temperature to 150°C over the course of one hour.

  • Add an additional portion of acetic anhydride (1.5 moles).

  • Continue to heat the mixture to 180°C during the second hour.

  • Add a final portion of acetic anhydride (1.5 moles) and maintain the temperature at 180°C for the third hour.

  • As the reaction temperature approaches 160°C, acetic acid will begin to distill from the mixture. Collect the distilled acetic acid.

  • After the three-hour reaction time, allow the mixture to cool.

  • The coumarin product can be separated from the reaction mixture by fractional distillation under reduced pressure.

Protocol 2: Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins

This section provides two detailed protocols for the Knoevenagel condensation, a versatile method for synthesizing coumarin derivatives.

2.1 L-proline Catalyzed Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate [4][5]

Materials:

  • This compound (0.05 mol)

  • Diethyl malonate (1.05 equiv.)

  • L-proline (10.0 mol%)

  • Ethanol (20 ml)

  • Schlenk tube

  • Apparatus for heating and stirring

Procedure:

  • Combine this compound, diethyl malonate, L-proline, and ethanol in a Schlenk tube.

  • Stir the mixture at 80°C for 18 hours.

  • After the reaction is complete, reduce the solvent volume by half under reduced pressure.

  • Induce crystallization by cooling the mixture to 4°C or by precipitation with diethyl ether.

  • Collect the pure coumarin product by filtration.

2.2 Piperidine Catalyzed Synthesis of 3-Carbethoxycoumarin [4]

Materials:

  • This compound (12.2 g, 0.1 mole)

  • Diethyl malonate (16 g, 0.1 mole)

  • Piperidine (0.85 g, 0.01 mole)

  • Absolute Ethanol (25 ml)

  • Apparatus for reflux

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound and diethyl malonate in absolute ethanol.

  • Add piperidine to the solution.

  • Reflux the mixture on a water bath for 4-5 hours.

  • After cooling the reaction mixture, pour it into ice-cold water.

  • Filter the separated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-carbethoxycoumarin.

Protocol 3: Wittig Reaction for the Synthesis of 3-Benzyl Coumarin

This protocol outlines the synthesis of 3-benzyl coumarin via a Wittig reaction, followed by thermal cyclization.[7]

Materials:

Procedure: Step 1: Wittig Olefination

  • Dissolve the alkylated phosphorane (5 mmol) and a substituted this compound (5 mmol) in 30 mL of dry benzene.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude hydroxy ester.

  • Purify the intermediate by column chromatography.

Step 2: Thermal Cyclization

  • Place the purified hydroxy ester from Step 1 in a flask under a nitrogen atmosphere.

  • Heat the ester neat (without solvent) at a high temperature (typically 200-250°C). The specific time will vary depending on the substrate.

  • The cyclization reaction yields the final 3-benzyl coumarin product.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways and experimental workflows for the described synthetic methods.

Perkin_Reaction This compound This compound Intermediate Ortho-hydroxycinnamic acid (intermediate) This compound->Intermediate Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate SodiumAcetate Sodium Acetate (Base) SodiumAcetate->Intermediate Coumarin Coumarin Intermediate->Coumarin Lactonization

Caption: General workflow for the Perkin reaction.

Knoevenagel_Condensation This compound This compound Intermediate Styrene Intermediate This compound->Intermediate Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Base Weak Base (e.g., Piperidine) Base->Intermediate Coumarin 3-Substituted Coumarin Intermediate->Coumarin Intramolecular Transesterification Wittig_Reaction cluster_step1 Step 1: Wittig Olefination cluster_step2 Step 2: Thermal Cyclization This compound This compound Cinnamate E-ethyl-α-benzyl cinnamate intermediate This compound->Cinnamate Phosphorane Phosphonium Ylide Phosphorane->Cinnamate Coumarin 3-Benzyl Coumarin Cinnamate->Coumarin Heating (Intramolecular Transesterification)

References

Application Notes and Protocols: Synthesis of Benzofuran Derivatives from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzofuran (B130515) derivatives, a crucial scaffold in medicinal chemistry, utilizing salicylaldehyde (B1680747) as a versatile starting material. The following sections outline three distinct and effective methods: a Rhodium(III)-catalyzed annulation with diazo compounds, a copper-catalyzed one-pot multicomponent reaction, and a copper-catalyzed reaction with calcium carbide.

Method 1: Rhodium(III)-Catalyzed Synthesis of 3-Ethoxycarbonylbenzofurans

This method details a Rh(III)-catalyzed annulation reaction between salicylaldehydes and diazo compounds, offering a controlled and selective route to 3-substituted benzofurans. The use of AgNTf2 as an additive is crucial for favoring the benzofuran synthesis via a tandem C-H activation/decarbonylation/annulation process.[1][2]

Experimental Protocol

A detailed procedure for the synthesis of 3-ethoxycarbonylbenzofuran is as follows:

  • To an oven-dried Schlenk tube, add [RhCp*Cl2]2 (6.2 mg, 0.01 mmol, 2.5 mol%), AgNTf2 (15.5 mg, 0.04 mmol, 10 mol%), and this compound (0.4 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) via syringe.

  • Add ethyl 2-diazo-3-oxobutanoate (0.6 mmol, 1.5 equiv) to the mixture.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 20:1) to afford the desired 3-ethoxycarbonylbenzofuran.

Quantitative Data
This compound DerivativeDiazo CompoundProductYield (%)Reference
This compoundEthyl 2-diazo-3-oxobutanoate3-Ethoxycarbonylbenzofuran72[3]
5-Chlorothis compoundEthyl 2-diazo-3-oxobutanoate5-Chloro-3-ethoxycarbonylbenzofuran78[3]
4-Methoxythis compoundEthyl 2-diazo-3-oxobutanoate4-Methoxy-3-ethoxycarbonylbenzofuran65[3]

Reaction Workflow

rhodium_catalyzed_synthesis cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction Rh(III)-Catalyzed Annulation This compound->Reaction Diazo Diazo Compound Diazo->Reaction Rh_catalyst [RhCp*Cl2]2 Rh_catalyst->Reaction Additive AgNTf2 Additive->Reaction Solvent DCE, 50 °C, 12 h Solvent->Reaction Workup Workup & Purification Reaction->Workup Product 3-Substituted Benzofuran Workup->Product copper_catalyzed_synthesis This compound This compound A3_coupling A3 Coupling This compound->A3_coupling Alkyne Terminal Alkyne Alkyne->A3_coupling Amine Secondary Amine Amine->A3_coupling Catalyst CuFe2O4 Catalyst->A3_coupling Base Cs2CO3 Base->A3_coupling Solvent 1,4-Dioxane, 80 °C Solvent->A3_coupling Cyclization 5-exo-dig Cyclization A3_coupling->Cyclization Rearrangement 1,3-Allylic Rearrangement Cyclization->Rearrangement Product α-Substituted 2-Benzofuranmethamine Rearrangement->Product calcium_carbide_synthesis cluster_reactants Key Reagents cluster_conditions Reaction Conditions Hydrazone This compound p-Tosylhydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization CaC2 Calcium Carbide (Acetylene Source) Intermediate_Formation In-situ Alkyne Formation CaC2->Intermediate_Formation Catalyst CuCl Catalyst->Cyclization Base t-BuOK Base->Cyclization Solvent_Temp DMF, 110 °C Solvent_Temp->Cyclization Intermediate_Formation->Cyclization Product 2-Methylbenzofuran Cyclization->Product

References

Application Notes and Protocols for Salicylaldehyde in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747), a naturally occurring phenolic aldehyde, and its synthetic derivatives have emerged as a promising scaffold in the development of novel antifungal agents. This class of compounds exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant yeasts and molds. Their potential is underscored by multiple studies highlighting their efficacy, amenability to chemical modification for improved potency and selectivity, and in some cases, novel mechanisms of action that could combat drug-resistant fungal strains. These notes provide an overview of the applications of this compound derivatives, quantitative data on their antifungal activity, and detailed protocols for their synthesis and evaluation.

Applications of this compound Derivatives in Antifungal Research

This compound and its derivatives are versatile compounds with significant potential in antifungal drug discovery. Their applications span various areas of mycology and medicinal chemistry:

  • Broad-Spectrum Antifungal Activity: Derivatives of this compound have demonstrated inhibitory effects against a wide range of fungal species, including Candida albicans, Cryptococcus neoformans, Aspergillus niger, and various plant pathogenic fungi.[1]

  • Overcoming Drug Resistance: Certain this compound-derived compounds have shown efficacy against fungal strains resistant to conventional antifungal drugs like fluconazole.[2][3] This suggests they may operate via mechanisms distinct from existing drug classes.

  • Inhibition of Mycotoxin Production: Beyond inhibiting fungal growth, this compound has been shown to suppress the production of harmful mycotoxins, such as aflatoxin from Aspergillus flavus.[4]

  • Agricultural Fungicides: The application of this compound derivatives extends to agriculture, where they have been investigated as potential fungicides to protect crops from phytopathogenic fungi.[5][6]

  • Synergistic Combinations: this compound can enhance the efficacy of existing commercial antifungal agents, indicating its potential use in combination therapies to improve treatment outcomes and reduce the likelihood of resistance.[7]

Quantitative Antifungal Activity Data

The antifungal efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and sometimes the Minimum Fungicidal Concentration (MFC) or half-maximal effective concentration (EC50). The following tables summarize the reported activities of various this compound-based compounds against different fungal pathogens.

Table 1: Antifungal Activity of this compound Derivatives against Yeast Pathogens

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)Reference
Dihydrobenzoxepine-pyridineCompound 6aCryptococcus neoformans H99 & 280719[2]
Dihydrobenzoxepine-pyridineCompound 6bCandida albicans SC53149.3[2]
Dihydrobenzoxepine-pyridineCompound 6bCandida auris PUJ-HUSI 53775[2]
This compound DerivativeCompound 12bCandida albicans SC531438[2]
This compound DerivativeCompound 19bCryptococcus neoformans38[2]
Schiff Base of SulphonamideCompound 2bCandida glabrata4-16[8]
Schiff Base of SulphonamideCompound 2bFluconazole-resistant C. auris4-16[8]
Sulfadiazine Schiff Base4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamideCandida sp.starting from 1.95 µM[9]

Table 2: Antifungal Activity of this compound Derivatives against Filamentous Fungi

Compound ClassSpecific DerivativeFungal StrainEC50 (µg/mL)Reference
α-methylene-γ-butyrolactone derivativeCompound C3Rhizoctonia solani0.65[5]
α-methylene-γ-butyrolactone derivativeCompound C3Valsa mali0.91[5]
α-methylene-γ-butyrolactone derivativeCompound C3Phytophthora capsici1.33[5]
4-(diethylamino)this compound (B93021)DSARhizoctonia solani26.904[6]
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2)Aspergillus niger47.5[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases derived from this compound and a primary amine.

Materials:

  • Substituted this compound

  • Primary Amine

  • Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve an equimolar amount of the substituted this compound in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of glacial acetic acid as a catalyst (optional, but can increase reaction rate).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactants.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified crystals in a desiccator or vacuum oven.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution Method (CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against yeast species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound derivative stock solution (typically in DMSO)

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound derivative stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the compound.

    • Include a positive control well (fungal inoculum without the test compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound and the positive control well.

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Signaling Pathways and Mechanisms of Action

The antifungal mechanisms of this compound derivatives are multifaceted and can vary depending on the specific chemical structure and the fungal species. One proposed mechanism involves the disruption of cellular integrity and metabolism.

G cluster_0 This compound Derivative Action This compound This compound Derivative CellMembrane Fungal Cell Membrane This compound->CellMembrane Increases Permeability ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS Induces CitrateSynthase Citrate Synthase (TCA Cycle) This compound->CitrateSynthase Inhibits Apoptosis Fungal Cell Apoptosis CellMembrane->Apoptosis Contributes to ROS->CellMembrane Damages ATP ATP Production (Energy Metabolism) CitrateSynthase->ATP Reduces ATP->Apoptosis Leads to G cluster_workflow Drug Discovery Workflow Start Start: Design of Derivative Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Antifungal Susceptibility Screening (MIC) Purification->Screening Hit Hit Compound Identification Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Toxicity Cytotoxicity Assay Hit->Toxicity Lead Lead Compound Optimization Mechanism->Lead Toxicity->Lead G cluster_sar Structure-Activity Relationship (SAR) Core This compound Scaffold Substituents Substituents on Aromatic Ring Core->Substituents SideChain Nature of the Side Chain (e.g., Schiff base, hydrazone) Core->SideChain Lipophilicity Lipophilicity Substituents->Lipophilicity ElectronicEffects Electronic Effects (Electron-donating/ -withdrawing groups) Substituents->ElectronicEffects SideChain->Lipophilicity Activity Antifungal Activity Lipophilicity->Activity ElectronicEffects->Activity

References

Application Notes and Protocols: Tandem Reaction of Salicylaldehyde and α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tandem reaction of salicylaldehyde (B1680747) and α,β-unsaturated compounds represents a powerful and atom-economical strategy for the synthesis of a variety of heterocyclic scaffolds, most notably chromenes and their derivatives.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This tandem process, typically proceeding through an initial oxo-Michael addition followed by an intramolecular condensation, offers a convergent and efficient route to complex molecules from simple starting materials.[1] This document provides detailed application notes, experimental protocols, and comparative data for researchers interested in utilizing this versatile reaction.

Reaction Mechanisms

The tandem reaction of this compound with α,β-unsaturated compounds can proceed through two primary mechanistic pathways, largely dependent on the catalyst and substrates employed.

Oxo-Michael Addition followed by Intramolecular Knoevenagel/Aldol Condensation

The most common pathway involves the initial addition of the phenolic hydroxyl group of this compound to the α,β-unsaturated compound in an oxo-Michael addition.[1][2] This is typically catalyzed by a base, which deprotonates the this compound. The resulting enolate intermediate then undergoes an intramolecular Knoevenagel or aldol-type condensation, where the enolate attacks the aldehyde functionality of the this compound moiety. Subsequent dehydration leads to the formation of the chromene ring system.[1]

G cluster_0 Oxo-Michael Addition cluster_1 Intramolecular Condensation & Dehydration This compound This compound Intermediate1 Enolate Intermediate This compound->Intermediate1 Unsaturated α,β-Unsaturated Compound Unsaturated->Intermediate1 Base Base Base->this compound Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Knoevenagel/Aldol Chromene Chromene Derivative Intermediate2->Chromene Dehydration

Fig. 1: General mechanism of the tandem oxo-Michael/Knoevenagel reaction.
Baylis-Hillman Reaction Pathway

When tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are used as catalysts, the reaction can proceed via a Baylis-Hillman mechanism.[3][4] In this pathway, the tertiary amine first adds to the α,β-unsaturated compound to form a zwitterionic enolate. This enolate then attacks the this compound. Subsequent intramolecular cyclization and elimination of the catalyst can lead to the formation of chromene derivatives.[3][4] In some cases, the initial Baylis-Hillman adduct can be isolated, which can then be cyclized in a separate step.[4]

Applications in Synthesis

The primary application of this tandem reaction is the synthesis of chromenes, a privileged scaffold in medicinal chemistry. By varying the substituents on the this compound and the nature of the α,β-unsaturated compound, a diverse library of chromene derivatives can be accessed. For instance, the reaction of salicylaldehydes with β-nitrostyrenes provides a route to 3-nitro-2-phenyl-2H-chromenes.[1] Enantioselective variants of this reaction, often employing chiral organocatalysts, have been developed to produce optically active chromenes, which is of high importance in drug development.[2]

Data Presentation

Table 1: Base-Catalyzed Tandem Reactions
Catalystα,β-Unsaturated CompoundSolventTemp. (°C)Time (h)ProductYield (%)
K₂CO₃α,β-Unsaturated esterDMFReflux4-62,2-Dimethylchromene derivativeModerate
Et₃NNitropropeneNot specifiedNot specifiedNot specified2,3-Disubstituted chromene28-40[3]
DABCOAcrylonitrileWaterRT1-23-Cyanochromene78[3]
DABCOEthyl acrylateWaterRT2-33-Ethoxycarbonylchromene79[3]
DABCOMethyl vinyl ketoneWaterRT1-23-Acetylchromene71[3]
Table 2: Organocatalytic Enantioselective Tandem Reactions
Catalystα,β-Unsaturated CompoundCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)
Diarylprolinol etherα,β-Unsaturated aldehyde2-Nitrobenzoic acidTolueneRT24High88[2]
TES-protected diphenylprolinolα,β-Unsaturated aldehydeBenzoic acidDichloroethaneRT24up to 9899[2]
(S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazoleNitroalkenesSalicylic acidDMSORT72ModerateModerate-Good[1]
L-Pipecolinic acidβ-NitrostyreneNoneToluene8012High5-17[2]

Experimental Protocols

General Experimental Workflow

G start Start reagents Combine this compound, α,β-Unsaturated Compound, Catalyst, and Solvent start->reagents reaction Stir at Specified Temperature and Time reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Fig. 2: A typical experimental workflow for the tandem reaction.
Protocol 1: DABCO-Catalyzed Synthesis of 3-Substituted Chromenes in Water

This protocol is adapted from the procedure reported by Ravichandran for the synthesis of 3-substituted chromenes.[3]

Materials:

  • This compound

  • α,β-Unsaturated compound (e.g., acrylonitrile, ethyl acrylate, methyl vinyl ketone)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the α,β-unsaturated compound (1.2 mmol), and DABCO (0.2 mmol).

  • Add deionized water (5 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times are typically between 1 and 3 hours.

  • Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3-substituted chromene.

Protocol 2: Organocatalytic Enantioselective Synthesis of 2H-Chromenes

This protocol is a general representation based on the work of Córdova and Wang for the synthesis of chiral 2H-chromenes.[2]

Materials:

  • Substituted this compound

  • α,β-Unsaturated aldehyde

  • Organocatalyst (e.g., TES-protected diphenylprolinol, 20-30 mol%)

  • Co-catalyst (e.g., benzoic acid, 20 mol%)

  • Anhydrous solvent (e.g., dichloroethane or toluene)

  • 4 Å Molecular sieves (optional, but can improve yield)

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the organocatalyst (0.2-0.3 mmol) and co-catalyst (0.2 mmol).

  • Add the anhydrous solvent (2 mL) and stir for a few minutes.

  • Add the this compound (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol).

  • If using, add activated 4 Å molecular sieves to the reaction mixture.

  • Stir the reaction at room temperature for approximately 24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-chromene.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

The tandem reaction of salicylaldehydes and α,β-unsaturated compounds is a highly efficient and versatile method for the synthesis of chromene derivatives and other related heterocycles. The reaction can be performed under a variety of conditions, using simple base catalysts or more sophisticated organocatalysts for asymmetric synthesis. The operational simplicity and the biological significance of the products make this reaction a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols offer a starting point for the exploration and optimization of this powerful transformation.

References

Application Notes and Protocols for Colorimetric Detection of Heavy Metal Ions Using Salicylaldehyde-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of heavy metal ions is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis due to their inherent toxicity and potential to cause significant health issues. Colorimetric sensing has emerged as a simple, cost-effective, and rapid method for the detection of these ions. Salicylaldehyde (B1680747) and its derivatives, particularly Schiff bases, are excellent candidates for the development of colorimetric chemosensors. These compounds can form stable complexes with metal ions, leading to distinct color changes that can be observed with the naked eye or quantified using UV-Vis spectroscopy.[1][2] The formation of the Schiff base through the condensation of this compound with a primary amine introduces an imine (-C=N-) group, which, in conjunction with the hydroxyl (-OH) group of the this compound moiety, provides an effective binding site for metal ions.[3][4] This binding event alters the electronic properties of the molecule, resulting in a shift in the absorption spectrum and a visible color change.[5]

This document provides detailed application notes and protocols for the synthesis of this compound-based chemosensors and their use in the colorimetric detection of various heavy metal ions, including copper (Cu²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺).

Signaling Pathway and Detection Mechanism

The fundamental principle behind the colorimetric detection of heavy metal ions using this compound-based Schiff base chemosensors is the coordination of the metal ion with the ligand. This interaction leads to the formation of a metal-ligand complex, which alters the electronic transition energies of the chemosensor, resulting in a change in its color. The lone pair of electrons on the imine nitrogen and the hydroxyl oxygen of the this compound moiety act as donor atoms for the metal ion. Upon complexation, a charge transfer occurs from the ligand to the metal ion (Ligand-to-Metal Charge Transfer, LMCT), or the chelation event perturbs the intramolecular charge transfer (ICT) characteristics of the Schiff base, leading to a batochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) observed in the UV-Vis spectrum.

Signaling_Pathway cluster_ligand Chemosensor (Schiff Base) cluster_metal Analyte cluster_complex Detection Event cluster_output Signal Output Ligand This compound Schiff Base (Color 1) Complex Metal-Ligand Complex (Color 2) Ligand->Complex Metal Heavy Metal Ion (e.g., Cu²⁺, Ni²⁺) Metal->Complex Coordination/ Chelation ColorChange Visible Color Change Complex->ColorChange UVVisShift UV-Vis Spectral Shift Complex->UVVisShift

Figure 1: Signaling pathway for colorimetric metal ion detection.

Quantitative Data Summary

The following table summarizes the performance of various this compound-based Schiff base chemosensors for the colorimetric detection of different heavy metal ions.

ChemosensorTarget IonSolvent SystemDetection Limit (LOD)Linear RangeColor ChangeReference
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4)Cd²⁺Not Specified3.14 µMNot SpecifiedNot Specified[2]
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4)Ni²⁺Not Specified0.92 µMNot SpecifiedNot Specified[2]
This compound and Pyrazine-2-carbohydrazide based Schiff base (L)Cu²⁺Not SpecifiedNot SpecifiedNot SpecifiedColorless to Yellow[2]
Guanidine based bis Schiff base (L)Hg²⁺CH₃OH-tris buffer (1/1, v/v)Not SpecifiedNot SpecifiedYellow to Red[2]
(E)-2-((pyridine-3-ylimino) methyl) phenol (B47542) (3APS)Cu²⁺H₂O–ACN (9:1)Not SpecifiedNot SpecifiedPale-Yellow to Colorless[6]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Schiff Base Chemosensor (e.g., N-Salicylideneaniline)

This protocol describes a general method for the synthesis of a this compound-based Schiff base by the condensation reaction of this compound and aniline (B41778).[1][4]

Materials:

  • This compound

  • Aniline

  • Ethanol (B145695)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Beakers and graduated cylinders

  • Filter paper and funnel

  • Desiccator

Procedure:

  • Dissolve this compound (0.02 mol, 1.76 mL) in 20 mL of ethanol in a round bottom flask with vigorous stirring.[4]

  • Separately, dissolve aniline (0.02 mol, 1.92 mL) in 20 mL of ethanol.[4]

  • Add the aniline solution dropwise to the this compound solution while stirring.

  • A yellow precipitate will begin to form. For some Schiff bases, refluxing the mixture for 1-3 hours may be necessary to ensure complete reaction.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting yellow precipitate using a funnel and filter paper.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base crystals in a desiccator.

  • Characterize the synthesized compound using techniques such as FTIR and NMR to confirm the formation of the imine bond.[1]

Protocol 2: Colorimetric Detection of Heavy Metal Ions

This protocol outlines the general procedure for the colorimetric detection of heavy metal ions using a synthesized this compound-based Schiff base chemosensor and UV-Vis spectroscopy.

Materials:

  • Synthesized this compound-based Schiff base chemosensor

  • Stock solutions of various metal salts (e.g., CuCl₂, NiCl₂, CdCl₂) of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., water or ethanol).

  • A suitable solvent system for the assay (e.g., H₂O-Acetonitrile mixture).[6]

  • UV-Vis spectrophotometer and cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the chemosensor (e.g., 2 x 10⁻⁵ M) in the chosen solvent system.[6]

  • Qualitative "Naked-Eye" Detection:

    • To a series of test tubes, add a fixed volume of the chemosensor solution.

    • Add a small volume of different metal ion solutions to each test tube.

    • Observe and record any visible color changes against a white background.

  • Quantitative UV-Vis Spectroscopic Analysis:

    • Record the UV-Vis absorption spectrum of the chemosensor solution alone (blank).

    • To a cuvette containing a fixed concentration of the chemosensor solution, add increasing concentrations of the target heavy metal ion solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1 minute).[6]

    • Record the UV-Vis absorption spectrum after each addition.

    • Monitor the changes in the absorption spectrum, such as the appearance of new peaks or a shift in the existing peaks.

  • Data Analysis:

    • Plot the absorbance at the new or shifted maximum wavelength against the concentration of the metal ion to generate a calibration curve.

    • Determine the limit of detection (LOD) and the linear range of the sensor for the specific metal ion.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a this compound-based chemosensor and its application in the colorimetric detection of heavy metal ions.

Experimental_Workflow cluster_synthesis Chemosensor Synthesis cluster_detection Colorimetric Detection Start Start: Reagents (this compound, Amine) Condensation Condensation Reaction (e.g., in Ethanol) Start->Condensation Purification Purification (Filtration, Washing) Condensation->Purification Characterization Characterization (FTIR, NMR) Purification->Characterization Sensor Synthesized Chemosensor Characterization->Sensor Prepare_Solutions Prepare Sensor and Metal Ion Solutions Sensor->Prepare_Solutions Mix Mix Sensor and Metal Ion Solutions Prepare_Solutions->Mix Naked_Eye Naked-Eye Observation (Qualitative) Mix->Naked_Eye UV_Vis UV-Vis Spectroscopy (Quantitative) Mix->UV_Vis End End: Results Naked_Eye->End Data_Analysis Data Analysis (LOD, Linear Range) UV_Vis->Data_Analysis Data_Analysis->End

References

Synthesis of Chalcones from Salicylaldehyde and Acetophenone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of chalcones, specifically from the reaction of salicylaldehyde (B1680747) and acetophenone (B1666503). Chalcones, as precursors to flavonoids and isoflavonoids, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The synthesis described herein is a Claisen-Schmidt condensation, a reliable and straightforward method for forming α,β-unsaturated ketones.[3][4][5]

Reaction Principle and Mechanism

The synthesis of chalcones from this compound and acetophenone proceeds via a base-catalyzed Claisen-Schmidt condensation.[6] This reaction involves the condensation of an enolizable ketone (acetophenone) with an aromatic aldehyde (this compound) that lacks an α-hydrogen.[5] The general mechanism involves the following steps:

  • Enolate Formation: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of this compound.[6]

  • Aldol Addition: This results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone.[6]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone (B49325).[6]

Experimental Protocols

Several protocols can be employed for the synthesis of chalcones from this compound and acetophenone. The choice of method may depend on the desired scale, available equipment, and time constraints.

Protocol 1: Conventional Synthesis via Stirring at Room Temperature

This is a widely used and straightforward method for chalcone synthesis.[8]

Materials:

  • This compound

  • Acetophenone

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60%)[1]

  • Hydrochloric acid (HCl), dilute solution (e.g., 1M)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and acetophenone in ethanol.[1]

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the NaOH or KOH solution dropwise to the reaction mixture over a period of 30 minutes.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] The reaction time can range from a few hours to overnight.[8]

  • Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.[9]

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3. This will cause the chalcone to precipitate.[6][10]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[9]

  • Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.[9]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[11]

Protocol 2: Solvent-Free Synthesis via Grinding

This method offers a greener alternative by avoiding the use of large quantities of organic solvents.[11]

Materials:

  • This compound

  • Acetophenone

  • Solid sodium hydroxide (NaOH)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Buchner funnel and filter paper

Procedure:

  • In a mortar, combine equimolar amounts of this compound, acetophenone, and solid NaOH.[12]

  • Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will likely turn into a paste and may become colored.[11]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add cold water to the mixture and acidify with dilute HCl.

  • Filter the solid product, wash with water, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.[11]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and the corresponding yields for the synthesis of chalcones from this compound and acetophenone, based on literature data.

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetophenone, this compound60% NaOHEthanolRoom Temp.2 days<50[1]
o-hydroxy acetophenone, Benzaldehyde40% NaOHIsopropyl alcohol06High[13]
2′-hydroxyacetophenone, BenzaldehydeKOHEthanol50 (Reflux)2-[10]
2′-hydroxy-acetophenones, Benzaldehydes20% w/v KOHEthanolRoom Temp.--[14]
Acetophenone, BenzaldehydeNaOHNone (Grinding)Ambient10 minHigh[11]
Acetophenone, BenzaldehydeNaOHEthanolRoom Temp.2-358-89[8]

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound mixing Mixing & Cooling This compound->mixing acetophenone Acetophenone acetophenone->mixing solvent Solvent (e.g., Ethanol) solvent->mixing base_addition Base Addition (e.g., NaOH) mixing->base_addition stirring Stirring (RT or Reflux) base_addition->stirring precipitation Precipitation (Ice & HCl) stirring->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product Pure Chalcone recrystallization->product

Caption: General experimental workflow for the synthesis of chalcones.

Claisen-Schmidt Condensation Mechanism

claisen_schmidt_mechanism enolate_formation 1. Enolate Formation enolate Enolate Ion enolate_formation->enolate Forms nucleophilic_attack 2. Nucleophilic Attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide Forms aldol_addition 3. Aldol Addition protonation 4. Protonation aldol_addition->protonation beta_hydroxy β-Hydroxy Ketone protonation->beta_hydroxy Forms dehydration 5. Dehydration chalcone Chalcone dehydration->chalcone Forms water H₂O dehydration->water Eliminates acetophenone Acetophenone acetophenone->enolate_formation base Base (OH⁻) base->enolate_formation enolate->nucleophilic_attack This compound This compound This compound->nucleophilic_attack alkoxide->aldol_addition beta_hydroxy->dehydration

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Applications in Drug Development

Chalcones synthesized from this compound and acetophenone are of significant interest in drug development due to their diverse pharmacological activities.[2] These compounds serve as scaffolds for the synthesis of various heterocyclic compounds and have been investigated for their potential as:

  • Anticancer Agents: Some chalcone derivatives have shown cytotoxic effects against various human cancer cell lines.[1]

  • Anti-inflammatory Agents: The α,β-unsaturated ketone moiety is a key structural feature responsible for the anti-inflammatory properties of many chalcones.[1]

  • Antioxidant Agents: The phenolic hydroxyl group from this compound contributes to the antioxidant potential of the resulting chalcones.[14]

The ease of synthesis and the possibility of introducing various substituents on both aromatic rings make chalcones a versatile platform for developing new therapeutic agents.[3] Further research into the structure-activity relationships of these compounds is crucial for optimizing their biological activities and advancing them through the drug discovery pipeline.

References

Application Notes and Protocols for the Use of Salicylaldehyde as a Brightener in Nickel Plating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of salicylaldehyde (B1680747) as a brightening agent in nickel electroplating processes. The information is intended to guide researchers and scientists in developing and optimizing nickel plating baths to achieve desired deposit characteristics. While this compound has been shown to be effective, particularly in alloy plating, its use in pure nickel baths is less documented with specific quantitative data. Therefore, this document also provides detailed experimental protocols to enable users to systematically evaluate and quantify the effects of this compound on nickel deposit properties.

Introduction to this compound in Nickel Plating

This compound (2-hydroxybenzaldehyde) is an aromatic aldehyde that can be employed as an additive in nickel electroplating baths to influence the properties of the resulting nickel deposit. Organic additives, often categorized as carriers, brighteners, and leveling agents, are crucial in modern nickel plating to produce smooth, lustrous, and functional coatings. This compound and its derivatives primarily function as brighteners and leveling agents, contributing to a more uniform and aesthetically pleasing finish. They can also enhance the corrosion resistance of the plated layer.

The effectiveness of this compound can be influenced by its concentration, the composition of the plating bath, and the presence of other additives, with which it may exhibit synergistic effects.

Mechanism of Action

The precise mechanism by which aromatic aldehydes, such as this compound, act as brighteners in nickel plating is complex and involves their interaction with the cathode surface during electrodeposition. The generally accepted theory involves the following steps:

  • Adsorption: this compound molecules adsorb onto the surface of the cathode, particularly at sites of high current density such as peaks and protrusions on the substrate.

  • Inhibition of Growth: The adsorbed organic molecules inhibit the deposition of nickel ions at these high points.

  • Leveling Effect: This inhibition allows for a relatively higher rate of nickel deposition in the valleys and recesses of the substrate, leading to a leveling of the surface over time.

  • Grain Refinement: The presence of this compound on the cathode surface interferes with the normal crystal growth of nickel, leading to the formation of finer grains. A finer grain structure results in a brighter, more reflective surface.

  • Incorporation/Consumption: During the plating process, the this compound can be partially consumed through electrochemical reactions or incorporated into the deposit, necessitating its replenishment over time.

The following diagram illustrates the proposed mechanism of action for this compound as a brightener and leveling agent.

Caption: Mechanism of this compound as a Brightener.

Quantitative Data on the Effects of this compound

To facilitate further research and application development, the following tables present a framework for the type of quantitative data that should be collected. The values presented are hypothetical and should be determined experimentally using the protocols outlined in the subsequent sections.

Table 1: Effect of this compound Concentration on Nickel Deposit Properties

This compound Concentration (g/L)Brightness (Gloss Units @ 60°)Leveling (%)Internal Stress (MPa)Ductility (% Elongation)
0 (Control)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
0.1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
0.5[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
1.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
2.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
5.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 2: Synergistic Effects of this compound and Saccharin

This compound (g/L)Saccharin (g/L)Brightness (Gloss Units @ 60°)Internal Stress (MPa)
0.50[Experimental Value][Experimental Value]
01.0[Experimental Value][Experimental Value]
0.51.0[Experimental Value][Experimental Value]
1.01.0[Experimental Value][Experimental Value]

Experimental Protocols

To determine the optimal concentration of this compound and its effect on the nickel deposit, the following experimental protocols are recommended.

Preparation of the Nickel Plating Bath (Watts Bath)

A standard Watts nickel plating bath is recommended as the base electrolyte.

Table 3: Watts Bath Composition

ComponentConcentration
Nickel Sulfate (B86663) (NiSO₄·6H₂O)240 - 300 g/L
Nickel Chloride (NiCl₂·6H₂O)45 - 60 g/L
Boric Acid (H₃BO₃)30 - 45 g/L

Procedure:

  • Heat a portion of deionized water to approximately 60°C.

  • Dissolve the nickel sulfate and nickel chloride in the heated water with agitation.

  • In a separate container, dissolve the boric acid in hot deionized water.

  • Add the boric acid solution to the nickel salt solution.

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the bath to the desired range (typically 4.0 - 4.5) using diluted sulfuric acid or nickel carbonate.

  • Purify the bath by dummy plating at a low current density (e.g., 0.2 - 0.5 A/dm²) for several hours to remove metallic impurities.

  • Add the desired concentration of this compound to the bath and stir until fully dissolved.

Hull Cell Testing for Brightening Range Evaluation

The Hull cell is a valuable tool for qualitatively assessing the effect of an additive over a range of current densities on a single test panel.

Table 4: Hull Cell Operating Parameters

ParameterValue
Cell Volume267 mL
AnodePure Nickel
CathodePolished Brass or Steel Panel
Current2 A
Plating Time5 - 10 minutes
Temperature50 - 60°C
AgitationMild air agitation

Procedure:

  • Prepare a series of Watts baths with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 g/L).

  • Heat the Hull cell containing the test solution to the desired operating temperature.

  • Clean and prepare the cathode panel according to standard procedures (degreasing, acid dip, rinse).

  • Place the anode and cathode in the Hull cell and connect to a rectifier.

  • Apply the specified current for the designated time.

  • After plating, rinse and dry the panel.

  • Visually inspect the panel to determine the bright plating range at different current densities for each this compound concentration.

The following workflow diagram illustrates the Hull cell testing process.

G start Start bath_prep Prepare Watts Bath with Varying this compound Concentrations start->bath_prep hull_cell_setup Set up Hull Cell: - Anode: Nickel - Cathode: Brass/Steel Panel - Temperature: 50-60°C bath_prep->hull_cell_setup plating Electroplate at 2A for 5-10 minutes with mild air agitation hull_cell_setup->plating panel_processing Rinse and Dry the Plated Panel plating->panel_processing analysis Visually Analyze Panel for Brightness and Plating Range panel_processing->analysis end End analysis->end

Caption: Hull Cell Experimental Workflow.

Quantitative Measurement of Deposit Properties

For the quantitative data required in Tables 1 and 2, standardized test methods should be employed.

  • Brightness: Measured using a gloss meter at a specified angle (e.g., 60°).

  • Leveling: Determined by profilometry, measuring the reduction in surface roughness of a pre-scratched or patterned cathode before and after plating.

  • Internal Stress: Measured using a bent strip method or a spiral contractometer.

  • Ductility: Assessed by bend tests or tensile testing of plated foils.

Summary and Recommendations

This compound shows promise as a brightening and leveling agent in nickel plating. The provided protocols offer a systematic approach for researchers to quantify its effects and determine optimal operating conditions. Based on available literature for related compounds, a starting concentration range of 0.5 to 2.0 g/L of this compound in a standard Watts bath is recommended for initial investigations. Further studies should also explore the synergistic effects of this compound with other common nickel plating additives, such as saccharin, to develop advanced brightener systems.

Salicylaldehyde: A Versatile Precursor for Novel Pesticides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Salicylaldehyde (B1680747), a naturally occurring aromatic aldehyde, serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives, particularly Schiff bases, hydrazones, and secondary amines, have demonstrated significant potential as effective pesticides and fungicides. This document provides an overview of the applications of this compound in agrochemical development, complete with quantitative efficacy data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of synthetic pathways and mechanisms of action.

Fungicidal Applications of this compound Derivatives

This compound and its derivatives exhibit broad-spectrum antifungal activity against various plant and human pathogenic fungi. The introduction of different functional groups to the this compound scaffold allows for the fine-tuning of their biological activity.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro efficacy of various this compound derivatives against a range of fungal pathogens.

Table 1: Fungicidal Activity (EC₅₀) of this compound Derivatives

Compound ClassDerivativeTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
α-methylene-γ-butyrolactoneCompound C3Rhizoctonia solani0.65Pyraclostrobin1.44
Carbendazim0.33
Compound C3Valsa mali0.91--
Compound C3Phytophthora capsici1.33--

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound ClassDerivativeTarget Fungus/YeastMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dihydrobenzoxepine-pyridineCompound 6aCryptococcus neoformans H99 & 280719--
Compound 6bCryptococcus neoformans 280719Fluconazole32
Compound 6bCandida auris PUJ-HUSI 53775Fluconazole128
Compound 6bCandida albicans SC53149.3--
5-chloro-salicylaldehyde Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAspergillus niger47.5--
Mechanism of Action: Fungal Cell Disruption

Certain this compound derivatives exert their antifungal effects by disrupting the fungal cell's integrity and metabolic processes. For instance, α-methylene-γ-butyrolactone derivatives have been shown to alter mycelial morphology, increase cell membrane permeability, and inhibit the mitochondrial respiratory chain by binding to complex III.[1]

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_compound This compound Derivative Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Ergosterol Ergosterol Biosynthesis Salicylaldehyde_Derivative This compound Derivative Salicylaldehyde_Derivative->Cell_Membrane Increases Permeability Salicylaldehyde_Derivative->Mitochondrion Inhibits Respiratory Chain (Complex III) Salicylaldehyde_Derivative->Ergosterol Potential Inhibition

Proposed fungicidal mechanism of action for certain this compound derivatives.

Pesticidal Applications of this compound Derivatives

Beyond their fungicidal properties, this compound derivatives have also been investigated for their insecticidal and nematicidal activities.

Quantitative Pesticidal Activity Data

Table 3: Insecticidal Activity of this compound-Derived Secondary Amines against Tribolium castaneum

CompoundMaximum Mortality (%) after 7 days
Compound 173.31
Compound 676.67

Table 4: Nematicidal Activity of this compound against Meloidogyne incognita

CompoundEC₅₀ (mg/L)
This compound11 ± 1
Phthalaldehyde11 ± 6
Cinnamic aldehyde12 ± 5
Mechanism of Action: Acetylcholinesterase Inhibition

A potential mechanism for the insecticidal activity of some this compound derivatives is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects.[2][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.[4]

  • Materials:

  • Procedure:

    • Dissolve the primary amine (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add this compound (1 equivalent) to the solution.

    • Stir the mixture at room temperature or under reflux for a specified time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis Start Dissolve Primary Amine in Ethanol/Methanol Add_this compound Add this compound Start->Add_this compound React Stir/Reflux (1-6 hours) Add_this compound->React Cool Cool to Room Temperature React->Cool Filter Filter and Wash with Cold Ethanol Cool->Filter Dry Dry under Vacuum Filter->Dry Product Schiff Base Product Dry->Product

General workflow for the synthesis of this compound Schiff bases.

Protocol 2: Synthesis of this compound-Derived Secondary Amines

This protocol details the synthesis of secondary amines from this compound.[5]

  • Materials:

    • This compound (1 equivalent)

    • Primary amine (1 equivalent)

    • Methanol

    • Sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents)

    • Stirring apparatus

  • Procedure:

    • Dissolve the primary amine (1 equivalent) in methanol in a round-bottom flask.

    • Add this compound (1 equivalent) to the solution and stir for 30 minutes at room temperature.

    • Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in small portions.

    • Allow the reaction to proceed for a specified time, monitoring by TLC.

    • After completion, the resulting secondary amine is typically isolated by filtration, washed with cold ethanol, and dried under vacuum.

Biological Evaluation Protocols

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the CLSI M27-A4 guidelines for yeast and can be adapted for filamentous fungi.[1][6]

  • Materials:

    • Test compound stock solution (in DMSO)

    • RPMI-1640 medium (buffered with MOPS, pH 7.0)

    • Sterile 96-well microtiter plates

    • Fungal inoculum (adjusted to 0.5 McFarland standard, then diluted to final concentration)

    • Spectrophotometer or plate reader

  • Procedure:

    • Preparation of Microtiter Plates:

      • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

      • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

      • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution well.

    • Inoculum Preparation:

      • Culture the fungal strain on an appropriate agar (B569324) medium.

      • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Dilute the standardized suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds.

    • Inoculation and Incubation:

      • Add 100 µL of the final fungal inoculum to each well (except for sterility control wells).

      • Include a growth control (no compound) and a sterility control (no inoculum).

      • Incubate the plates at 35°C for 24-48 hours.

    • Determination of MIC:

      • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 4: Insecticidal Activity Assay (Contact Toxicity on Tribolium castaneum)

This protocol describes a method to assess the contact toxicity of compounds against the red flour beetle.[5]

  • Materials:

    • Test compound solution (in acetone)

    • Microsyringe

    • Adult Tribolium castaneum (2-3 weeks old)

    • Petri dishes

    • Wheat flour

  • Procedure:

    • Prepare a solution of the test compound in acetone (B3395972) at the desired concentration.

    • Using a microsyringe, apply 1 µL of the solution to the dorsal thorax of each adult beetle.

    • A control group should be treated with 1 µL of acetone only.

    • Place ten treated insects in a Petri dish containing a food source (e.g., wheat flour).

    • Replicate each treatment and the control three times.

    • Maintain the Petri dishes at 28±2°C and 65±5% relative humidity.

    • Record the mortality at 24, 48, and 72 hours post-treatment.

Conclusion

This compound and its derivatives represent a promising and versatile platform for the development of new pesticides and fungicides. The ease of their synthesis and the tunability of their biological activity make them attractive candidates for further research and development in the agrochemical and pharmaceutical industries. The protocols and data presented here provide a foundation for researchers to explore the potential of this important class of compounds.

References

Troubleshooting & Optimization

minimizing by-product formation in salicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of salicylaldehyde (B1680747).

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The most frequently employed methods for the ortho-formylation of phenols to produce this compound are the Reimer-Tiemann reaction and the Duff reaction.[1][2] The Reimer-Tiemann reaction involves reacting phenol (B47542) with chloroform (B151607) in a strong base, while the Duff reaction uses hexamine as the formylating agent in an acidic medium.[2][3] Other methods include formylation with formaldehyde (B43269) in the presence of metal salt catalysts.[4][5]

Q2: What are the primary by-products in the Reimer-Tiemann synthesis of this compound?

A2: The principal by-product in the Reimer-Tiemann reaction is the para-isomer, p-hydroxybenzaldehyde.[4] The reaction mechanism involves the formation of dichlorocarbene (B158193), which can attack the electron-rich phenoxide ring at either the ortho or para position.[1][3] Additionally, unreacted phenol is often a major impurity in the crude product.[6] In some cases, triphenoxymethane can also be formed as a by-product.[7]

Q3: What causes di-formylation and resin formation as by-products in the Duff reaction?

A3: Di-formylation is a common side reaction in the Duff reaction, particularly when both ortho positions on the phenol ring are available for substitution.[8] Resin or polymer formation can also occur, especially under the acidic conditions and heat used in the reaction, through repeated hydroxymethylation and subsequent condensation reactions between phenol and the formaldehyde source (hexamine).[8]

Q4: How does the choice of solvent impact the yield and by-product profile?

A4: The solvent system can significantly influence the reaction outcome. In the Reimer-Tiemann reaction, which is often carried out in a biphasic aqueous-organic system, the use of certain organic solvent mixtures instead of a purely aqueous medium has been shown to increase the yield of this compound and sharply reduce the formation of the undesirable p-hydroxybenzaldehyde by-product.[1][7] For some modified Reimer-Tiemann reactions, an aprotic solvent like N,N-dimethylformamide is necessary as a catalyst under anhydrous conditions.[9]

Troubleshooting Guide

Q5: My Reimer-Tiemann reaction is yielding a high proportion of p-hydroxybenzaldehyde. How can I improve the ortho-selectivity?

A5: Achieving high ortho-selectivity is a common challenge. The ortho:para isomer ratio is influenced by the reaction conditions.

  • Solvent System: Carrying out the reaction in specific organic solvent mixtures rather than a standard aqueous medium can significantly reduce the amount of p-hydroxybenzaldehyde produced.[4][7]

  • Reaction Conditions: The ortho-selectivity is attributed to the complexation between the dichlorocarbene intermediate and the phenoxide ion.[8] While complete selectivity is difficult, carefully controlling temperature and mixing speed can influence the ratio. The reaction is often exothermic, so maintaining a consistent temperature (e.g., 65-70°C) is crucial.[1][10]

  • Anhydrous Conditions: For certain substrates, modifying the Reimer-Tiemann reaction to run under essentially anhydrous conditions using an aprotic solvent as a catalyst can preferentially yield the ortho-isomer.[9]

Q6: I am observing significant resin/polymer formation during my synthesis. What is causing this and how can I prevent it?

A6: Resin formation, often a phenol-formaldehyde type polymer, is a known side reaction, particularly in the Duff reaction or other methods using formaldehyde equivalents.[8]

  • Stoichiometry Control: Use a formaldehyde-to-phenol molar ratio of less than one if the reaction permits.[8] In the Duff reaction, carefully control the ratio of hexamethylenetetramine (HMTA) to the phenol.[8]

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature that allows the formylation to proceed.[8]

  • Reaction Time: Monitor the reaction's progress using TLC or HPLC and stop it once the formation of the desired this compound product is maximized, avoiding prolonged reaction times that favor polymer formation.[8]

  • Catalyst Choice: In acid-catalyzed reactions, using a milder acid may help reduce the rate of polymerization.[8]

Q7: The Duff reaction is producing a significant amount of di-formylated product. How can I promote mono-formylation?

A7: Di-formylation occurs when both ortho positions are unsubstituted.[8]

  • Adjust Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA relative to the phenol can significantly increase the yield of the mono-formylated product.[8]

  • Monitor Reaction Progress: Use chromatographic techniques to monitor the reaction. Stop the reaction when the concentration of the mono-formylated product is at its peak to prevent further reaction to the di-formylated species.[8]

Q8: How can I effectively purify crude this compound from unreacted phenol and other by-products?

A8: Due to the proximity of their boiling points, simple distillation is often insufficient to separate this compound from unreacted phenol.[6]

  • Bisulfite Adduct Formation: this compound reacts with sodium bisulfite to form a solid adduct, while phenol does not. This paste can be filtered, washed with alcohol and ether to remove phenol, and then decomposed with dilute acid to regenerate pure this compound.[10]

  • Metal Salt Precipitation: this compound can be precipitated from an alkaline solution as a metal salt using compounds like calcium hydroxide (B78521) or magnesium hydroxide.[6] The this compound salt is substantially free from the corresponding phenolate (B1203915) salts. The precipitate is then filtered and acidified to recover the purified this compound.[6]

  • Steam Distillation: After the initial reaction, steam distillation is a common first step to separate the volatile this compound from non-volatile tars and the p-hydroxybenzaldehyde, which remains in the residue.[7][10][11]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and By-products

Synthesis MethodKey ReagentsTypical ConditionsThis compound YieldMajor By-productsReference
Reimer-Tiemann Phenol, Chloroform, NaOH65-70°C, Aqueous~30%p-Hydroxybenzaldehyde, Unreacted Phenol (64-68% of crude)[6][11]
Modified Reimer-Tiemann Phenol, Chloroform, NaOHReflux, Organic Solvent MixAppreciably Higher YieldsSharply Reduced p-Hydroxybenzaldehyde[4][7]
Duff Reaction Phenol, HexamethylenetetramineAcidic (e.g., TFA), 70-120°C20-80% (variable)Di-formylated Phenols, Phenol-formaldehyde Resins[8][12]
Catalytic Formylation Phenol, Paraformaldehyde95°C, Toluene, Mg catalystGood to High YieldRegioisomers (depending on substrate)[4][13]
Catalytic Formylation Phenol, Formaldehyde150-210°C, Cr or Fe catalystHigh YieldNot specified[5]

Experimental Protocols

Protocol 1: this compound Synthesis via Reimer-Tiemann Reaction [10]

  • Setup: Equip a 1 L three-necked flask with a reflux condenser, a mechanical stirrer, and a thermometer.

  • Reagents: Prepare a warm solution of 80 g of sodium hydroxide in 80 mL of water and place it in the flask. Add a solution of 25 g of phenol in 25 mL of water and stir.

  • Temperature Control: Adjust the internal temperature of the flask to 60-65°C.

  • Chloroform Addition: Introduce 60 g (40.5 mL) of chloroform in three portions at 15-minute intervals. Maintain the temperature of the well-stirred mixture at 65-70°C during the addition.

  • Reflux: After the final addition, continue stirring and refluxing on a water bath for 1 hour.

  • Work-up: Remove excess chloroform by steam distillation.

  • Isolation of this compound: Acidify the remaining alkaline solution with dilute sulfuric acid. Steam distill again until no more oily drops of this compound come over.

  • Extraction: Extract the distillate with ether and dry the extract with anhydrous magnesium sulfate.

  • Purification: Remove the ether by distillation. The crude this compound can be further purified via its bisulfite compound. Add the crude product to a saturated solution of sodium bisulfite, stir, and cool. Filter the resulting paste, wash with alcohol, and then ether. Decompose the bisulfite compound by warming with dilute sulfuric acid and extract the liberated this compound with ether.

  • Final Distillation: Dry the ether extract, remove the ether, and distill the residue. Collect the pure this compound at 195-197°C.

Protocol 2: Minimizing Di-formylation in the Duff Reaction [8]

  • Reagents: Dissolve the phenolic substrate (1 equivalent) in a suitable acidic medium (e.g., trifluoroacetic acid - TFA).

  • Stoichiometry: Add hexamethylenetetramine (HMTA), using a molar ratio of less than 1:1 relative to the phenol to favor mono-formylation. A ratio of 0.5 to 0.8 equivalents of HMTA is a good starting point.

  • Reaction: Heat the reaction mixture (e.g., to 70°C) and stir.

  • Monitoring: Monitor the reaction progress closely using TLC or HPLC to determine the point of maximum mono-formylated product concentration.

  • Quenching: Once the optimal point is reached, cool the reaction mixture to room temperature to stop the reaction.

  • Work-up: Dilute the mixture with an appropriate organic solvent (e.g., methylene (B1212753) chloride) and wash with brine.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

Reimer_Tiemann_Pathway cluster_carbene Carbene Formation cluster_formylation Phenol Formylation chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + OH⁻ carbene :CCl₂ (Dichlorocarbene) carbanion->carbene - Cl⁻ intermediate_ortho Ortho Intermediate intermediate_para Para Intermediate phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + OH⁻ phenoxide->intermediate_ortho + :CCl₂ (ortho attack) phenoxide->intermediate_para + :CCl₂ (para attack) This compound This compound (Ortho-product) intermediate_ortho->this compound Hydrolysis p_hydroxy p-Hydroxybenzaldehyde (Para by-product) intermediate_para->p_hydroxy Hydrolysis Duff_Reaction_Pathway phenol Phenol mono_sub Mono-formylated Intermediate phenol->mono_sub + Iminium Ion (Ortho attack) hmta HMTA (Hexamine) iminium Iminium Ion Electrophile hmta->iminium Acid (H⁺) This compound This compound (Desired Product) mono_sub->this compound Hydrolysis di_sub Di-formylated Intermediate (By-product) mono_sub->di_sub + Iminium Ion (Second ortho attack) [High HMTA ratio] Experimental_Workflow start Start: Combine Reactants (Phenol, Formylating Agent, etc.) reaction Controlled Reaction (Temp, Time, Stoichiometry) start->reaction workup Initial Work-up (e.g., Steam Distillation) reaction->workup extraction Solvent Extraction workup->extraction byproducts By-products Removed (p-isomer, phenol, resins) workup->byproducts purification Purification Step (e.g., Bisulfite Adduct or Metal Salt Precipitation) extraction->purification analysis Purity Analysis (TLC, HPLC, NMR) purification->analysis purification->byproducts product Pure this compound analysis->product

References

Technical Support Center: The Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Reimer-Tiemann reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Reimer-Tiemann reaction and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective generation of dichlorocarbene (B158193).Ensure the use of a strong base (e.g., NaOH, KOH) and fresh, high-quality chloroform (B151607).[1][2] The base deprotonates chloroform to form the trichlorocarbanion, which then eliminates a chloride ion to generate dichlorocarbene, the key reactive intermediate.[1][3]
Insufficient phenoxide formation.The reaction is performed in a basic medium to deprotonate the phenol (B47542) to the more nucleophilic phenoxide ion.[2] Ensure the concentration of the base is adequate (typically 10-40% aqueous solution).[4]
Poor mixing in the biphasic system.The reaction is typically carried out in a biphasic system of an aqueous hydroxide (B78521) solution and an organic phase containing chloroform.[3][5] Vigorous stirring, the use of a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane (B91453) is crucial to bring the reactants together.[3][6][5][7]
Reaction temperature is too low or too high.The reaction often requires initial heating to start, but it can be highly exothermic once initiated.[6][5][7] A typical temperature is around 60-70°C.[8] Monitor and control the temperature to prevent side reactions or decomposition.
Formation of Significant Amounts of para-Isomer Steric hindrance at the ortho position.If both ortho positions on the phenol are blocked, the formylation will occur at the para position.[9][8]
Reaction conditions favoring para substitution.While ortho formylation is generally favored, reaction conditions can influence the isomer ratio. The use of cyclodextrins can promote the formation of the p-formyl product.[4]
Formation of Unwanted Byproducts Ring expansion in certain substrates.Heterocyclic compounds like pyrroles and indoles can undergo ring expansion to form chloropyridines under Reimer-Tiemann conditions.[4] This is known as the Ciamician-Dennstedt rearrangement.
Formation of cyclohexadienone derivatives.With a blocked para-position, cyclohexadienones can be formed as byproducts.[8]
Formation of phenolic acids.Using carbon tetrachloride (CCl4) instead of chloroform (CHCl3) will lead to the formation of salicylic (B10762653) acid instead of salicylaldehyde (B1680747).[3][10]
Difficulty in Product Separation Similar physical properties of isomers.The ortho and para isomers can be separated by fractional distillation or steam distillation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Reimer-Tiemann reaction?

A1: The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[2][4] It proceeds through the following key steps:

  • Generation of Dichlorocarbene: A strong base deprotonates chloroform to form a trichlorocarbanion, which then undergoes alpha-elimination to produce the highly reactive electrophile, dichlorocarbene (:CCl2).[1][2][3][4]

  • Formation of Phenoxide: The base also deprotonates the phenol to form the more nucleophilic phenoxide ion.[1][2]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene, primarily at the ortho position.[1][4]

  • Hydrolysis: The resulting intermediate is hydrolyzed to form the final product, an ortho-hydroxybenzaldehyde (this compound).[2][4]

Q2: Why is the ortho-isomer the major product?

A2: The preference for ortho-formylation is attributed to the interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide ion.[1][6] This interaction favors the formation of the ortho product. Additionally, intramolecular hydrogen bonding in the resulting this compound contributes to its stability.[7]

Q3: What are the typical reaction conditions?

A3: The Reimer-Tiemann reaction is generally performed under the following conditions:

  • Reactants: Phenol, chloroform, and a strong base (e.g., NaOH, KOH).[1][2]

  • Solvent: A biphasic system, typically an aqueous hydroxide solution and an organic solvent containing chloroform.[3][6][5]

  • Temperature: The reaction mixture is usually heated to around 60-70°C to initiate the reaction.[9][8]

  • Mixing: Vigorous stirring is essential to ensure proper mixing of the two phases.[9][4]

Q4: Can other substrates besides phenol be used?

A4: Yes, the Reimer-Tiemann reaction is effective for other hydroxy-aromatic compounds like naphthols.[6][5][7] Electron-rich heterocycles such as pyrroles and indoles also undergo this reaction, although they may lead to ring-expansion products.[9][4]

Q5: What are the main limitations of the Reimer-Tiemann reaction?

A5: The primary limitations include:

  • Low Yields: The yields of the desired aromatic aldehydes can often be low.[5]

  • Biphasic System: The two-phase reaction system can lead to insufficient mass transfer between the layers, affecting the reaction rate and yield.[5]

  • Harsh Conditions: The use of a strong base and heat can be unsuitable for sensitive substrates.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound from Phenol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Chloroform (CHCl3)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

Procedure:

  • Dissolve the phenol in a 10-40% aqueous solution of the alkali hydroxide.[9][4] For example, a solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/water mixture (e.g., 2:1) can be prepared.[4]

  • Heat the mixture to approximately 60-70°C with vigorous stirring.[9][4][8]

  • Slowly add chloroform (e.g., 2.0 equiv) to the heated mixture over a period of about 1 hour.[4] The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.[6][5][7]

  • After the addition is complete, continue stirring the mixture for an additional 1-3 hours.[9][4]

  • Cool the reaction mixture to room temperature.

  • If ethanol was used as a co-solvent, remove it by evaporation.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with HCl or H2SO4.[4][8]

  • Extract the product with an organic solvent like ethyl acetate.

  • Perform a standard workup of the organic layer (e.g., washing with brine, drying over anhydrous sodium sulfate).

  • Purify the product by distillation or chromatography to obtain the desired this compound.

Visualizations

Reimer_Tiemann_Factors cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions Phenol Phenol/Substrate Yield Improved Yield Phenol->Yield Substrate Reactivity Base Strong Base (NaOH, KOH) Base->Yield Phenoxide Formation Chloroform Chloroform (CHCl3) Chloroform->Yield Dichlorocarbene Generation Temperature Temperature (60-70°C) Temperature->Yield Reaction Rate Mixing Vigorous Mixing Mixing->Yield Mass Transfer Solvent Biphasic System Solvent->Yield Phase Interaction

Caption: Factors influencing the yield of the Reimer-Tiemann reaction.

Reimer_Tiemann_Workflow start Start: Prepare Reactants dissolve Dissolve Phenol in Aqueous Base start->dissolve heat Heat to 60-70°C with Vigorous Stirring dissolve->heat add_chloroform Slowly Add Chloroform heat->add_chloroform react Continue Stirring (1-3 hours) add_chloroform->react cool Cool to Room Temperature react->cool acidify Acidify the Mixture cool->acidify extract Extract with Organic Solvent acidify->extract purify Purify the Product extract->purify end_product End: this compound purify->end_product

Caption: Experimental workflow for the Reimer-Tiemann reaction.

References

Technical Support Center: Purification of Crude Salicylaldehyde by Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude salicylaldehyde (B1680747) using steam distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using steam distillation to purify this compound? A1: Steam distillation is used to separate this compound from non-volatile impurities and substances with significantly different volatilities.[1] this compound is volatile in steam, allowing it to co-distill with water at a temperature below water's boiling point. This technique is particularly effective for isolating it from resinous materials and isomeric byproducts like p-hydroxybenzaldehyde, which is less volatile and remains in the distillation residue.[2]

Q2: What are the most common impurities in crude this compound after synthesis? A2: The most common impurity is unreacted phenol (B47542), which is also steam-volatile and has a boiling point close to that of this compound, making separation by simple distillation difficult.[3][4] Other impurities can include p-hydroxybenzaldehyde and various resinous tars formed during the reaction.[2]

Q3: Why is my distillate colored (e.g., yellow or red)? A3: A colored distillate can indicate the presence of impurities. A common cause is the co-distillation of oxidized phenol.[3] While pure this compound is a colorless liquid, trace impurities can impart color.[2] If the color persists after extraction, further purification steps may be necessary.

Q4: Can I purify this compound from phenol using only steam distillation? A4: While steam distillation separates this compound from non-volatile impurities, it is not highly effective at separating it from phenol, as phenol is also volatile with steam.[3] For high purity, a subsequent chemical purification step, such as forming the bisulfite adduct of this compound, is recommended to remove residual phenol.[2][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Distillate 1. Leaks in the Apparatus: Poorly sealed joints allow steam and vapor to escape. 2. Insufficient Steam Generation: The heating rate is too low to produce a steady flow of steam through the mixture. 3. Premature Condensation: The apparatus between the flask and the condenser is too cold, causing vapor to condense and return to the flask.[6] 4. Incomplete Reaction: The initial synthesis reaction did not proceed to completion.1. Ensure all glass joints are properly sealed and tight.[6] 2. Increase the heating mantle temperature or the rate of external steam injection. 3. Insulate the distillation head and neck of the flask with glass wool or aluminum foil to prevent heat loss.[6] 4. Optimize the synthesis reaction conditions (temperature, time, stoichiometry).[7]
Low Recovery of this compound After Extraction 1. Inefficient Extraction: An insufficient volume or number of extractions with the organic solvent. 2. Emulsion Formation: An emulsion has formed between the aqueous and organic layers, trapping the product. 3. Product Loss During Washing: this compound has slight solubility in water, and excessive washing can lead to loss.[8]1. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of a suitable solvent like dichloromethane (B109758) (DCM) or diethyl ether.[5] 2. To break an emulsion, add a saturated brine (NaCl) solution or allow the mixture to stand for an extended period. 3. Wash the organic layer with brine instead of deionized water to reduce the solubility of this compound in the aqueous phase.[8]
Product is Contaminated with Phenol 1. Co-distillation of Phenol: Phenol is steam-volatile and will distill along with the this compound. 2. Incomplete Separation: The boiling points of phenol and this compound are too close for efficient separation by distillation alone.[4]1. After extraction, purify the this compound by forming the solid bisulfite adduct.[2][5] Add a saturated solution of sodium bisulfite to the organic extract and stir. The this compound will precipitate as a solid adduct, leaving the phenol in the solution. 2. Filter the adduct, wash it, and then decompose it with dilute acid to regenerate the pure this compound.[2][5]
Distillation is Very Slow 1. High Volume of Water: A very large volume of water in the distillation flask requires more energy to heat and distill. 2. Blockage in the System: A physical blockage in the vapor path.1. Ensure the volume of water is appropriate for the amount of crude material. Do not overfill the distillation flask. 2. Check that the vapor path to the condenser is unobstructed.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the purification of this compound.

ParameterValueNotes
Boiling Point 195-197 °CAt atmospheric pressure.[2]
Purity of Crude Product 65-85%The primary impurity is typically phenol.[4]
Purity After Purification 90-97%Following steam distillation and chemical purification.[4]
Expected Yield (from Reimer-Tiemann) 30-40%Yields can vary significantly based on reaction scale and purification efficiency.[5][7] A 12 g yield from 25 g of phenol has been reported as a target.[2][5]

Experimental Protocol: Steam Distillation of Crude this compound

This protocol outlines the steps for purifying this compound from a crude reaction mixture, such as that obtained from a Reimer-Tiemann reaction.

1. Preparation of the Crude Mixture:

  • After the initial reaction, first remove any volatile organic solvents (e.g., chloroform) by a preliminary steam distillation or rotary evaporation.[2]

  • Allow the remaining mixture to cool. Cautiously acidify the orange-colored liquid with dilute sulfuric acid until it is acidic to litmus (B1172312) paper. This step converts the sodium salt of this compound into its free form.[2]

2. Steam Distillation Setup:

  • Assemble the steam distillation apparatus. The distillation flask should be large enough to hold the acidified mixture without being more than half full.

  • Connect the flask to a steam source (either an external steam generator or by adding water to the flask for direct steam generation).

  • Ensure a condenser is attached with a proper flow of cold water and a collection vessel is in place.

3. Distillation Process:

  • Begin heating the flask or introducing steam.

  • Continue the distillation until the distillate running into the collection flask is no longer cloudy or oily, and only clear water is being collected.[2] This indicates that all the this compound has been distilled over.

  • The collected distillate will consist of two layers: an aqueous layer and an oily layer of this compound.[7]

4. Extraction of this compound:

  • Transfer the entire distillate to a separatory funnel.

  • Extract the this compound from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform at least three extractions to ensure complete recovery.[5]

  • Combine the organic extracts.

5. Post-Distillation Purification (Optional but Recommended):

  • To remove residual phenol, add a saturated solution of sodium bisulfite to the combined organic extracts and stir vigorously. A white solid adduct of this compound should precipitate.[5]

  • Filter the solid adduct using a Buchner funnel and wash it with a small amount of cold solvent.[5]

  • Decompose the adduct by adding dilute sulfuric acid and stirring. This will regenerate the pure this compound, which can then be re-extracted into an organic solvent.[2]

  • Dry the final organic solution over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent by distillation or rotary evaporation to obtain the final pure this compound.

Visual Workflow: Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the steam distillation of this compound.

G cluster_start Start: Steam Distillation cluster_problem Problem Identification cluster_solution Solutions start Begin Steam Distillation issue Is Distillate Collecting? start->issue yield Is Yield Low After Extraction? issue->yield Yes check_leaks Check for Leaks Increase Heat Insulate Apparatus issue->check_leaks No purity Is Product Contaminated? yield->purity No extract_more Perform More Extractions Use Brine Wash yield->extract_more Yes bisulfite Purify via Bisulfite Adduct purity->bisulfite Yes success Purification Successful purity->success No check_leaks->start Retry extract_more->purity bisulfite->success

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Separation of Salicylaldehyde from p-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the effective separation of salicylaldehyde (B1680747) (o-hydroxybenzaldehyde) from its isomer, p-hydroxybenzaldehyde.

I. Overview of Separation Principles

The separation of this compound and p-hydroxybenzaldehyde, often produced together in reactions like the Reimer-Tiemann reaction, relies on the significant differences in their physical properties.[1][2][3] These differences arise from their distinct molecular structures. This compound exhibits intramolecular hydrogen bonding (hydrogen bonding within the same molecule), which reduces its association with other molecules.[4][5] In contrast, p-hydroxybenzaldehyde forms intermolecular hydrogen bonds (hydrogen bonds between different molecules), leading to a higher boiling point and different solubility characteristics.[4][6]

II. Comparative Data of Isomers

For a quick reference, the following table summarizes the key physical properties of this compound and p-hydroxybenzaldehyde.

PropertyThis compound (o-isomer)p-Hydroxybenzaldehyde (p-isomer)Reference(s)
Molecular Formula C₇H₆O₂C₇H₆O₂[1][7]
Molar Mass 122.12 g/mol 122.12 g/mol [1][2]
Appearance Colorless to pale yellow oily liquidWhite to pale yellow crystalline powder[7][8]
Melting Point -7 °C114-116 °C[1][7]
Boiling Point 196-197 °C310 °C[1][4][9]
Solubility in Water Slightly soluble (4.9 g/L at 25°C)Sparingly soluble in cold water (1.38 g/100 mL at 30.5°C), more soluble in hot water[2][10][11]
Solubility in Organic Solvents Soluble in ethanol, ether, benzeneFreely soluble in ethanol, ether, acetone[2][12][13][14]
Hydrogen Bonding IntramolecularIntermolecular[1][4][5]

III. Experimental Workflow & Logical Relationships

The following diagram illustrates the general workflow for the separation of this compound and p-hydroxybenzaldehyde, including key decision points and troubleshooting pathways.

SeparationWorkflow cluster_0 Initial Mixture cluster_1 Primary Separation Method cluster_2 Product Isolation & Purification cluster_3 Troubleshooting Mixture Mixture of this compound and p-Hydroxybenzaldehyde SteamDistillation Steam Distillation Mixture->SteamDistillation Volatile o-isomer FractionalDistillation Fractional Distillation Mixture->FractionalDistillation Different Boiling Points BisulfiteAdduct Bisulfite Adduct Formation Mixture->BisulfiteAdduct Reactive Aldehyde Salicylaldehyde_distillate This compound in Distillate SteamDistillation->Salicylaldehyde_distillate p_HBA_residue p-Hydroxybenzaldehyde in Residue SteamDistillation->p_HBA_residue Incomplete_Separation Incomplete Separation SteamDistillation->Incomplete_Separation Salicylaldehyde_low_bp This compound (Low BP Fraction) FractionalDistillation->Salicylaldehyde_low_bp p_HBA_high_bp p-Hydroxybenzaldehyde (High BP Fraction) FractionalDistillation->p_HBA_high_bp FractionalDistillation->Incomplete_Separation Adduct_precipitation Precipitated Bisulfite Adduct BisulfiteAdduct->Adduct_precipitation p_HBA_unreacted Unreacted p-Hydroxybenzaldehyde BisulfiteAdduct->p_HBA_unreacted Low_Yield Low Yield BisulfiteAdduct->Low_Yield Pure_this compound Pure this compound Salicylaldehyde_distillate->Pure_this compound Extraction Impure_Product Impure Product Salicylaldehyde_distillate->Impure_Product Pure_p_HBA Pure p-Hydroxybenzaldehyde p_HBA_residue->Pure_p_HBA Recrystallization p_HBA_residue->Impure_Product Salicylaldehyde_low_bp->Pure_this compound p_HBA_high_bp->Pure_p_HBA Adduct_precipitation->Pure_this compound Decomposition p_HBA_unreacted->Pure_p_HBA Purification

Separation and Troubleshooting Workflow

IV. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the separation of this compound and p-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the large difference in boiling points between this compound and p-hydroxybenzaldehyde?

A1: The significant difference in boiling points is due to the type of hydrogen bonding each isomer can form. This compound (o-hydroxybenzaldehyde) has a hydroxyl group and an aldehyde group in close proximity, allowing for the formation of a stable, intramolecular hydrogen bond (within the molecule).[1][4] This internal bonding reduces the molecule's ability to interact with neighboring molecules, resulting in a lower boiling point (196-197 °C).[1][15] In contrast, the functional groups in p-hydroxybenzaldehyde are far apart, preventing intramolecular hydrogen bonding. Instead, it forms strong intermolecular hydrogen bonds (between molecules), leading to a much higher boiling point (310 °C).[4][6]

Q2: Which separation method is most suitable for a large-scale industrial separation?

A2: Steam distillation is often favored for large-scale separation because this compound is steam volatile while p-hydroxybenzaldehyde is not.[3][16] This method is efficient for separating the volatile ortho isomer from the non-volatile para isomer. For high-purity requirements, subsequent purification steps like fractional distillation or crystallization of the respective products may be necessary.

Q3: Why is my p-hydroxybenzaldehyde product colored?

A3: A colored p-hydroxybenzaldehyde product, often appearing reddish or pink, can be due to the presence of impurities, possibly from side reactions during synthesis or oxidation.[12] Purification by recrystallization from hot water, sometimes with the addition of a small amount of a reducing agent like sodium bisulfite, can help decolorize the product.

Q4: Can I use column chromatography to separate the two isomers?

A4: Yes, column chromatography can be used for the separation of this compound and p-hydroxybenzaldehyde, especially for smaller-scale purifications where high purity is required. The choice of solvent system (eluent) will be critical and will depend on the stationary phase used (e.g., silica (B1680970) gel).

Troubleshooting Guide

Issue 1: Incomplete Separation During Steam Distillation

Possible Cause Troubleshooting Steps
Insufficient steam flow or heating. Ensure a steady and adequate flow of steam is passing through the mixture. The distillation flask should be heated sufficiently to prevent condensation of steam before it can carry over the this compound.
Co-distillation of p-hydroxybenzaldehyde. While p-hydroxybenzaldehyde has a very high boiling point, some minor co-distillation can occur, especially if the distillation is carried out too rapidly or at too high a temperature. Maintain a controlled distillation rate.
Foaming of the reaction mixture. Foaming can carry non-volatile components into the condenser. Use a larger distillation flask or add an anti-foaming agent.

Issue 2: Poor Yield of this compound after Bisulfite Adduct Formation

Possible Cause Troubleshooting Steps
Incomplete formation of the bisulfite adduct. Ensure the sodium bisulfite solution is fresh and saturated.[17] The reaction is an equilibrium, so using an excess of the bisulfite solution can drive the reaction towards adduct formation. Vigorous shaking or stirring is necessary to ensure good mixing of the phases.[18]
The bisulfite adduct is soluble in the reaction mixture. The adduct is a salt and should precipitate from the solution. If it remains dissolved, it may be necessary to cool the mixture or add a co-solvent that reduces its solubility.[17]
Loss of product during washing. The bisulfite adduct should be washed with a small amount of a solvent in which it is insoluble, such as alcohol or ether, to remove unreacted starting materials.[18] Avoid using large volumes of wash solvent.
Incomplete decomposition of the adduct. The adduct is typically decomposed by adding an acid or a base. Ensure that the pH is sufficiently acidic or basic to completely regenerate the this compound.[19]

Issue 3: Difficulty in Crystallizing p-Hydroxybenzaldehyde

Possible Cause Troubleshooting Steps
Presence of resinous impurities. Tar-like byproducts from the synthesis reaction can inhibit crystallization.[20] It is recommended to filter the hot solution of p-hydroxybenzaldehyde to remove any insoluble materials before cooling.
Solution is not sufficiently concentrated. If the concentration of p-hydroxybenzaldehyde in the solvent is too low, crystallization will not occur. Carefully evaporate some of the solvent to reach the saturation point.
Cooling the solution too quickly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated solution. If crystals do not form even after cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-hydroxybenzaldehyde to induce crystallization.

V. Detailed Experimental Protocols

Protocol 1: Separation by Steam Distillation

This protocol is suitable for separating the volatile this compound from the non-volatile p-hydroxybenzaldehyde.

  • Apparatus Setup: Assemble a steam distillation apparatus. The mixture of isomers is placed in a distillation flask, which is connected to a steam generator and a condenser.

  • Distillation: Pass steam through the heated mixture. This compound will co-distill with the steam and be collected in the receiving flask. Continue the distillation until the distillate is no longer cloudy and no more oily droplets of this compound are observed.

  • Isolation of this compound: The collected distillate will consist of two layers: an aqueous layer and an organic layer of this compound. Separate the layers using a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved this compound. Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by evaporation to obtain pure this compound.

  • Isolation of p-Hydroxybenzaldehyde: The non-volatile p-hydroxybenzaldehyde will remain in the distillation flask.[18] The residue can be cooled, and the crude p-hydroxybenzaldehyde can be purified by recrystallization from hot water.

Protocol 2: Purification of this compound via Bisulfite Adduct

This method is effective for separating this compound from other organic impurities, including unreacted phenol (B47542) from a Reimer-Tiemann reaction.

  • Adduct Formation: In a flask, vigorously shake or stir the crude this compound mixture with a saturated solution of sodium bisulfite. A white precipitate of the this compound-bisulfite adduct should form.[18]

  • Isolation of the Adduct: Filter the precipitated adduct and wash it with a small amount of cold alcohol and then ether to remove any adhering impurities.[18]

  • Decomposition of the Adduct: Suspend the washed adduct in water and add a dilute acid (e.g., sulfuric acid) or a base (e.g., sodium carbonate solution). Gently warm the mixture to decompose the adduct and regenerate the this compound.[18]

  • Isolation of Pure this compound: The regenerated this compound will separate as an oily layer. Extract the this compound with an organic solvent, dry the organic extract, and remove the solvent to obtain the purified product.

References

Technical Support Center: Optimizing Salicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of salicylaldehyde (B1680747). The information is presented in a question-and-answer format to directly address specific issues encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for synthesizing this compound are the Reimer-Tiemann reaction, the Duff reaction, and the catalytic oxidation of o-cresol (B1677501). Each method has its own set of advantages and challenges regarding yield, selectivity, and reaction conditions.

Q2: Which synthesis method generally provides the highest yield?

A2: The catalytic oxidation of o-cresol often provides the highest reported yields, with some methods achieving up to 98% yield of this compound under optimized conditions.[1] In contrast, the Reimer-Tiemann and Duff reactions are known for having variable and often lower yields.[2]

Q3: How can I improve the ortho-selectivity of my formylation reaction?

A3: For the Reimer-Tiemann reaction, using a non-aqueous system with an aprotic solvent like N,N-dimethylformamide can significantly improve the preferential formation of the ortho-isomer (this compound) over the para-isomer.[3] In the Duff reaction, the use of certain metal catalysts, such as copper, has been shown to enhance ortho-selectivity.[4][5] The choice of solvent and temperature can also influence the isomer ratio.[5]

Q4: What are the primary byproducts to expect in each synthesis method?

A4:

  • Reimer-Tiemann Reaction: The main byproduct is the para-hydroxybenzaldehyde isomer.[6]

  • Duff Reaction: A common byproduct is the para-formylated isomer (p-hydroxybenzaldehyde), and diformylated products can also occur.[7]

  • Oxidation of o-Cresol: The primary byproduct is typically salicylic (B10762653) acid, resulting from over-oxidation.[8]

Troubleshooting Guides

The Reimer-Tiemann Reaction

Problem 1: Low or no yield of this compound.

  • Possible Cause: Ineffective formation of the dichlorocarbene (B158193) intermediate.

    • Suggested Solution: Ensure the base (e.g., sodium hydroxide) is of high quality and used in sufficient excess. The reaction is biphasic, so vigorous stirring or the use of a phase-transfer catalyst is crucial to bring the aqueous and organic phases together.[9][10]

  • Possible Cause: Suboptimal reaction temperature.

    • Suggested Solution: The reaction requires initial heating to start, but it can be highly exothermic.[6][10] Maintain a gentle reflux and monitor the temperature closely to prevent overheating, which can lead to resinification and decreased yield. A typical temperature range is 60-70°C.[2][11]

  • Possible Cause: Insufficient reaction time.

    • Suggested Solution: Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction may need several hours to reach completion. After the addition of chloroform (B151607) is complete, continue stirring for at least an hour.[12]

Problem 2: High proportion of the para-hydroxybenzaldehyde byproduct.

  • Possible Cause: Standard aqueous reaction conditions favor the formation of both ortho and para isomers.[6]

    • Suggested Solution: Consider modifying the reaction to be performed under essentially anhydrous conditions using a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide. This method has been shown to be selective for the formation of the ortho-isomer.[3]

The Duff Reaction

Problem 1: Consistently low product yield.

  • Possible Cause: The Duff reaction is notoriously known for low yields.

    • Suggested Solution: Modifications to the standard procedure can improve yields. The use of trimethylsilyl (B98337) chloride has been reported to increase the yield for some substrates. Additionally, employing a copper catalyst can enhance the reaction's efficiency.[4]

  • Possible Cause: Incomplete hydrolysis of the imine intermediate.

    • Suggested Solution: After the initial reaction period, ensure complete hydrolysis by adding a mineral acid (e.g., HCl) and heating the reaction mixture.[13]

Problem 2: Formation of multiple products.

  • Possible Cause: The reaction can lead to formylation at both the ortho and para positions, and in some cases, diformylation if both ortho positions are available.[7]

    • Suggested Solution: The regioselectivity is influenced by the substituents on the phenol (B47542).[13] While challenging to control completely, adjusting the reaction solvent and temperature may alter the isomer ratio.[5] For phenols with both ortho positions free, expect a mixture of products.

Catalytic Oxidation of o-Cresol

Problem 1: Low conversion of o-cresol.

  • Possible Cause: Inactive or poisoned catalyst.

    • Suggested Solution: Ensure the catalyst is properly prepared and handled. If reusing the catalyst, perform appropriate regeneration steps as recommended for the specific catalyst system.

  • Possible Cause: Suboptimal reaction conditions (temperature, pressure, oxidant).

    • Suggested Solution: The reaction conditions are critical for this method. For example, using a 5% Co/OMS-2 catalyst, complete conversion was achieved at 80°C and 5 atm of O₂ pressure.[1] Refer to literature for the optimal conditions for your specific catalytic system.

Problem 2: Low selectivity for this compound (high formation of salicylic acid).

  • Possible Cause: Over-oxidation of the desired aldehyde product.

    • Suggested Solution: Carefully control the reaction time and the amount of oxidant used. Monitor the reaction progress closely and stop the reaction once the maximum concentration of this compound is reached. Adjusting the reaction temperature and pressure can also help to control the extent of oxidation.[8]

Data Presentation: Comparison of Synthesis Methods

ParameterReimer-Tiemann ReactionDuff ReactionOxidation of o-Cresol
Starting Materials Phenol, Chloroform, Base (e.g., NaOH)[9]Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid)[14]o-Cresol, Oxidant (O₂, Air, H₂O₂), Catalyst[15][16]
Typical Yield Low to moderate (often <50%)[2][17]Low to moderate (20-80%, often on the lower end)[14]High (can be >90%)[1]
Selectivity Mixture of ortho and para isomers[6]Primarily ortho, but para isomer is a common byproduct[7]High for this compound, but over-oxidation to salicylic acid can occur[8][18]
Reaction Temperature 60-70°C[2][11]85-160°C[14][19]80-500°C (depends on catalyst)[1][8]
Key Challenges Low yield, isomer separation, handling of chloroformLow yield, potential for multiple products[7]Catalyst preparation and stability, potential for over-oxidation[20]

Experimental Protocols

General Protocol for Reimer-Tiemann Reaction
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol in an appropriate solvent (e.g., aqueous sodium hydroxide (B78521) solution).[2]

  • Heat the mixture to 60-65°C in a water bath.[11]

  • Slowly add chloroform to the reaction mixture with vigorous stirring over a period of time. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.[2][6]

  • After the addition is complete, continue to stir the mixture at the same temperature for at least one hour.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., dilute sulfuric acid).[2]

  • Perform a steam distillation to separate the this compound from unreacted phenol and byproducts.[2]

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane).[2]

  • Dry the organic extract and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by distillation.

General Protocol for Duff Reaction
  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the phenol, hexamethylenetetramine, and a suitable acidic solvent such as glacial acetic acid or a mixture of glycerol (B35011) and boric acid.[13][19]

  • Heat the reaction mixture to reflux (typically 150-160°C) and maintain this temperature for several hours with continuous stirring.[19]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Hydrolyze the intermediate by adding an aqueous solution of a strong acid (e.g., sulfuric acid) and heating.[13][19]

  • Isolate the product by steam distillation or filtration if it precipitates.[19]

  • Purify the crude product by recrystallization or distillation.

General Protocol for Catalytic Oxidation of o-Cresol
  • Place the catalyst and a suitable solvent (if required) in a high-pressure reactor.

  • Add o-cresol to the reactor.

  • Seal the reactor and purge it with the chosen oxidant (e.g., O₂ or air).

  • Pressurize the reactor to the desired pressure (e.g., 5 atm O₂).[1]

  • Heat the reaction mixture to the optimal temperature (e.g., 80°C) with vigorous stirring.[1]

  • Maintain these conditions for the specified reaction time (e.g., 2 hours), monitoring the reaction progress by sampling and analysis (e.g., GC).[1]

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst from the reaction mixture by filtration.

  • Isolate the this compound from the reaction mixture by extraction and subsequent distillation.

Visualizations

Reimer_Tiemann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in NaOH(aq) B Heat to 60-70°C A->B C Slowly Add Chloroform B->C D Stir for >1 hr C->D E Cool & Acidify D->E F Steam Distillation E->F G Extraction F->G H Purification G->H Duff_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, HMTA & Acid B Heat to Reflux (150-160°C) A->B C Stir for several hours B->C D Cool Mixture C->D E Acid Hydrolysis D->E F Isolate Product (Distillation/Filtration) E->F G Purify F->G Troubleshooting_Logic cluster_reimer Reimer-Tiemann cluster_duff Duff Reaction cluster_oxidation Oxidation of o-Cresol Start Low Yield or No Product RT_Q1 Check Stirring & Phase Transfer? Start->RT_Q1 Duff_Q1 Consider Reaction Modification? Start->Duff_Q1 Ox_Q1 Check Catalyst Activity? Start->Ox_Q1 RT_A1_Yes Check Temperature Control? RT_Q1->RT_A1_Yes Adequate RT_A1_No Improve Mixing/ Add PTC RT_Q1->RT_A1_No Inadequate Duff_A1_Yes Try Catalysts (e.g., Cu) Duff_Q1->Duff_A1_Yes Yes Duff_A1_No Check Hydrolysis Step Duff_Q1->Duff_A1_No No Ox_A1_Yes Optimize T, P, & Oxidant Ox_Q1->Ox_A1_Yes Active Ox_A1_No Regenerate/ Replace Catalyst Ox_Q1->Ox_A1_No Inactive

References

Technical Support Center: Salicylaldehyde Work-up and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of salicylaldehyde (B1680747).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities are unreacted phenol (B47542) and the isomeric p-hydroxybenzaldehyde.[1][2] Phenol is particularly challenging to remove by simple distillation due to its boiling point being close to that of this compound.[2] Additionally, resinous materials and colored byproducts can also be present.[1]

Q2: Why is my isolated this compound colored (e.g., yellow, red, or dark)?

A2: The appearance of color, such as a red or purplish hue, can be due to the presence of unreacted phenol that has oxidized or the formation of other colored byproducts during the reaction.[3] Proper purification steps are necessary to remove these colored impurities and obtain a colorless or pale yellow product.[1][4]

Q3: Is this compound sensitive to air and light?

A3: Yes, this compound is known to be sensitive to air and light.[4][5] Aldehydes, in general, are susceptible to oxidation, which can lead to the formation of carboxylic acids.[4][5] It is recommended to store purified this compound under an inert atmosphere and protected from light, and to consider distillation under reduced pressure to minimize thermal degradation.[3]

Q4: Can I use a purification method other than the sodium bisulfite adduct formation?

A4: Yes, several alternative purification methods exist. One effective method involves the precipitation of this compound as a copper complex or as an alkaline earth metal salt (e.g., using calcium or magnesium hydroxide).[2][4] These methods can be particularly useful for separating this compound from phenol.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common challenge in this compound synthesis, particularly via the Reimer-Tiemann reaction, is a lower than expected yield.[6][7] The following guide provides potential causes and solutions to improve your yield.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Ensure precise temperature control during the reaction; for the Reimer-Tiemann reaction, a temperature of 65-70°C is often recommended.[1] Inadequate mixing can also lead to lower yields, so ensure continuous and efficient stirring.[3][8]
Incomplete Reaction Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[9]
Loss of Product During Work-up Significant product loss can occur during extraction and washing steps. Ensure you are using the appropriate solvent for extraction (e.g., ether, dichloromethane) and perform multiple extractions to maximize recovery.[1][3] When separating layers, do so carefully to avoid leaving the product in the aqueous phase.
Inefficient Steam Distillation If using steam distillation for initial purification, continue the distillation until no more oily drops of this compound are observed in the distillate to ensure complete recovery from the reaction mixture.[1]
Decomposition of Product Aldehydes can be prone to decomposition.[10] If the reaction or work-up involves harsh conditions (e.g., high temperatures for extended periods), consider using milder conditions or proceeding with the work-up immediately after the reaction is complete.[8][10] Distillation under reduced pressure is recommended to avoid decomposition at high temperatures.[3]
Issue 2: Difficulty in Removing Phenol Impurity

The presence of unreacted phenol is a frequent issue that complicates the purification of this compound.

Possible Cause Troubleshooting Steps
Similar Boiling Points The boiling points of phenol and this compound are too close for efficient separation by simple distillation.[2]
Ineffective Extraction A simple aqueous wash is often insufficient to remove all of the phenol.
Solution: Selective Precipitation A highly effective method is to selectively precipitate the this compound. This can be achieved by: - Formation of a Bisulfite Adduct: Reacting the crude product with a sodium bisulfite solution will precipitate the this compound as an adduct, which can be filtered off and then decomposed to regenerate the pure aldehyde.[1][4] - Precipitation as a Metal Salt: Treating the crude mixture in an alkaline medium with an alkaline earth metal compound, such as calcium hydroxide (B78521) or magnesium hydroxide, will precipitate the this compound as its metal salt, leaving the phenol in the solution. The purified this compound can then be recovered by acidifying the salt.[2]

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the synthesis and purification methods employed. The following table summarizes reported quantitative data from various sources.

Synthesis/Purification Method Reported Yield Reported Purity Source
Reimer-Tiemann Reaction~30-37%-[3][6][7]
Reimer-Tiemann Reaction (Optimized)67%-[3]
Purification via Calcium Hydroxide Precipitation92.9% recovery99.3%[2]
Purification of Crude (Reimer-Tiemann)90% recovery90-97%[2]
Phenol & Formaldehyde Condensation/Oxidation~70%-[11]

Experimental Protocols

Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation

This protocol is adapted from established chemical literature and is a common method for purifying this compound.[1][4]

Materials:

  • Crude this compound

  • 25% Sodium bisulfite (NaHSO₃) solution in 30% Ethanol

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or Dichloromethane)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Dilute sulfuric acid

Procedure:

  • Slowly add the crude this compound to a stirred 25% solution of sodium bisulfite in 30% ethanol.

  • Continue stirring and allow the mixture to stand for 30 minutes to an hour to ensure complete precipitation of the bisulfite adduct.

  • Filter the resulting paste under vacuum (at the pump) and wash the solid adduct with a small amount of ethanol, followed by a small amount of diethyl ether to remove any residual phenol.[1]

  • Transfer the washed bisulfite compound to a round-bottomed flask.

  • Decompose the adduct by warming it with dilute sulfuric acid on a water bath.[1] Alternatively, a 10% sodium bicarbonate solution can be used.[4]

  • Allow the mixture to cool to room temperature.

  • Extract the liberated this compound with diethyl ether.

  • Dry the ethereal extract over anhydrous magnesium sulfate.

  • Remove the ether by rotary evaporation.

  • Distill the residue under reduced pressure to obtain pure this compound.[4]

Protocol 2: Purification of this compound via Calcium Hydroxide Precipitation

This protocol is based on a patented method for separating this compound from phenol.[2]

Materials:

  • Crude this compound containing phenol

  • Calcium hydroxide (Ca(OH)₂)

  • Water

  • Sulfuric acid (or other suitable acid)

  • Benzene (or other suitable organic solvent)

Procedure:

  • Prepare a water suspension of calcium hydroxide. A molar ratio of at least 0.5 mol of calcium hydroxide for each mole of total this compound and phenol present is recommended.[2]

  • React the crude this compound with the calcium hydroxide suspension. This will form the insoluble calcium salt of this compound.

  • Separate the precipitated calcium hydroxylate of this compound from the aqueous medium containing the dissolved phenol by filtration.

  • Wash the precipitate to remove any remaining impurities.

  • Decompose the calcium hydroxylate by acidification with an acid like sulfuric acid.

  • Recover the purified this compound. This can be done by separating the oil layer or by extraction with an organic solvent like benzene.[2]

  • The organic extract can then be distilled to yield highly pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Analyze Work-up & Purification start->check_workup check_reagents Verify Reagent Quality start->check_reagents temp_control Suboptimal Temperature? check_reaction->temp_control mixing Inefficient Mixing? check_reaction->mixing completion Incomplete Reaction? check_reaction->completion extraction_loss Product Loss During Extraction? check_workup->extraction_loss distillation_loss Incomplete Steam Distillation? check_workup->distillation_loss decomposition Product Decomposition? check_workup->decomposition reagent_purity Impure Reactants/Solvents? check_reagents->reagent_purity optimize_temp Optimize & Maintain Temperature (e.g., 65-70°C) temp_control->optimize_temp Yes improve_stirring Ensure Vigorous & Continuous Stirring mixing->improve_stirring Yes monitor_reaction Monitor with TLC to Ensure Completion completion->monitor_reaction Yes optimize_extraction Perform Multiple Extractions; Careful Layer Separation extraction_loss->optimize_extraction Yes complete_distillation Continue Distillation Until No More Oily Product is Observed distillation_loss->complete_distillation Yes milder_conditions Use Milder Conditions; Reduce Heat Exposure; Distill Under Vacuum decomposition->milder_conditions Yes purify_reagents Purify Reagents & Solvents Before Use reagent_purity->purify_reagents Yes end Improved Yield optimize_temp->end improve_stirring->end monitor_reaction->end optimize_extraction->end complete_distillation->end milder_conditions->end purify_reagents->end

Caption: Troubleshooting workflow for addressing low yields of this compound.

Purification_Workflow crude_product Crude Reaction Mixture (this compound, Phenol, Byproducts) steam_distillation Step 1: Steam Distillation crude_product->steam_distillation distillate Aqueous Distillate (this compound & Phenol) steam_distillation->distillate extraction Step 2: Solvent Extraction (e.g., with Diethyl Ether) distillate->extraction organic_extract Organic Extract (this compound & Phenol in Solvent) extraction->organic_extract purification_choice Step 3: Selective Purification organic_extract->purification_choice bisulfite_adduct Method A: Bisulfite Adduct Formation purification_choice->bisulfite_adduct Option 1 metal_salt Method B: Metal Salt Precipitation purification_choice->metal_salt Option 2 filter_adduct Filter & Wash Adduct bisulfite_adduct->filter_adduct filter_salt Filter & Wash Metal Salt metal_salt->filter_salt decompose_adduct Decompose Adduct (Acid/Base) filter_adduct->decompose_adduct final_workup Step 4: Final Work-up (Extraction, Drying, Solvent Removal) decompose_adduct->final_workup decompose_salt Decompose Salt (Acid) filter_salt->decompose_salt decompose_salt->final_workup pure_this compound Pure this compound final_workup->pure_this compound

Caption: General experimental workflow for the isolation and purification of this compound.

References

Technical Support Center: Avoiding Tar Formation in Phenol Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol (B47542) formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent tar formation, a common side reaction that can significantly lower yields and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of phenol formylation reactions?

A1: "Tar" is a general term for a complex mixture of high-molecular-weight byproducts that are often dark, viscous, and difficult to characterize. In phenol formylation, it is primarily composed of phenol-formaldehyde resins, which are formed through the repeated reaction of the phenol starting material with the formylating agent (or its precursor).[1] This process, also known as resinification, leads to the formation of a polymeric, intractable material.

Q2: What are the main causes of tar formation in these reactions?

A2: Tar formation is generally promoted by conditions that favor polymerization over the desired mono-formylation. Key factors include:

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization reactions.[1]

  • Incorrect Stoichiometry: An excess of the formylating agent (e.g., formaldehyde (B43269) or hexamethylenetetramine) relative to the phenol can lead to multiple additions on the phenol ring and subsequent cross-linking.[1]

  • Harsh Reaction Conditions: Strongly acidic or basic conditions can catalyze the formation of reactive intermediates that readily polymerize.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the decomposition of the desired product and the formation of tar.[1]

Q3: Which phenol formylation reactions are most prone to tar formation?

A3: While tar formation can be an issue in several formylation reactions, it is particularly prevalent in:

  • The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium. The conditions can lead to the formation of phenol-formaldehyde-type resins.[1]

  • The Reimer-Tiemann Reaction: While the primary challenge in this reaction is often controlling regioselectivity, the use of a strong base and heat can also promote side reactions leading to tarry byproducts.[2][3]

Q4: How can I visually identify tar formation during my experiment?

A4: The formation of tar is often indicated by:

  • The reaction mixture turning dark brown or black.

  • The appearance of a viscous, sticky, or solid precipitate that is difficult to stir.

  • On a Thin Layer Chromatography (TLC) plate, tar often appears as a dark streak from the baseline that does not resolve into distinct spots.

Troubleshooting Guides

This section provides specific troubleshooting advice for common phenol formylation reactions.

General Troubleshooting
Problem Possible Cause Solution
Reaction mixture is turning dark and viscous shortly after starting.Reaction temperature is too high.Immediately cool the reaction mixture. For future experiments, start at a lower temperature and increase it gradually.
Significant tar precipitation is observed.Reactant concentration is too high.Dilute the reaction mixture with an appropriate solvent to disfavor intermolecular polymerization.
Low yield of desired product and a lot of baseline material on TLC.Reaction time is too long, leading to product decomposition.Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed and the product spot is at its maximum intensity.
Tar formation is consistently an issue.The chosen reaction conditions are too harsh.Consider using a milder formylating agent or catalyst. For example, if using a strong acid, try a weaker one.
Reaction-Specific Troubleshooting

The Duff Reaction

Problem Possible Cause Solution
A significant amount of di-formylated product or polymer is formed.The molar ratio of hexamethylenetetramine (HMTA) to the phenol is too high.Reduce the HMTA to phenol molar ratio. A 1:1 ratio is a good starting point to favor mono-formylation.[1]
The reaction is sluggish and requires high temperatures, leading to tarring.The acidic medium is not optimal.In some cases, using trifluoroacetic acid (TFA) as the solvent and acid catalyst can allow for lower reaction temperatures (around 70°C) and shorter reaction times.[1]

The Reimer-Tiemann Reaction

Problem Possible Cause Solution
The reaction mixture darkens significantly upon heating.The temperature is too high, promoting decomposition and side reactions.Maintain a consistent and moderate temperature. For the conversion of phenol to salicylaldehyde (B1680747), a temperature of 65-70°C is often recommended.[4]
A complex mixture of byproducts is formed.The concentration of the base is not optimal.The concentration of the aqueous hydroxide (B78521) solution can influence the outcome. A concentration range of 10-40% is typically used.[5]

Data on Reaction Parameters

The following tables summarize how different reaction parameters can influence the outcome of phenol formylation reactions, with a focus on minimizing tar formation.

Table 1: Influence of Formaldehyde to Phenol (F/P) Molar Ratio on Resin (Tar) Formation

F/P Molar Ratio Catalyst Type General Outcome Reference
< 1AcidFormation of linear polymers (Novolacs) that require a curing agent.[3]
> 1BaseFormation of cross-linked, thermosetting resins (Resols), characteristic of tar.[3][5]
1.5BaseUsed in the industrial production of phenol-formaldehyde resins (resols).[6]
1.6 - 2.4CaO/NaOHIncreased F/P ratio leads to higher reactivity and more cross-linking.[7]

Table 2: Recommended Conditions to Minimize Tar in Specific Reactions

Reaction Parameter Recommended Value/Condition Rationale Reference
Duff Reaction Temperature~70°C (with TFA)Avoids excessive polymerization.[1]
HMTA:Phenol Ratio< 1.5 : 1Favors mono-formylation over di-formylation and polymerization.[1]
Reimer-Tiemann Temperature65-70°CMinimizes decomposition and side reactions.[4]
Base Concentration10-40% aqueous NaOH/KOHBalances phenoxide formation and side reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Tar Formation in Phenol Formylation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenol substrate in a suitable solvent.

  • Temperature Control: Place the flask in a temperature-controlled bath (e.g., an oil bath) and bring it to the desired reaction temperature. It is often best to start at a lower temperature and gradually increase it.

  • Reagent Addition: Slowly add the formylating agent (and catalyst, if applicable) to the reaction mixture. Portion-wise or dropwise addition is recommended to maintain control over the reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical TLC setup would involve three lanes: starting material, co-spot (starting material and reaction mixture), and reaction mixture. The disappearance of the starting material and the appearance of the product spot should be tracked. Tar will often appear as a dark streak from the baseline.

  • Quenching: Once the starting material is consumed and the product spot on the TLC is at its maximum intensity, quench the reaction. This can be done by cooling the mixture and adding water or an appropriate quenching agent.

  • Work-up and Purification: Proceed with an aqueous work-up to remove inorganic salts and water-soluble byproducts. The crude product can then be purified. If tar is present, it may be necessary to filter the crude mixture through a pad of celite or silica (B1680970) gel before further purification by column chromatography or crystallization.

Protocol 2: Purification of this compound from a Reimer-Tiemann Reaction Mixture Containing Tar

This protocol focuses on the separation of the desired aldehyde from unreacted phenol and tarry byproducts.

  • Steam Distillation: After the reaction is complete and acidified, perform a steam distillation of the reaction mixture. This compound is volatile in steam and will co-distill, leaving behind the non-volatile tar and salts.[8]

  • Extraction: Extract the distillate with an organic solvent such as ether or dichloromethane.[8]

  • Bisulfite Adduct Formation: Shake the organic extract with a saturated solution of sodium bisulfite. This compound will form a solid adduct, while unreacted phenol and other impurities will remain in solution.[8]

  • Isolation of Adduct: Filter the solid bisulfite adduct and wash it with a small amount of alcohol and then ether to remove any remaining phenol.[8]

  • Regeneration of Aldehyde: Decompose the bisulfite adduct by warming it with dilute sulfuric acid. This will regenerate the pure this compound as an oily layer.[8]

  • Final Purification: Extract the this compound with ether, dry the organic layer with an anhydrous salt (e.g., magnesium sulfate), and remove the solvent. The final product can be further purified by distillation.[8]

Visualizations

Logical Workflow for Troubleshooting Tar Formation

G Troubleshooting Workflow for Tar Formation start Tar Formation Observed check_temp Is Temperature Too High? start->check_temp reduce_temp Lower Reaction Temperature check_temp->reduce_temp Yes check_stoich Is Reagent Stoichiometry Correct? check_temp->check_stoich No reduce_temp->check_stoich adjust_stoich Adjust Molar Ratios (e.g., reduce formylating agent) check_stoich->adjust_stoich No check_conc Is Concentration Too High? check_stoich->check_conc Yes adjust_stoich->check_conc dilute_rxn Dilute Reaction Mixture check_conc->dilute_rxn Yes check_time Is Reaction Time Too Long? check_conc->check_time No dilute_rxn->check_time monitor_tlc Monitor by TLC and Quench at Optimal Point check_time->monitor_tlc Yes end Optimized Reaction check_time->end No monitor_tlc->end

Caption: A step-by-step decision-making process for troubleshooting tar formation.

General Mechanism of Phenol-Formaldehyde Resin (Tar) Formation

G Phenol-Formaldehyde Resinification Pathway phenol Phenol hydroxymethylphenol Hydroxymethylphenol phenol->hydroxymethylphenol formaldehyde Formaldehyde (or equivalent) formaldehyde->hydroxymethylphenol dimer Dimer (Methylene or Ether Bridge) hydroxymethylphenol->dimer + Phenol polymer Cross-linked Polymer (Tar/Resin) dimer->polymer + More Monomers & Cross-linking G TLC Monitoring to Avoid Tar Formation cluster_0 TLC Plate lane1 Lane 1: Starting Material (SM) sm_spot SM Spot lane2 Lane 2: Co-spot (SM + Rxn) lane3 Lane 3: Reaction Mixture (Rxn) product_spot Product Spot tar_streak Tar Streak start Start Reaction take_aliquot Take Aliquot for TLC start->take_aliquot spot_tlc Spot TLC Plate take_aliquot->spot_tlc develop_tlc Develop and Visualize spot_tlc->develop_tlc analyze_tlc Analyze TLC develop_tlc->analyze_tlc continue_rxn Continue Reaction analyze_tlc->continue_rxn SM present, product forming quench_rxn Quench Reaction analyze_tlc->quench_rxn SM consumed, product maximized continue_rxn->take_aliquot end Work-up quench_rxn->end

References

role of temperature control in salicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for salicylaldehyde (B1680747) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound. Below you will find detailed information on the critical role of temperature control in various synthetic methods, including the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the typical temperature range?

A1: The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols to produce this compound.[1] This reaction is typically conducted at a temperature range of 60-70°C.[2]

Q2: Why is temperature control so critical in the Reimer-Tiemann reaction?

A2: The Reimer-Tiemann reaction is highly exothermic, meaning it releases a significant amount of heat.[3][4] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a thermal runaway. This can result in the formation of undesirable byproducts and a decrease in the yield of this compound.

Q3: What are the optimal temperatures for the Duff reaction and magnesium-mediated formylation?

A3: The Duff reaction, which uses hexamine as the formylating agent, generally requires higher temperatures, typically in the range of 150-160°C.[5] Magnesium-mediated formylation can be performed under various conditions, with some protocols using gentle reflux at around 75°C.[6]

Q4: How does temperature affect the ortho/para selectivity in the Reimer-Tiemann reaction?

A4: While the Reimer-Tiemann reaction predominantly yields the ortho-isomer (this compound), the ortho/para ratio can be influenced by reaction conditions, including temperature. Generally, lower temperatures tend to favor the formation of the ortho product. The formation of the para-isomer, 4-hydroxybenzaldehyde, is a common byproduct.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Reimer-Tiemann Reaction
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 60-70°C. Use a water or oil bath for stable heating.[2]
Poor Mixing In the biphasic Reimer-Tiemann system, vigorous stirring is essential to ensure the reactants are in close contact.[3]
Loss of Chloroform (B151607) Use an efficient reflux condenser to prevent the volatile chloroform from escaping the reaction vessel.[7]
Premature Reaction Quenching Ensure the reaction is allowed to proceed for the recommended time (typically 1-2 hours) after the addition of chloroform.
Issue 2: Darkening of the Reaction Mixture
Possible Cause Troubleshooting Steps
Overheating A rapid darkening of the reaction mixture to a dark brown or black color can indicate overheating and the formation of resinous byproducts. Immediately reduce the heat source and monitor the temperature closely.
Side Reactions The formation of colored byproducts is common. The final product is typically purified by distillation or other chromatographic methods to remove these impurities.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Formation of Multiple Byproducts Improper temperature control can lead to a complex mixture of products, making purification challenging. Maintain a stable and optimal reaction temperature.
Presence of Unreacted Phenol (B47542) Unreacted phenol can co-distill with this compound. Purification can be achieved by forming a bisulfite adduct of the this compound, which can then be separated and decomposed to yield the pure product.[7]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on the yield of this compound in different synthetic methods.

Table 1: Reimer-Tiemann Reaction - Temperature vs. Yield

Temperature (°C) Yield of this compound (%) Notes
60-65~30A common temperature range for laboratory synthesis.[8]
65-70Not specified, but a frequently cited optimal range.Often performed under reflux in a water bath.[2]
80-8852 (combined aldehydes)Higher temperatures can be used under pressure, but may increase byproduct formation.

Table 2: Duff Reaction - Temperature vs. Yield

Temperature (°C) Yield of this compound (%) Notes
85-12020-80Yield varies significantly with substrate and specific conditions.[9]
150-16014-30 (for various phenols)The classical Duff reaction conditions often result in moderate yields.[5][10]

Table 3: Magnesium-Mediated Formylation - Temperature vs. Yield

Temperature (°C) Yield of this compound (%) Notes
Room TemperatureGood to high yields reported.Grinding method with Mg(OMe)₂ and paraformaldehyde.[6][11]
75 (reflux)80-90Using anhydrous MgCl₂, paraformaldehyde, and triethylamine (B128534) in THF.[6]
95-105~80-87Magnesium-mediated reaction with paraformaldehyde in toluene.

Experimental Protocols

Reimer-Tiemann Synthesis of this compound

Materials:

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water.

  • Add phenol to the flask and stir the mixture.

  • Heat the mixture to 60-65°C using a water bath.

  • Slowly add chloroform from the dropping funnel while maintaining the temperature. The reaction is exothermic, so cooling may be necessary.[3][4]

  • After the addition is complete, continue to heat the mixture under reflux for one hour.[12]

  • Remove excess chloroform by steam distillation.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolate the this compound by steam distillation.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract with anhydrous magnesium sulfate, and then remove the ether by distillation.

  • Purify the crude this compound by distillation.[7]

Duff Reaction for this compound Synthesis

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol (B35011)

  • Boric acid

  • Sulfuric acid (dilute)

Procedure:

  • In a flask, heat a mixture of glycerol and boric acid to about 160°C to form glyceroboric acid.

  • Cool the mixture to 150°C.

  • Add a pre-mixed powder of phenol and hexamethylenetetramine to the hot glyceroboric acid with vigorous stirring.

  • Maintain the temperature between 150-160°C for 15-20 minutes.[5]

  • Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.

  • Isolate the this compound by steam distillation.

Magnesium-Mediated Ortho-Formylation of Phenol

Materials:

Procedure:

  • Prepare magnesium phenoxide by reacting phenol with magnesium methoxide in a suitable solvent like toluene.

  • Remove the methanol (B129727) byproduct by distillation.

  • Cool the reaction mixture and add paraformaldehyde portion-wise while maintaining the temperature at around 95°C.

  • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 105°C) for about an hour.

  • Cool the mixture to room temperature and add 10% sulfuric acid to hydrolyze the magnesium salt.

  • Separate the organic layer, wash with water, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Formylation cluster_workup 3. Workup and Isolation cluster_purification 4. Purification A Combine Phenol and Base B Heat to Reaction Temperature A->B C Add Formylating Agent (e.g., Chloroform, HMTA, Paraformaldehyde) B->C D Maintain Temperature and Stir C->D E Quench Reaction (Acidification) D->E F Steam Distillation E->F G Extraction F->G H Drying of Organic Layer G->H I Solvent Removal H->I J Final Distillation I->J

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Common Issues in this compound Synthesis Start Low Yield or Impure Product TempCheck Was the reaction temperature within the optimal range? Start->TempCheck StirringCheck Was stirring vigorous and continuous? TempCheck->StirringCheck Yes AdjustTemp Adjust heating/cooling to maintain optimal temperature. TempCheck->AdjustTemp No TimeCheck Was the reaction time adequate? StirringCheck->TimeCheck Yes ImproveStirring Increase stirring speed or use a more efficient stirrer. StirringCheck->ImproveStirring No PurificationCheck Was the purification procedure followed correctly? TimeCheck->PurificationCheck Yes IncreaseTime Increase reaction time as per the protocol. TimeCheck->IncreaseTime No ReviewPurification Review purification steps, consider bisulfite adduct formation. PurificationCheck->ReviewPurification No Success Improved Yield and Purity PurificationCheck->Success Yes AdjustTemp->Success ImproveStirring->Success IncreaseTime->Success ReviewPurification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Temp_Selectivity Influence of Temperature on Reimer-Tiemann Reaction Selectivity Phenol Phenol + Chloroform + Base LowTemp Low Temperature (e.g., < 60°C) Phenol->LowTemp OptimalTemp Optimal Temperature (60-70°C) Phenol->OptimalTemp HighTemp High Temperature (> 75°C) Phenol->HighTemp OrthoProduct Higher Ortho-Selectivity (this compound) LowTemp->OrthoProduct MixedProducts Good Ortho/Para Ratio OptimalTemp->MixedProducts Byproducts Increased Para-Isomer and Resinous Byproducts HighTemp->Byproducts

References

Technical Support Center: Purification of Salicylaldehyde via Sodium Bisulfite Adduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of salicylaldehyde (B1680747). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying the sodium bisulfite adduct formation method for this compound purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Q1: What is the scientific principle behind purifying this compound using sodium bisulfite?

The purification method is based on the reversible nucleophilic addition reaction between the aldehyde functional group of this compound and sodium bisulfite (NaHSO₃). This reaction forms a charged bisulfite adduct, which is a salt.[1][2] This adduct is typically insoluble in the organic reaction mixture and can be separated by filtration, or it is soluble in an aqueous phase and can be separated by liquid-liquid extraction.[1][3] Other organic impurities, which do not react with sodium bisulfite, remain in the organic phase. The purified this compound is then recovered by decomposing the adduct.

Q2: My this compound-bisulfite adduct is not precipitating. What could be the problem?

Several factors can prevent the precipitation of the adduct:

  • Adduct Solubility : The bisulfite adduct of this compound may be soluble in the reaction solvent, especially if lower molecular weight aldehydes are present or if a water-miscible co-solvent is used.[4][5]

  • Insufficient Reagent : The concentration of the sodium bisulfite solution may be too low. It is recommended to use a freshly prepared, saturated aqueous solution of sodium bisulfite.[1][4]

  • Solvent Choice : The solvent system is critical. Using an ethanol (B145695)/water mixture can sometimes help induce precipitation.[3]

Solution : If precipitation does not occur, switch to a liquid-liquid extraction protocol.[3] The charged adduct will move into the aqueous layer, separating it from the impurities in the organic layer.[1][5]

Q3: The yield of my purified this compound is very low. What are the potential reasons?

Low yields can be attributed to several stages of the process:

  • Incomplete Adduct Formation : Ensure the sodium bisulfite solution is saturated and freshly prepared for maximum reactivity.[4] Vigorous mixing is essential to maximize contact between the this compound and the bisulfite solution.[2][5]

  • Adduct Loss During Washing : If the adduct has some solubility in the washing solvent (e.g., alcohol), it can be lost during this step. Minimize the volume of the washing solvent.

  • Incomplete Decomposition : The adduct may not have fully decomposed back to this compound. Ensure the pH is sufficiently basic (e.g., pH 12) during the regeneration step.[4]

  • Mechanical Losses : Product can be lost during transfers, filtration, and extraction steps.

Q4: How do I effectively decompose the bisulfite adduct to recover the this compound?

The adduct is typically decomposed by reversing the formation reaction. This is achieved by making the solution basic.[1]

  • Using a Strong Base : Add a strong base, such as a 50% sodium hydroxide (B78521) solution, to the adduct suspension or solution until the pH is strongly basic (e.g., pH 12).[4] This regenerates the free this compound.

  • Using Acid : Dilute sulfuric acid can also be used to decompose the bisulfite compound by warming the mixture on a water bath.[6]

  • Nonaqueous Method : For this compound derivatives sensitive to extreme pH or water, a nonaqueous method using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can be employed for regeneration.[7]

Q5: The recovered this compound is still impure. What can I do?

If the final product is not pure, consider the following:

  • Thorough Washing : Ensure the filtered adduct is washed sufficiently with a suitable solvent, like ethanol and then ether, to remove residual impurities such as phenol.[6]

  • Repeat the Process : A second round of purification through bisulfite adduct formation may be necessary for highly impure starting material.

  • Final Distillation : Distilling the recovered this compound can remove any remaining non-volatile impurities.[6] A reported boiling point for purified this compound is 196.4-196.5°C.[8]

Q6: The adduct is a thick paste and difficult to filter. Are there any suggestions?

A thick precipitate can make filtration challenging.

  • Dilution : Adding more of the reaction solvent or a suitable non-solvent for the adduct might make the slurry more manageable for filtration.

  • Centrifugation : As an alternative to filtration, the adduct can be separated by centrifugation, followed by decanting the supernatant.

  • Filtration Aid : Using a filter aid like Celite can help if the adduct is too fine or gelatinous, preventing the filter from clogging.[1][5]

Q7: What are the key safety precautions for this procedure?

  • Sulfur Dioxide Gas : The reaction can release toxic sulfur dioxide (SO₂) gas.[5][9] All steps should be performed in a well-ventilated fume hood.[4][5]

  • Corrosive Reagents : Sodium bisulfite and the acids/bases used for decomposition are corrosive and can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Strong Base Handling : When using concentrated sodium hydroxide for decomposition, be aware that the reaction can be exothermic. Add the base slowly and with cooling if necessary.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the purification of this compound.

Table 1: Typical Reaction Conditions and Yields

ParameterValue/RangeReference
Starting Purity~35% to 70%[11]
Final Purity90% to 99.3%[11]
Overall Recovery~90% to 92.9%[11]
Adduct Formation Time~30 seconds (for extraction)[2][5]
Decomposition pH~12 (with NaOH)[4]

Table 2: Physical Properties of Purified this compound

PropertyValueReference
Boiling Point196.4-196.5 °C (at 751 mm Hg)[8]
Crystallizing Point1.6 °C[8]
Density (d¹⁵/₄)1.1690[8]

Experimental Protocols

Caution : This procedure should be conducted in a well-ventilated chemical fume hood due to the potential release of sulfur dioxide gas.[5][9]

Protocol 1: Formation and Isolation of the this compound-Bisulfite Adduct

  • Dissolution : Dissolve the crude this compound in a suitable solvent. Ethanol or a mixture of ethanol and water is commonly used.

  • Adduct Formation : Slowly add a freshly prepared, saturated aqueous solution of sodium bisulfite to the this compound solution with vigorous stirring.[1][4]

  • Precipitation : Continue stirring. The bisulfite adduct should precipitate as a crystalline solid. The mixture may need to be cooled in an ice bath to maximize precipitation.

  • Isolation : Collect the precipitated adduct by vacuum filtration.

  • Washing : Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any remaining organic impurities.[6]

Protocol 2: Decomposition of the Adduct and Recovery of this compound

  • Suspension : Transfer the washed bisulfite adduct to a round-bottom flask and suspend it in water.

  • Decomposition : While stirring, slowly add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH ~12), or add dilute sulfuric acid and gently warm the mixture.[4][6] The solid adduct will dissolve as it decomposes, releasing the this compound.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the liberated this compound into an organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

  • Final Purification (Optional) : For very high purity, the recovered this compound can be distilled.[6]

Visualizations

The following diagrams illustrate the workflow and chemical principles of the purification process.

G cluster_workflow Experimental Workflow start Crude this compound step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Saturated Sodium Bisulfite Solution step1->step2 step3 Stir and Cool (Precipitation) step2->step3 step4 Filter to Isolate Solid Adduct step3->step4 step5 Wash Adduct (Ethanol, Ether) step4->step5 impurities Impurities in Filtrate step4->impurities (Mother Liquor) step6 Decompose Adduct (NaOH or H₂SO₄) step5->step6 step7 Extract with Organic Solvent step6->step7 step8 Dry and Evaporate Solvent step7->step8 end Purified this compound step8->end G cluster_reaction Chemical Relationship cluster_formation Adduct Formation (Purification Step) cluster_decomposition Adduct Decomposition (Recovery Step) This compound This compound (Impure) bisulfite +   NaHSO₃ (Sodium Bisulfite) adduct This compound-Bisulfite Adduct (Precipitate) bisulfite->adduct Reversible Reaction adduct_dec This compound-Bisulfite Adduct base_acid +   NaOH or H₂SO₄ (Base or Acid) salicylaldehyde_pure This compound (Purified) base_acid->salicylaldehyde_pure Irreversible Decomposition

References

Technical Support Center: Strategies for Ortho-Selective Phenol Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ortho-selective phenol (B47542) formylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high ortho-selectivity in the formylation of phenols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high ortho-selectivity in phenol formylation challenging?

The hydroxyl group of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution. This means that the formylating agent, an electrophile, can attack both the ortho and para positions relative to the hydroxyl group. The final ratio of ortho to para isomers is influenced by the specific formylation reaction, the substituents on the aromatic ring, and the reaction conditions.

Q2: Which formylation methods are known to favor ortho-selectivity?

Several methods are known to provide high ortho-selectivity:

  • Magnesium Dichloride/Paraformaldehyde Method: This method is highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[1][2][3][4] The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through chelation.[1][5]

  • Duff Reaction: This reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, generally shows a strong preference for the ortho position.[6][7] This selectivity is attributed to hydrogen bonding that stabilizes a quinoid intermediate, directing the formylation to the ortho site.[6][8][9][10]

  • Reimer-Tiemann Reaction: While it can produce a mixture of isomers, the Reimer-Tiemann reaction typically yields the ortho-formylated product as the major isomer.[11][12][13][14][15] The selectivity is thought to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[11][15]

Q3: How do electron-donating and electron-withdrawing groups on the phenol affect ortho-selectivity?

  • Electron-donating groups (e.g., alkyl, alkoxy) generally enhance the reaction rate and often lead to high yields of the ortho-formylated product in methods like the magnesium dichloride/paraformaldehyde reaction.[1][16]

  • Electron-withdrawing groups (e.g., nitro, cyano, ester) can make the formylation reaction more sluggish.[1][17] However, methods using strong acids like polyphosphoric acid or methanesulfonic acid with hexamethylenetetramine have been shown to effectively formylate phenols with electron-withdrawing groups, providing good yields of the corresponding salicylaldehydes.[17] The magnesium dichloride/paraformaldehyde method is also effective for phenols bearing halogen substituents.[16]

Troubleshooting Guides

Issue 1: Low yield of the desired ortho-formylated product.

Potential Cause Troubleshooting Suggestion
Sub-optimal reaction conditions. * Temperature: Ensure the reaction is conducted at the optimal temperature for the specific method. For instance, the Duff reaction typically requires heating between 85–120°C.[6] The magnesium dichloride/paraformaldehyde method often involves refluxing in THF or acetonitrile.[2][4]
* Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of by-products.[1]
Moisture in reagents or solvents. * Ensure all glassware is thoroughly dried. * Use anhydrous solvents and reagents. For the magnesium dichloride/paraformaldehyde method, using anhydrous magnesium dichloride is crucial for the reaction to proceed.[2][18]
Deactivated phenol substrate. * Phenols with strong electron-withdrawing groups may react slowly. Consider using a more forcing reaction condition or a different formylation method that is more suitable for deactivated substrates.[17]

Issue 2: Poor ortho-selectivity with significant formation of the para-isomer.

Potential Cause Troubleshooting Suggestion
Choice of formylation method. * The Reimer-Tiemann reaction can sometimes yield significant amounts of the para-isomer.[12][13] For higher ortho-selectivity, consider switching to the magnesium dichloride/paraformaldehyde method or the Duff reaction.
Steric hindrance at the ortho-position. * If the ortho-positions are blocked by bulky substituents, formylation will preferentially occur at the para-position.[7] In such cases, achieving high ortho-selectivity is inherently difficult.
Reaction conditions favoring para-substitution. * In the Reimer-Tiemann reaction, the ortho:para ratio can be influenced by the reaction conditions. High base concentrations can favor the ortho product.[12][13]

Issue 3: Formation of multiple by-products.

Potential Cause Troubleshooting Suggestion
Over-formylation of a highly activated phenol. * For highly activated phenols, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize polyformylation.[6]
Side reactions with the formylating agent. * In the magnesium dichloride/paraformaldehyde method, long reaction times with certain substrates can lead to the formation of methoxymethyl (MOM) ether by-products.[1]
Decomposition of reagents or products. * Ensure the reaction is performed under an inert atmosphere (e.g., argon) if the reagents or products are sensitive to air or moisture.[2][18]

Quantitative Data Summary

The following tables summarize the yields and selectivity for different ortho-formylation methods with various phenol substrates.

Table 1: Magnesium Dichloride/Paraformaldehyde Method

Phenol SubstrateSolventReaction Time (h)Yield (%)Ortho/Para Ratio
2-Bromophenol (B46759)THF480-81Exclusively ortho
PhenolAcetonitrile2-4HighExclusively ortho
Alkyl-substituted phenolsAcetonitrile2-4HighExclusively ortho
Chloro-substituted phenolsAcetonitrile2-4GoodExclusively ortho
Methyl 4-hydroxybenzoateAcetonitrile2-4ExcellentExclusively ortho

Table 2: Duff Reaction

Phenol SubstrateAcid CatalystTemperature (°C)Yield (%)Ortho/Para Ratio
PhenolAcetic Acid85-12020-80Predominantly ortho
3,5-Di-tert-butylphenolAcetic Acid--Ortho
SyringolAcetic Acid--Para (ortho blocked)

Table 3: Microwave-Assisted Formylation with Nanocrystalline MgO

Phenol SubstrateReaction Time (min)Yield (%)Ortho/Para Ratio
Phenol595Ortho
2-Methylphenol693Ortho
4-Chlorophenol890Ortho

Experimental Protocols

1. Magnesium Dichloride/Paraformaldehyde Method for 3-Bromosalicylaldehyde [2][18]

  • Materials:

    • Anhydrous magnesium dichloride (9.52 g, 100 mmol)

    • Solid paraformaldehyde (4.50 g, 150 mmol)

    • Dry tetrahydrofuran (B95107) (THF) (250 mL)

    • Triethylamine (10.12 g, 100 mmol)

    • 2-Bromophenol (8.65 g, 50 mmol)

    • Ether (100 mL)

    • 1 N HCl (3 x 100 mL)

    • Water (3 x 100 mL)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a dry 500-mL three-necked round-bottomed flask purged with argon, add anhydrous magnesium dichloride and solid paraformaldehyde.

    • Add dry THF via syringe, followed by the dropwise addition of triethylamine. Stir the mixture for 10 minutes.

    • Add 2-bromophenol dropwise via syringe.

    • Heat the mixture to a gentle reflux (oil bath at ~75°C) for 4 hours.

    • Cool the reaction mixture to room temperature and add ether.

    • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the product.

2. Duff Reaction for this compound Derivatives [6][7]

  • Materials:

    • Phenol (1 equivalent)

    • Hexamethylenetetramine (HMTA) (1-2 equivalents)

    • Acidic medium (e.g., glacial acetic acid or trifluoroacetic acid)

    • Aqueous acid for hydrolysis (e.g., H₂SO₄)

  • Procedure:

    • Combine the phenol and HMTA in the acidic medium in a suitable reaction flask.

    • Heat the reaction mixture to 85–120°C for several hours.

    • Cool the reaction mixture and add aqueous acid to hydrolyze the intermediate.

    • Heat the mixture again to complete the hydrolysis.

    • After cooling, extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and concentrate to obtain the crude product, which can be further purified.

Visualizations

Ortho_Selectivity_Factors cluster_methods Ortho-Selective Methods cluster_directing_effects Key Directing Effects cluster_outcome Outcome MgCl2 MgCl2/Paraformaldehyde Chelation Chelation Control (Mg²⁺) MgCl2->Chelation relies on Duff Duff Reaction H_Bonding Hydrogen Bonding (Duff Reaction) Duff->H_Bonding utilizes Reimer Reimer-Tiemann Electrostatic Electrostatic Interaction (Reimer-Tiemann) Reimer->Electrostatic influenced by Ortho_Product High Ortho-Selectivity Chelation->Ortho_Product H_Bonding->Ortho_Product Electrostatic->Ortho_Product major product

Caption: Factors influencing ortho-selectivity in phenol formylation.

MgCl2_Workflow start Start: Dry Glassware (Argon Atmosphere) reagents Add Anhydrous MgCl₂ and Paraformaldehyde start->reagents solvent_base Add Dry THF and Triethylamine reagents->solvent_base phenol Add Phenol Substrate solvent_base->phenol reflux Heat to Reflux (e.g., 75°C, 4h) phenol->reflux workup Aqueous Workup (HCl wash, Water wash) reflux->workup product Isolation of Ortho-Formylated Phenol workup->product

Caption: Experimental workflow for the MgCl₂/Paraformaldehyde method.

References

troubleshooting low yields in the Duff reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the Duff reaction, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Duff reaction and what is it used for?

The Duff reaction is a formylation reaction in organic chemistry used for the synthesis of benzaldehydes. It involves the reaction of an electron-rich aromatic compound, typically a phenol (B47542), with hexamethylenetetramine (HMTA) in an acidic medium. The reaction preferentially introduces a formyl group (-CHO) at the ortho position relative to the activating group.[1][2][3]

Q2: Why are the yields of my Duff reaction consistently low?

Low yields are a common issue with the Duff reaction.[4][5] Several factors can contribute to this, including:

  • Substrate Reactivity: The reaction works best with strongly activated aromatic rings, such as phenols.[1]

  • Side Reactions: The formation of byproducts like di-formylated compounds and resinous polymers is a significant cause of low yields.

  • Reaction Conditions: Non-optimal temperature, reaction time, or stoichiometry of reagents can negatively impact the yield.

Q3: Can the Duff reaction be used for substrates other than phenols?

Yes, while phenols are the most common substrates, the Duff reaction can also be applied to other electron-rich aromatic and heteroaromatic compounds.[3]

Q4: What are the typical acidic catalysts used in the Duff reaction?

Traditionally, the reaction is carried out in glycerol (B35011) and boric acid.[6] However, modern variations often employ trifluoroacetic acid (TFA) or acetic acid, which can lead to higher yields.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-formylated Product

A primary cause of low yields is the formation of side products. The following sections detail common side reactions and strategies to mitigate them.

When both ortho positions on the aromatic ring are available, di-formylation can occur, leading to a mixture of products and reducing the yield of the desired mono-formylated compound.[1][9]

Troubleshooting Steps:

  • Adjust Stoichiometry: The molar ratio of HMTA to the substrate is a critical factor. Reducing the amount of HMTA can favor mono-formylation.[9]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction when the concentration of the mono-formylated product is at its maximum.[9]

HMTA:Substrate RatioExpected Outcome on Product Distribution
> 2:1Increased likelihood of di-formylation.
1:1 to < 2:1Favors mono-formylation.
< 1:1May result in incomplete conversion of the starting material.

Phenolic substrates, in particular, can undergo polymerization under the acidic and heated conditions of the Duff reaction, leading to the formation of insoluble resins and significantly reducing the product yield.[10]

Troubleshooting Steps:

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. For reactions in TFA, maintaining a temperature around 70°C can help prevent resin formation.[9][10]

  • Reaction Time: Minimize the reaction time to only what is necessary for the completion of the formylation. Prolonged reaction times at elevated temperatures increase the likelihood of polymerization.[9]

  • Milder Acid Catalyst: Consider using a milder acid catalyst if polymerization is a persistent issue.

Temperature RangePotential Impact on Yield
145-175°C (Glycerol/Boric Acid)Can be effective, but carries a higher risk of resin formation if not carefully controlled.[6]
~70°C (in TFA)Often provides a good balance between reaction rate and minimizing polymerization.[9][10]
> 175°CHigh risk of decomposition and significant resin formation.
Issue 2: Incomplete Reaction or No Product Formation

If you observe a significant amount of unreacted starting material or a complete lack of product, consider the following:

Troubleshooting Steps:

  • Substrate Reactivity: The Duff reaction requires electron-donating groups on the aromatic ring. If your substrate is not sufficiently activated, the reaction may not proceed efficiently.[1]

  • Anhydrous Conditions: While the final hydrolysis step requires water, the initial stages of the reaction should be conducted under anhydrous conditions, as water can decompose the active electrophile.

  • Purity of Reagents: Ensure that all reagents, particularly the aromatic substrate and HMTA, are of high purity. Impurities can interfere with the reaction.

Experimental Protocols

Standard Duff Reaction Protocol (Glycerol/Boric Acid)

This protocol is adapted from the classical method.

Materials:

  • Phenolic substrate

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, prepare the glyceroboric acid medium by heating a mixture of glycerol and boric acid to approximately 160°C.

  • Intimately mix the phenolic substrate and HMTA (typically in a 1:1 to 1:1.5 molar ratio).

  • Add the substrate/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the temperature between 150-165°C for about 20 minutes.[6]

  • Cool the reaction mixture to approximately 115°C and then carefully acidify with a dilute solution of sulfuric acid.[6]

  • Isolate the product by steam distillation or solvent extraction.

  • Purify the crude product by recrystallization or column chromatography.

Modified Duff Reaction Protocol (Trifluoroacetic Acid)

This modified protocol often provides higher yields and can be performed at a lower temperature.[7]

Materials:

  • Phenolic substrate (e.g., Umbelliferone)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated brine solution

Procedure:

  • Dissolve the phenolic substrate (1 equivalent) and HMTA (3 equivalents) in trifluoroacetic acid.[9]

  • Heat the reaction mixture to 70°C and stir.[9]

  • Monitor the reaction by HPLC or TLC. The reaction is often complete within 30 minutes.[9]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with a saturated brine solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Microwave-Assisted Duff Reaction Protocol

Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[7]

Materials:

  • Phenolic substrate

  • Hexamethylenetetramine (HMTA)

  • Acetic Acid or Trifluoroacetic Acid (TFA)

Procedure:

  • In a microwave-safe reaction vessel, combine the phenolic substrate and HMTA in the chosen acid (e.g., TFA).

  • Place the vessel in a microwave reactor and irradiate at a set power and temperature. Typical conditions can range from 300W to 800W for 3-7 minutes.[7]

  • After irradiation, cool the reaction mixture to room temperature.

  • Work up the reaction as described in the modified TFA protocol.

MethodTypical Yield RangeAdvantagesDisadvantages
Standard (Glycerol/Boric Acid)15-25%Uses inexpensive reagents.High temperatures, often lower yields.
Modified (TFA)40-65%Higher yields, lower temperatures.TFA is corrosive and more expensive.
Microwave-Assisted40-65%Significantly reduced reaction times.Requires specialized equipment.

Visualizations

Duff_Reaction_Mechanism cluster_activation Activation of HMTA cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA + H⁺ Iminium_Ion Electrophilic Iminium Ion Protonated_HMTA->Iminium_Ion Ring Opening Phenol Phenol Intermediate Aminomethyl Intermediate Phenol->Intermediate + Iminium Ion Hydrolysis_Step Intermediate Intermediate->Hydrolysis_Step Intramolecular Redox Product ortho-Hydroxybenzaldehyde Hydrolysis_Step->Product + H₂O, H⁺

Caption: The mechanism of the Duff reaction involves the activation of HMTA to form an electrophilic iminium ion, followed by electrophilic aromatic substitution on the phenol ring and subsequent hydrolysis to yield the aldehyde product.[1]

Troubleshooting_Low_Yield Start Low Yield in Duff Reaction Check_Side_Reactions Check for Side Reactions Start->Check_Side_Reactions Check_Conditions Review Reaction Conditions Start->Check_Conditions Di_formylation Di-formylation Observed Check_Side_Reactions->Di_formylation Yes Resin_Formation Resin/Polymer Formation Check_Side_Reactions->Resin_Formation Yes Incomplete_Reaction Incomplete Reaction Check_Conditions->Incomplete_Reaction Yes Adjust_Stoichiometry Reduce HMTA:Substrate Ratio Di_formylation->Adjust_Stoichiometry Control_Temp Lower Reaction Temperature (e.g., ~70°C in TFA) Resin_Formation->Control_Temp Check_Substrate Verify Substrate Activation Incomplete_Reaction->Check_Substrate

Caption: A workflow for troubleshooting low yields in the Duff reaction, focusing on identifying and addressing common issues like side reactions and suboptimal conditions.

Side_Reaction_Prevention Title Strategies to Minimize Side Reactions Strategies To Prevent Di-formylation To Prevent Resin Formation Title->Strategies Actions_Di Adjust HMTA:Substrate Ratio to ~1:1 Monitor reaction progress (TLC/HPLC) and stop at optimal time Strategies:f0->Actions_Di Actions_Resin Maintain lower reaction temperature (~70°C in TFA) Minimize overall reaction time Consider a milder acid catalyst Strategies:f1->Actions_Resin

Caption: A logical diagram outlining key strategies to prevent common side reactions, such as di-formylation and resin formation, during the Duff reaction.

References

Technical Support Center: High-Temperature Decomposition of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the high-temperature decomposition of salicylaldehyde (B1680747). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during pyrolysis studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound at high temperatures?

A1: The thermal decomposition of this compound is a complex process that is highly dependent on temperature. The main pathway involves a concerted fragmentation reaction. At temperatures up to 1600 K, this compound primarily decomposes to produce fulveneketene, carbon monoxide (CO), and hydrogen (H₂).[1][2] At temperatures exceeding 1300 K, the resulting fulveneketene can further decompose, losing another molecule of CO.[1][2] Additionally, H-atom chain reactions can lead to the conversion of this compound into phenol (B47542) and carbon monoxide.[1][2]

Q2: What are the expected major and minor products from the pyrolysis of this compound?

A2: The major products from the high-temperature pyrolysis of this compound are fulveneketene, carbon monoxide, and hydrogen.[1] Phenol is also a significant product, formed through H-atom chain reactions.[1][2] At very high temperatures (above 1300 K), fulveneketene itself decomposes into various alkynes and radicals.[1][2]

Q3: What analytical techniques are most suitable for studying this compound decomposition?

A3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most common and effective technique for analyzing the decomposition products of this compound. This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry. Other techniques that have been used in conjunction include photoionization mass spectrometry and matrix isolation infrared spectroscopy.[1][2]

Q4: Are there any known kinetic parameters for the thermal decomposition of this compound?

Data Presentation

While specific quantitative yield data for the pyrolysis of this compound across a range of temperatures is not extensively tabulated in the literature, the following table presents a qualitative and semi-quantitative overview of product distribution based on available information. Researchers should consider this as a general guide and would need to perform quantitative analysis for their specific experimental conditions.

Temperature RangeMajor ProductsMinor Products/IntermediatesPrimary Decomposition Pathway(s)
< 1300 K Fulveneketene, Carbon Monoxide, HydrogenPhenolConcerted fragmentation: o-HOC₆H₄CHO → H₂ + CO + C₅H₄=C=O
> 1300 K Carbon Monoxide, Phenol, Hydrogen, AlkynesFulveneketene, Various RadicalsConcerted fragmentation followed by fulveneketene decomposition; H-atom chain reactions

Experimental Protocols

Key Experiment: Analysis of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a general methodology for the analysis of this compound decomposition products. Researchers should optimize the parameters based on their specific instrumentation and experimental goals.

1. Sample Preparation:

  • Ensure the this compound sample is of high purity to avoid interference from impurities.

  • For quantitative analysis, prepare a standard solution of this compound in a high-purity solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.

  • Accurately weigh a small amount of the sample (typically in the microgram range) into a pyrolysis sample cup.

2. Pyrolyzer Conditions:

  • Pyrolysis Temperature: This is a critical parameter. A temperature range of 600°C to 1000°C is typically used for the pyrolysis of aromatic compounds. It is recommended to perform initial runs at different temperatures (e.g., 600°C, 800°C, 1000°C) to observe the change in product distribution.

  • Heating Rate: A rapid heating rate (e.g., 20°C/ms) is often used to ensure efficient pyrolysis and minimize secondary reactions.

  • Pyrolysis Time: A short pyrolysis time, typically in the range of 10-20 seconds, is sufficient.

  • Carrier Gas: Use an inert gas, such as helium or nitrogen, with a high purity to prevent oxidation of the sample and its decomposition products.

3. Gas Chromatograph (GC) Conditions:

  • Injector Temperature: Set the injector temperature high enough to prevent condensation of the pyrolysis products, typically between 250°C and 300°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase) is generally suitable for separating the aromatic and oxygenated products.

  • Oven Temperature Program:

    • Initial Temperature: Start at a low temperature (e.g., 40-50°C) and hold for a few minutes to trap volatile products at the head of the column.

    • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature that is sufficient to elute all expected products (e.g., 280-300°C).

    • Final Hold: Hold at the final temperature for a period to ensure all components have eluted.

  • Carrier Gas Flow Rate: Maintain a constant flow rate as recommended for the column dimensions (e.g., 1-2 mL/min for a standard capillary column).

4. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Range: Scan a mass range that covers the expected products (e.g., m/z 30-400).

  • Ion Source Temperature: Typically set between 200°C and 250°C.

  • Transfer Line Temperature: Should be high enough to prevent condensation of the analytes, usually similar to the final GC oven temperature.

5. Data Analysis:

  • Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

  • For quantitative analysis, use the peak areas of the identified compounds and calibrate with external or internal standards.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for Phenolic Compounds

  • Question: My chromatogram shows significant peak tailing for phenol and other hydroxylated aromatic products. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Active sites in the GC system (e.g., in the injector liner, at the column inlet, or on the column stationary phase) can interact with the polar hydroxyl groups of phenolic compounds, leading to peak tailing.

    • Troubleshooting Steps:

      • Inlet Liner: Deactivated liners are crucial. If you are not using one, switch to a high-quality deactivated liner. If you are, it may be contaminated. Replace the liner.

      • Column Contamination: The front end of the column can accumulate non-volatile residues that create active sites. Trim the first 10-15 cm of the column.

      • Column Choice: If the problem persists, consider using a column specifically designed for the analysis of polar compounds or one with a more inert stationary phase.

      • Derivatization: In some cases, derivatizing the sample to convert the polar -OH groups to less polar ethers or esters can improve peak shape, although this adds a step to the sample preparation.

Issue 2: Low or No Recovery of Expected Products

  • Question: I am not detecting the expected decomposition products, or their signal is very weak. What should I check?

  • Answer:

    • Cause: This issue can stem from several factors, including incomplete pyrolysis, leaks in the system, or problems with the transfer of products to the analytical column.

    • Troubleshooting Steps:

      • Pyrolysis Temperature: The selected pyrolysis temperature may be too low for efficient decomposition. Try increasing the temperature in increments of 100°C.

      • System Leaks: Check for leaks in the pyrolyzer, the GC inlet, and the column connections. An air leak can lead to oxidation and loss of products.

      • Transfer Line Temperature: The transfer line between the pyrolyzer and the GC may be too cold, causing less volatile products to condense. Ensure this temperature is sufficiently high.

      • Sample Size: While a small sample size is necessary, an insufficient amount of sample will naturally lead to a weak signal. Ensure you are using an appropriate sample mass for your instrument's sensitivity.

      • Detector Sensitivity: Verify that the mass spectrometer is tuned and operating at the expected sensitivity.

Issue 3: Inconsistent and Irreproducible Results

  • Question: My results are varying significantly between runs, even with identical parameters. How can I improve reproducibility?

  • Answer:

    • Cause: Irreproducibility in pyrolysis experiments can be caused by variations in sample size and homogeneity, inconsistent heating, or changes in the system's condition over time.

    • Troubleshooting Steps:

      • Sample Homogeneity: For solid samples, ensure they are finely ground and well-mixed. For liquid samples, ensure they are properly dissolved and homogenous.

      • Precise Sample Loading: Use a microbalance to ensure a consistent sample mass for each run.

      • System Conditioning: Before running a series of samples, perform a blank run (with an empty sample cup) to ensure the system is clean and stable. It can also be beneficial to run a conditioning sample (a sample you are not analyzing for data) to passivate any new active sites.

      • Check for Carryover: After a run with a high concentration of products, run a blank to check for "ghost peaks" from the previous injection. If carryover is observed, increase the final oven temperature hold time or the injector temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing A High-Purity This compound Sample B Weigh Sample (µg range) into Pyrolysis Cup A->B C Pyrolysis (e.g., 600-1000°C) B->C D Gas Chromatography (Separation of Products) C->D E Mass Spectrometry (Identification of Products) D->E F Spectral Library Matching (NIST/Wiley) E->F G Quantification (Peak Area Integration) F->G H Product Identification & Yields G->H Final Report

Caption: Experimental workflow for Py-GC-MS analysis.

decomposition_pathway cluster_primary Primary Decomposition cluster_secondary Secondary Reactions (>1300 K) This compound This compound (o-HOC₆H₄CHO) Fulveneketene Fulveneketene (C₅H₄=C=O) This compound->Fulveneketene Concerted Fragmentation CO1 Carbon Monoxide (CO) This compound->CO1 H2 Hydrogen (H₂) This compound->H2 Phenol Phenol (C₆H₅OH) This compound->Phenol H-atom Chain Reaction CO2 Carbon Monoxide (CO) Fulveneketene->CO2 Alkynes Alkynes & Radicals Fulveneketene->Alkynes Loses CO

Caption: this compound decomposition pathways.

References

effective extraction solvents for salicylaldehyde purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for salicylaldehyde (B1680747) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on extraction and purification processes. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for the liquid-liquid extraction of this compound?

A1: The choice of solvent depends on the specific purification step and the composition of the crude mixture. This compound is soluble in many organic solvents but has limited solubility in water.[1][2][3] Effective solvents for extracting this compound from aqueous solutions include:

  • Diethyl Ether : Commonly used after steam distillation and acidification of the reaction mixture.[4]

  • Dichloromethane (DCM) : Can be substituted for diethyl ether and has been used effectively in extraction protocols.[5]

  • Chloroform : Used in some extraction procedures, particularly following the Reimer-Tiemann synthesis.[6]

  • Ethyl Acetate : Employed in extraction after quenching the reaction with acid.[7]

  • Benzene : Also a suitable solvent for this compound.[3][8]

Q2: What are the common impurities in crude this compound, and how do they impact purification?

A2: The most common impurity, particularly after synthesis via the Reimer-Tiemann reaction, is phenol (B47542) .[9] This is because the reaction often starts with phenol and does not proceed to completion. The presence of phenol complicates purification because its boiling point is close to that of this compound, making simple distillation less effective.[9] Other potential impurities include p-hydroxybenzaldehyde, an undesired isomer formed during synthesis, and various reaction by-products.[10][11]

Q3: What is the bisulfite adduct formation method for purification, and when is it recommended?

A3: This purification technique involves reacting crude this compound with a saturated solution of sodium bisulfite (or sodium metabisulfite). This compound forms a solid, paste-like bisulfite adduct, which precipitates out of the solution.[4][5] This solid can be separated from soluble impurities, like phenol, by filtration. The purified this compound is then recovered by decomposing the adduct, typically by warming it with a dilute acid (e.g., sulfuric acid).[4][12] This method is particularly useful for removing phenol. However, at least one report has suggested this method can be ineffective, indicating that success may depend on specific experimental conditions.[6]

Q4: Can I use steam distillation for purification? What are its advantages and limitations?

A4: Yes, steam distillation is a crucial step in the purification of this compound, especially after a Reimer-Tiemann synthesis.[4][10] Its primary advantages are:

  • Removal of Excess Reagents : It effectively removes unreacted volatile starting materials like chloroform.[5]

  • Separation from Non-Volatile Impurities : After acidification of the reaction mixture, steam distillation is used to separate the this compound and unreacted phenol from salts and other non-volatile by-products.[4][10]

The main limitation is that steam distillation alone cannot effectively separate this compound from phenol, as both are volatile with steam. The resulting distillate will contain a mixture of both compounds, requiring a subsequent purification step like solvent extraction or bisulfite adduct formation.[5]

Q5: Are there alternative "green" or modern solvents and methods for this compound synthesis and purification?

A5: Yes, green chemistry principles are being applied to the synthesis of this compound-based compounds. While not exclusively for purification, these methods aim to reduce the use of hazardous organic solvents. Aqueous media synthesis and microwave-assisted synthesis in water have been shown to provide good yields and reduce reaction times.[2] Additionally, Deep Eutectic Solvents (DES) are being explored as promising alternatives to traditional volatile organic solvents.[2]

Troubleshooting Guide

Issue 1: Low recovery or yield after solvent extraction.

Possible Cause Troubleshooting Action
Incorrect pH This compound is phenolic and its solubility can be pH-dependent. Ensure the aqueous phase is properly acidified (e.g., to pH 2) before extraction to keep the this compound in its neutral, less water-soluble form.[10][13]
Insufficient Mixing The transfer of this compound from the aqueous to the organic phase requires adequate interfacial area. Ensure vigorous mixing or shaking for a sufficient duration (e.g., 1-5 minutes) to reach equilibrium.[13]
Incomplete Extraction A single extraction may not be sufficient. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) for higher efficiency.
Product Loss During Washes If washing the organic phase with aqueous solutions (e.g., saturated sodium chloride), be aware that some product may partition back into the aqueous layer. Minimize the volume and number of washes if possible.[14]

Issue 2: Difficulty separating organic and aqueous layers (emulsion formation).

Possible Cause Troubleshooting Action
High Mixing Intensity Excessively vigorous shaking or stirring can create stable emulsions. Reduce the mixing speed or shake more gently.[13]
Presence of Surfactant-like Impurities By-products from the synthesis can act as surfactants.
Add Salt : Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel. This increases the polarity of the aqueous phase and can help break the emulsion.[13]
Allow Time : Let the mixture stand for a longer period to allow the layers to separate naturally.
Gentle Warming : Gently warming the mixture in a warm water bath can decrease viscosity and help resolve the emulsion.[13]
Centrifugation : For small-scale experiments, centrifuging the mixture is a highly effective method to force phase separation.[13]

Issue 3: The final product is still contaminated with phenol.

Possible Cause Troubleshooting Action
Ineffective Separation Method Simple distillation or solvent extraction alone may not be sufficient due to the similar properties of phenol and this compound.[9]
Bisulfite Adduct Formation : Use the sodium bisulfite method to selectively precipitate the this compound, leaving the phenol in the solution to be washed away.[4][5]
Metal Salt Precipitation : React the crude mixture with an alkaline earth metal hydroxide (B78521) (e.g., calcium hydroxide or magnesium hydroxide). This compound forms an insoluble salt that can be filtered off, while the corresponding phenol salt is more soluble. The purified this compound is then recovered by acidifying the filtered salt.[9]

Issue 4: The purified this compound is discolored (e.g., yellow, red, or purplish).

Possible Cause Troubleshooting Action
Air & Light Sensitivity This compound can oxidize and degrade when exposed to air and light, leading to discoloration.[3]
Storage : Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.
Final Distillation : Perform a final distillation of the product to obtain a colorless liquid. Collect the fraction at the correct boiling point (197 °C at atmospheric pressure).[3][4]
Residual Impurities Traces of impurities from the reaction can cause color. The Reimer-Tiemann reaction mixture is often dark or orange-colored.[4]
Purification : Ensure purification steps are thoroughly carried out. Washing the organic extract or performing a final distillation should remove colored impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble / Very slightly soluble[2][3][8][15]
EthanolSoluble / Miscible[1][2][15]
Diethyl EtherSoluble[1][8][15]
BenzeneSoluble[2][3][8]
AcetoneVery soluble[2]
ChloroformSlightly soluble[2]

Table 2: Reported Yields and Recoveries for this compound Purification

MethodReported Yield/RecoveryPurityNotesReference
Reimer-Tiemann followed by Extraction28-38%Not SpecifiedSynthesis performed in a secondary school laboratory setting.[6]
Reimer-Tiemann followed by Extraction67%Not SpecifiedExtraction with a DCM and Chloroform mixture.[14]
Purification via Calcium Hydroxide Precipitation92.9% recovery99.3%Purification of a crude mixture containing phenol.[9]
Optimized Reimer-Tiemann (Methanol:Toluene solvent)60.2%Not SpecifiedStudy on optimizing synthesis parameters.[16]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound

This protocol assumes you have an aqueous mixture containing this compound after a synthesis and initial workup (e.g., steam distillation).

  • Acidification : Ensure the aqueous solution is acidified to a pH of ~2 using a dilute acid like H₂SO₄ or HCl. Check the pH with litmus (B1172312) paper or a pH meter.

  • Transfer : Transfer the acidified aqueous solution to a separatory funnel of appropriate size.

  • Solvent Addition : Add a volume of an appropriate extraction solvent (e.g., diethyl ether, DCM) to the separatory funnel. A common starting point is a volume equal to 1/3 to 1/2 of the aqueous phase.

  • Extraction : Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Phase Separation : Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer containing the this compound will be either the top layer (e.g., diethyl ether) or the bottom layer (e.g., DCM), depending on the solvent's density relative to water.

  • Collection : Drain the organic layer into a clean flask.

  • Repeat : Repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine and Dry : Combine all organic extracts. Dry the solution over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent Removal : Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator or by distillation to yield the crude this compound.[4]

  • Final Purification : The resulting product can be further purified by distillation.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is designed to remove phenol from a crude mixture of this compound and phenol.

  • Preparation : Place the crude this compound-phenol mixture into a flask.

  • Bisulfite Addition : Add approximately two times the volume of a saturated aqueous sodium bisulfite solution.

  • Adduct Formation : Stir or shake the mixture vigorously. A thick, white precipitate or paste of the this compound-bisulfite adduct should form. The mixture may need to be cooled in an ice bath to promote precipitation.

  • Filtration : Filter the solid adduct using a Buchner funnel under vacuum.[4]

  • Washing : Wash the filtered paste with a small amount of alcohol and then with diethyl ether to remove any residual phenol.[4]

  • Decomposition : Transfer the washed adduct to a round-bottomed flask. Add dilute sulfuric acid.

  • Recovery : Gently warm the flask on a water bath. The adduct will decompose, releasing the purified this compound, which will often form an oily layer.[4]

  • Final Extraction : Cool the mixture and extract the purified this compound using an organic solvent (e.g., diethyl ether) as described in Protocol 1. Dry the organic extract, remove the solvent, and distill the final product.[4]

Visualizations

G Workflow for Liquid-Liquid Extraction start Start: Aqueous mixture containing this compound acidify 1. Acidify to pH ~2 with dilute acid start->acidify transfer 2. Transfer to Separatory Funnel acidify->transfer add_solvent 3. Add Organic Extraction Solvent (e.g., Diethyl Ether) transfer->add_solvent extract 4. Shake & Vent add_solvent->extract separate 5. Allow Layers to Separate extract->separate drain_org 6. Collect Organic Layer separate->drain_org aqueous_waste Aqueous Waste separate->aqueous_waste (to waste) repeat_check Repeat 2x? drain_org->repeat_check repeat_check->add_solvent Yes combine 7. Combine & Dry Organic Extracts (e.g., with MgSO4) repeat_check->combine No evaporate 8. Remove Solvent (Rotary Evaporator) combine->evaporate end End: Purified this compound (may require distillation) evaporate->end G Troubleshooting Low Yield in Purification start Problem: Low Yield of This compound q1 Was an emulsion formed during extraction? start->q1 a1_yes Action: Break emulsion (add brine, centrifuge). Re-extract. q1->a1_yes Yes q2 Was the aqueous phase properly acidified before extraction? q1->q2 No a1_yes->q2 a2_no Action: Check pH. Product may be in aqueous waste. Re-acidify if possible. q2->a2_no No q3 Were multiple extractions performed? q2->q3 Yes a2_no->q3 a3_no Action: Perform additional extractions on the aqueous phase. q3->a3_no No q4 Is the main impurity phenol? q3->q4 Yes a3_no->q4 a4_yes Action: Consider alternative purification like bisulfite adduct formation. q4->a4_yes Yes end Review protocol for other potential losses (e.g., during solvent removal). q4->end No a4_yes->end G Workflow for Bisulfite Adduct Purification start Start: Crude this compound (contains Phenol) add_bisulfite 1. Add saturated NaHSO3 solution start->add_bisulfite form_adduct 2. Stir/Shake to form solid adduct precipitate add_bisulfite->form_adduct filter 3. Filter solid adduct (Buchner Funnel) form_adduct->filter filtrate Filtrate: Phenol & Impurities (to waste) filter->filtrate wash 4. Wash solid with Alcohol / Ether filter->wash decompose 5. Decompose adduct with dilute H2SO4 and gentle warming wash->decompose extract 6. Extract pure This compound with Ether/DCM decompose->extract end End: Pure this compound extract->end

References

dealing with steric hindrance in ortho-formylation of substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ortho-formylation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of salicylaldehydes, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My ortho-formylation reaction is giving a low yield. What are the common causes and solutions?

Low yields in ortho-formylation can stem from several factors, including substrate deactivation, inappropriate reaction conditions, or the formation of side products.[1] For phenols with electron-withdrawing groups, the aromatic ring is less nucleophilic, leading to slower reaction rates.[2]

Troubleshooting Steps:

  • Reaction Choice: For electron-deficient phenols, classical methods like the Reimer-Tiemann reaction may give low yields.[1] Consider using the Magnesium Chloride Mediated (Casnati-Skattebøl) method, which often provides high yields and excellent ortho-selectivity.[1]

  • Anhydrous Conditions: The success of many formylation reactions, particularly the Magnesium Chloride Mediated method, is critically dependent on anhydrous conditions. Ensure all reagents (e.g., MgCl₂, paraformaldehyde, triethylamine) and solvents (THF or acetonitrile) are thoroughly dried.[1] The use of anhydrous MgCl₂ beads is recommended over powder.[1]

  • Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times, especially at high temperatures, can lead to the formation of byproducts and resinification.[3][4] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.[3]

Q2: I am observing the formation of multiple products, including the para-isomer and di-formylated species. How can I improve ortho-selectivity?

Lack of regioselectivity is a common challenge in the formylation of phenols. The hydroxyl group is an ortho-, para-directing group, and the ratio of isomers depends on the reaction method and substrate.[5]

Strategies to Enhance Ortho-Selectivity:

  • Chelation Control (Magnesium-Mediated Method): The high ortho-selectivity of the Magnesium Chloride Mediated method is attributed to the formation of a magnesium phenoxide complex that directs the electrophile to the ortho position.[6][7] This method is reported to give exclusively ortho-formylation.[4]

  • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation due to a hydrogen bond between the phenolic proton and the formylating agent (hexamethylenetetramine, HMTA).[5][8]

  • Reimer-Tiemann Reaction: This reaction also generally favors the ortho product. The selectivity is believed to arise from the interaction between the phenoxide and the dichlorocarbene (B158193) intermediate.[5][9]

  • Stoichiometry Control: To avoid di-formylation in reactions like the Duff reaction, carefully control the stoichiometry of the formylating agent (e.g., HMTA). Reducing the amount of HMTA relative to the phenol (B47542) can increase the yield of the mono-formylated product.[3]

Q3: How can I overcome steric hindrance from a bulky substituent at the ortho-position of my phenol?

Steric hindrance from bulky groups ortho to the hydroxyl group can significantly impede formylation at the adjacent position.

Solutions for Sterically Hindered Phenols:

  • Directed Ortho-Metalation (DoM): This powerful technique allows for formylation exclusively at the ortho-position, even in the presence of significant steric hindrance. The phenol is first protected with a directing metalation group (DMG), such as a carbamate. The DMG directs a strong base (e.g., an alkyllithium) to deprotonate the ortho-position, creating an aryllithium species that can then be quenched with a formylating agent like DMF.[10][11]

  • Magnesium-Mediated Method: This method has shown success with some sterically hindered substrates. The chelation effect of the magnesium ion can help to overcome moderate steric hindrance and direct the formylation to the ortho position.

  • Reaction Condition Optimization: For classical methods, adjusting reaction conditions may offer marginal improvements. However, for highly hindered substrates, alternative strategies like DoM are often necessary.

Q4: Resin or polymer formation is a significant side reaction in my experiment. How can I prevent this?

Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions with formaldehyde (B43269) or its equivalents.[3]

Minimizing Resin Formation:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[3]

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature for the formylation reaction.[3]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[3]

  • Slow Addition: Add the formylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[3]

Troubleshooting Guides

Issue 1: Low Yield with Sterically Hindered Phenol
Symptom Possible Cause Suggested Solution(s)
Low to no conversion of starting material.Steric hindrance from a bulky ortho-substituent is preventing the approach of the formylating agent.[12]1. Switch to Directed Ortho-Metalation (DoM): Protect the phenol with a directing group (e.g., carbamate), perform ortho-lithiation, and then formylate with DMF.[10][11] 2. Attempt the Magnesium Chloride Mediated Method: This method can sometimes overcome moderate steric hindrance due to chelation control.
Low yield with formation of para-isomer.The ortho-position is sterically blocked, leading to reaction at the less hindered para-position.[13]1. If the para-isomer is acceptable, reaction conditions can be optimized to favor its formation (e.g., using additives like cyclodextrins in the Reimer-Tiemann reaction).[5] 2. If the ortho-isomer is required, DoM is the most reliable method.[10][11]
Issue 2: Formation of Undesired Byproducts
Symptom Possible Cause Suggested Solution(s)
Significant amount of di-formylated product.Both ortho positions are accessible and reactive.[3]1. Adjust Stoichiometry: In the Duff reaction, reduce the molar ratio of HMTA to the phenolic substrate.[3] 2. Monitor Reaction Progress: Use TLC or HPLC to stop the reaction when the mono-formylated product is maximized.[3]
Formation of a dark, tarry substance (resin).Polymerization of the phenol and formaldehyde.[3]1. Control Temperature: Maintain the lowest effective reaction temperature.[3] 2. Limit Reagent Concentration: Add the formylating agent slowly and use a formaldehyde-to-phenol ratio of less than one.[3]
Formation of methoxymethyl (MOM) ethers.A side reaction observed in the Magnesium Chloride Mediated method, especially with prolonged reaction times.[2][6]1. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.[4]

Experimental Protocols

Magnesium Chloride Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

This method is highly regioselective for the ortho-position and is often effective for a range of substituted phenols.[4]

Procedure:

  • To a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).[4]

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.[4]

  • Add dry triethylamine (B128534) (2 equivalents) dropwise and stir the mixture for 10 minutes at room temperature.[4]

  • Add the substituted phenol (1 equivalent) to the mixture.[1]

  • Heat the reaction mixture to a gentle reflux (approximately 75°C). The mixture will typically turn a bright orange-yellow color.[1][4]

  • Maintain reflux for 2-8 hours, monitoring the reaction progress by TLC.[1][4]

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.[1]

  • Wash the organic phase successively with 1 N HCl and water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization.[1]

Directed Ortho-Metalation (DoM) Workflow

This is a highly effective strategy for the ortho-formylation of sterically hindered phenols.[10][11]

Conceptual Steps:

  • Protection: Protect the phenolic hydroxyl group with a suitable Directed Metalation Group (DMG), such as a diethylcarbamate group.

  • Ortho-Lithiation: Treat the protected phenol with a strong base, typically an alkyllithium reagent like s-BuLi in the presence of TMEDA at low temperature (-78 °C), to selectively deprotonate the ortho-position.[10]

  • Formylation: Quench the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[10]

  • Deprotection: Remove the DMG to reveal the ortho-formylated phenol.

Visualizations

Ortho_Formylation_Troubleshooting cluster_start Start: Low Yield in Ortho-Formylation cluster_steric Is the Substrate Sterically Hindered? cluster_dom Solution for High Hindrance cluster_mgcl2 Alternative for Moderate Hindrance cluster_conditions General Troubleshooting start Low Yield steric_hindrance Steric Hindrance? start->steric_hindrance use_dom Use Directed Ortho-Metalation (DoM) steric_hindrance->use_dom Yes (High) use_mgcl2 Try MgCl2-Mediated Method steric_hindrance->use_mgcl2 Yes (Moderate) check_conditions Optimize Reaction Conditions (Anhydrous, Temp, Time) steric_hindrance->check_conditions No check_reagents Check Reagent Purity & Stoichiometry check_conditions->check_reagents

Caption: Troubleshooting workflow for low yields in ortho-formylation.

Reaction_Selectivity_Logic cluster_methods Recommended Methods cluster_issues Common Selectivity Issues cluster_solutions Solutions start Goal: High Ortho-Selectivity mgcl2 MgCl2-Mediated Method (Excellent Selectivity) start->mgcl2 dom Directed Ortho-Metalation (For Hindered Substrates) start->dom duff Duff Reaction (Good Selectivity) start->duff di_formylation Di-formylation duff->di_formylation Can lead to para_isomer Para-Isomer Formation adjust_stoichiometry Adjust Reagent Stoichiometry para_isomer->adjust_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/HPLC) para_isomer->monitor_reaction di_formylation->adjust_stoichiometry di_formylation->monitor_reaction

Caption: Logic diagram for achieving high ortho-selectivity.

Quantitative Data Summary

The following tables summarize the yields of ortho-formylation for various substituted phenols using different methods.

Table 1: Magnesium Chloride Mediated Ortho-Formylation of Substituted Phenols [6]

Phenolic SubstrateProductReaction Time (h)Yield (%)
PhenolSalicylaldehyde285
2-Methylphenol2-Hydroxy-3-methylbenzaldehyde289
3-Methylphenol2-Hydroxy-3-methylbenzaldehyde & 2-Hydroxy-4-methylbenzaldehyde288 (isomer mix)
4-Methylphenol2-Hydroxy-5-methylbenzaldehyde292
4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde488
2-Bromophenol3-Bromo-2-hydroxybenzaldehyde481
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehyde290
2-Naphthol2-Hydroxy-1-naphthaldehyde295

Note: The Magnesium Chloride Mediated method consistently provides high yields and excellent ortho-selectivity across a range of electronically diverse phenols.[4][6] For 3-substituted phenols, a mixture of regioisomers can be expected.[2]

Table 2: Comparison of Methods for Ortho-Formylation

ReactionKey AdvantagesKey LimitationsBest Suited For
Reimer-Tiemann Uses inexpensive reagents.[14]Often gives mixtures of ortho and para isomers; can have low yields.[3]Simple phenols where separation of isomers is feasible.
Duff Reaction Good ortho-selectivity; uses inexpensive reagents.[5][8]Can result in di-formylation and resin formation; sometimes low yields.[3]Phenols where high ortho-selectivity is desired and side products can be managed.
Gattermann Can be effective for some aromatic compounds.[15]Not generally applicable to phenols and phenol ethers.[15][16]Non-phenolic aromatic compounds.
MgCl₂-Mediated Excellent ortho-selectivity and high yields.[4]Requires strictly anhydrous conditions.A wide range of phenols, including those with electron-donating and withdrawing groups.
Directed Ortho-Metalation Excellent for sterically hindered substrates; complete ortho-selectivity.[10][11]Multi-step process requiring protection/deprotection and use of strong organolithium bases.[10]Sterically congested phenols where other methods fail.

References

Validation & Comparative

A Comparative Guide to Salicylaldehyde Synthesis: Reimer-Tiemann vs. Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of salicylaldehyde (B1680747), a key intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals, is a critical process. Among the various synthetic routes, the Reimer-Tiemann and Duff reactions are two of the most established methods for the ortho-formylation of phenols. This guide provides a detailed, objective comparison of these two reactions, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Quantitative Performance Comparison

The selection of a synthetic route often hinges on quantitative metrics such as yield, reaction time, and temperature. The following table summarizes the key quantitative data for the synthesis of this compound from phenol (B47542) using the Reimer-Tiemann and Duff reactions.

ParameterReimer-Tiemann ReactionDuff Reaction
Typical Yield 30-52%Generally 15-20% (can be improved with modifications)
Reaction Temperature 60-70°C140-160°C
Reaction Time 1-2 hours2-5 hours
Key Reagents Phenol, Chloroform (B151607), Strong Base (e.g., NaOH)Phenol, Hexamethylenetetramine (Hexamine), Acid (e.g., Glyceroboric acid, Acetic Acid)
Solvent System Biphasic (e.g., Water/Chloroform)Anhydrous (e.g., Glycerol (B35011), Acetic Acid)
Primary Byproduct p-HydroxybenzaldehydePara-isomer, diformylated products

Reaction Mechanisms and Pathways

The distinct mechanisms of the Reimer-Tiemann and Duff reactions underlie their differences in reaction conditions and outcomes.

The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate in a basic medium.[1][2] This highly reactive electrophile then attacks the electron-rich phenoxide ion, leading primarily to ortho-formylation.[1][2]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Ortho-formylation CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- -H2O OH- Hydroxide (B78521) Dichlorocarbene Dichlorocarbene (:CCl2) CCl3-->Dichlorocarbene -Cl- Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH- Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl2 This compound This compound Intermediate->this compound + 2H2O - 2HCl

Fig. 1: Reimer-Tiemann Reaction Mechanism.

The Duff reaction , in contrast, utilizes hexamethylenetetramine (hexamine) in an acidic environment.[3] The hexamine serves as the source of the formyl group, generating an iminium ion electrophile that reacts with phenol.[3]

Duff_Reaction_Mechanism cluster_electrophile Electrophile Formation cluster_formylation Ortho-formylation Hexamine Hexamine Iminium Iminium Ion (Electrophile) Hexamine->Iminium + H+ H+ Acid Phenol Phenol Benzylamine_Intermediate Benzylamine Intermediate Phenol->Benzylamine_Intermediate + Iminium Ion Imine_Intermediate Imine Intermediate Benzylamine_Intermediate->Imine_Intermediate Oxidation This compound This compound Imine_Intermediate->this compound Hydrolysis

Fig. 2: Duff Reaction Mechanism.

Detailed Experimental Protocols

Reimer-Tiemann Synthesis of this compound

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • Phenol (25 g)

  • Sodium hydroxide (80 g)

  • Chloroform (60 g, 40.5 mL)

  • Water

  • Dilute Sulfuric Acid

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve 80 g of sodium hydroxide in 80 mL of warm water.

  • Add a solution of 25 g of phenol in 25 mL of water to the flask with stirring.

  • Adjust the temperature of the mixture to 60-65°C using a water bath.

  • Slowly add 60 g of chloroform over 30 minutes while maintaining the temperature at 65-70°C.

  • After the addition is complete, heat the mixture on a boiling water bath for 1 hour.

  • Remove excess chloroform by steam distillation.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Steam distil the acidified mixture to collect the this compound.

  • Extract the distillate with diethyl ether or dichloromethane.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude product can be further purified by distillation.

Reimer_Tiemann_Workflow A 1. Dissolve NaOH in Water B 2. Add Phenol Solution A->B C 3. Heat to 60-65°C B->C D 4. Add Chloroform (65-70°C) C->D E 5. Reflux for 1 hour D->E F 6. Steam Distill (remove CHCl3) E->F G 7. Acidify with H2SO4 F->G H 8. Steam Distill (collect product) G->H I 9. Extract with Ether H->I J 10. Dry and Evaporate Solvent I->J K 11. Purify by Distillation J->K

Fig. 3: Experimental Workflow for Reimer-Tiemann Synthesis.
Duff Synthesis of this compound

This protocol is a general procedure for the ortho-formylation of phenols using the Duff reaction.[5]

Materials:

  • Phenol (25 g)

  • Hexamethylenetetramine (35 g)

  • Glycerol (125 g)

  • Boric acid (17.5 g)

  • Dilute Sulfuric Acid

  • Diethyl ether

Procedure:

  • Prepare glyceroboric acid by heating a mixture of 125 g of glycerol and 17.5 g of boric acid to 150-160°C in a flask equipped with a stirrer and thermometer.

  • Intimately mix 25 g of phenol and 35 g of hexamethylenetetramine.

  • Add the phenol-hexamine mixture to the hot glyceroboric acid with vigorous stirring. The temperature should be maintained between 150-160°C.

  • Heat the reaction mixture for 15-20 minutes.

  • Cool the mixture and add 200 mL of hot water, followed by the slow addition of 60 mL of concentrated sulfuric acid in 100 mL of water.

  • Steam distil the mixture to obtain the this compound.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract, remove the ether, and purify the product by distillation.

Duff_Reaction_Workflow A 1. Prepare Glyceroboric Acid (150-160°C) C 3. Add Mixture to Hot Glyceroboric Acid A->C B 2. Mix Phenol and Hexamine B->C D 4. Heat for 15-20 minutes C->D E 5. Cool and Hydrolyze with H2SO4 D->E F 6. Steam Distill E->F G 7. Extract with Ether F->G H 8. Dry and Purify by Distillation G->H

Fig. 4: Experimental Workflow for Duff Synthesis.

Concluding Remarks

Both the Reimer-Tiemann and Duff reactions are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The Reimer-Tiemann reaction generally offers higher yields and operates at a lower temperature.[4][6] However, it involves the use of chloroform, a toxic and environmentally hazardous solvent, and requires a biphasic system which can sometimes complicate the work-up.[1]

The Duff reaction, while typically providing lower yields, utilizes less toxic and more readily available reagents.[3][7] The higher reaction temperatures and the need for anhydrous conditions can be a drawback.[5] However, recent modifications, such as the use of different acid catalysts or the addition of metal species, have shown promise in improving the efficiency of the Duff reaction.[8]

The choice between the Reimer-Tiemann and Duff reactions will ultimately depend on the specific requirements of the synthesis, including the desired yield, scale of the reaction, available equipment, and safety and environmental considerations. For applications where a higher yield is paramount and the necessary safety precautions for handling chloroform are in place, the Reimer-Tiemann reaction may be preferred. For smaller-scale syntheses where the use of less hazardous materials is a priority, the Duff reaction presents a reasonable alternative.

References

stability constants of salicylaldehyde derivatives with metal ions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Stability of Salicylaldehyde (B1680747) Derivative-Metal Ion Complexes

For researchers and professionals in the fields of chemistry, materials science, and drug development, understanding the stability of metal complexes is paramount. This compound and its derivatives are versatile ligands that form stable complexes with a wide range of metal ions, leading to applications in catalysis, sensing, and medicine. This guide provides a comparative analysis of the stability constants of various this compound derivative-metal ion complexes, supported by experimental data and detailed methodologies.

Comparative Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (log K), a higher value of which indicates a more stable complex. The following table summarizes the stability constants of various this compound derivatives with different metal ions, determined under specified experimental conditions.

This compound DerivativeMetal Ionlog K₁log K₂MethodSolventTemp (°C)Ionic Strength (M)Reference
This compound-m-aminophenol (SMAP)Cu²⁺9.908.05Potentiometric50% Ethanol250.05 (KNO₃)[1]
This compound-m-aminophenol (SMAP)Ni²⁺--Potentiometric50% Ethanol250.05 (KNO₃)[1]
This compound-m-aminophenol (SMAP)Co²⁺--Potentiometric50% Ethanol250.05 (KNO₃)[1]
This compound-m-aminophenol (SMAP)Zn²⁺--Potentiometric50% Ethanol250.05 (KNO₃)[1]
This compound-m-anisidine (SMA)Cu²⁺8.184.25Potentiometric50% Ethanol250.05 (KNO₃)[1]
N-Salicylidene-L-threonineCu²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-threonineNi²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-threonineZn²⁺9.3015.20 (overall)PotentiometricAqueous--[2]
N-Salicylidene-L-glutamineCu²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-glutamineNi²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-glutamineZn²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-glutamic acidCu²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-glutamic acidNi²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-glutamic acidZn²⁺--PotentiometricAqueous--[2]
N-Salicylidene-L-valineCu²⁺15.40 (overall)-PotentiometricAqueous300.1 (KNO₃)[3]
N-Salicylidene-L-phenylalanineCu²⁺--PotentiometricAqueous300.1 (KNO₃)[3]
N-Salicylidene-L-tryptophanCu²⁺--PotentiometricAqueous300.1 (KNO₃)[3]
Salicylhydroxamic AcidFe³⁺3.77-Spectrophotometric-25-[4]
Salicylhydroxamic AcidCo²⁺3.72-Spectrophotometric-25-[4]
Salicylhydroxamic AcidCu²⁺3.15-Spectrophotometric-25-[4]

Note: A dash (-) indicates that the specific data point was not provided in the cited source.

The stability of these complexes generally follows the Irving-Williams order for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[2] This trend is evident in the data where copper(II) complexes consistently exhibit high stability constants. The nature of the substituent on the this compound ring and the specific amino acid or amine used to form the Schiff base also significantly influences the stability of the resulting metal complexes.

Experimental Protocols

The determination of stability constants is a meticulous process requiring precise control of experimental conditions. The two most common methods employed for the complexes listed above are potentiometric titration and spectrophotometry.

Potentiometric Titration (Calvin-Bjerrum Method modified by Irving and Rossotti)

This method involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base. The formation of the complex releases protons, causing a change in pH that can be used to calculate the stability constant.

Materials:

  • High-precision pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Standardized solutions of the metal salt (e.g., nitrate (B79036) or perchlorate), the this compound derivative (ligand), a strong acid (e.g., HClO₄ or HNO₃), and a carbonate-free strong base (e.g., NaOH).

  • An inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • Solution Preparation: Prepare the following solutions in a solvent of choice (e.g., water or a water-ethanol mixture) with a constant ionic strength maintained by the inert salt:

    • (A) Strong acid.

    • (B) Strong acid + Ligand.

    • (C) Strong acid + Ligand + Metal salt.

  • Titration: Titrate each solution against the standardized strong base. Record the pH reading after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).

    • Calculate the free ligand concentration ([L]) at each point.

    • Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, 1.5, etc.).

Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable for complexes that have a distinct absorption spectrum compared to the free ligand and metal ion. It is used to determine the stoichiometry of the complex and its stability constant.

Materials:

  • UV-Vis spectrophotometer

  • Matched cuvettes

  • Stock solutions of the metal salt and the ligand of the same molar concentration.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions by mixing the stock solutions of the metal ion (M) and the ligand (L) in varying molar ratios, while keeping the total molar concentration ([M] + [L]) constant. The total volume of each solution should also be kept constant.

  • Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (M:L) complex.

    • The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [ML] / (([M] - [ML]) * ([L] - [ML])) where [ML] can be determined from the Beer-Lambert law (A = εbc).

Visualizing Complex Formation and Biological Interactions

The interaction of this compound derivatives and their metal complexes with biological systems is a significant area of research. The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining stability constants and a potential biological signaling pathway involving these complexes.

experimental_workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometry (Job's Method) p1 Prepare Solutions (Acid, Acid+Ligand, Acid+Ligand+Metal) p2 Titrate with Standard Base p1->p2 p3 Record pH vs. Volume of Base p2->p3 p4 Calculate n̄ and pL p3->p4 p5 Plot Formation Curve (n̄ vs. pL) p4->p5 p6 Determine Stability Constants (log K) p5->p6 s1 Prepare Solutions (Varying M:L ratio, constant total conc.) s2 Measure Absorbance at λₘₐₓ s1->s2 s3 Plot Absorbance vs. Mole Fraction of Ligand s2->s3 s4 Determine Stoichiometry s3->s4 s5 Calculate Stability Constant (K) s4->s5

Caption: Experimental workflows for determining stability constants.

biological_pathway cluster_cell Cellular Environment Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Complex Metal-Ligand Complex Metal_Ion->Metal_Complex Complexation Salicylaldehyde_Derivative This compound Derivative Salicylaldehyde_Derivative->Metal_Complex DNA DNA Metal_Complex->DNA Intercalation/ Binding Cellular_Damage Cellular Damage (e.g., via ROS) Metal_Complex->Cellular_Damage Redox Cycling DNA->Cellular_Damage Inhibition of Replication Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Potential biological action of metal-salicylaldehyde derivative complexes.

References

Comparative Analysis of the Chelating Properties of Salicylaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, characterization, and metal ion chelation capabilities of various salicylaldehyde (B1680747) derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

This compound and its derivatives are a versatile class of compounds extensively studied for their ability to form stable complexes with a wide range of metal ions.[1] This property makes them valuable in diverse fields, including medicinal chemistry, catalysis, and materials science. This guide offers a comparative analysis of the chelating properties of several this compound derivatives, focusing on Schiff bases and hydrazones. It provides a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the selection and design of chelating agents for specific applications.

Comparative Chelating Properties: Stability Constants

The stability of a metal-ligand complex is a critical parameter for evaluating its effectiveness as a chelating agent. The stability constant (log K) provides a quantitative measure of the equilibrium between the free ligand and the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for various this compound Schiff base complexes with common divalent metal ions, as determined by potentiometric titration.

Table 1: Stability Constants (log K) of this compound Schiff Base Complexes with Amino Acids

Ligand (Schiff Base of this compound and)Metal Ionlog K₁log K₂Reference
L-ValineNi(II)5.269.12[2]
Cu(II)8.0914.38[2]
Zn(II)4.758.65[2]
L-PhenylalanineNi(II)5.159.50[2]
Cu(II)8.0514.45[2]
Zn(II)4.358.28[2]
L-TryptophanNi(II)5.059.10[2]
Cu(II)7.9814.36[2]
Zn(II)4.308.30[2]
L-ThreonineNi(II)-15.20[3]
Cu(II)--[3]
Zn(II)9.3015.20[3]
L-Glutamic AcidNi(II)--[3]
Cu(II)--[3]
Zn(II)--[3]

Table 2: Stability Constants (log K) of this compound Schiff Base Complexes with Other Amines

Ligand (Schiff Base of this compound and)Metal Ionlog K₁log K₂Reference
m-AminophenolCu(II)--[4]
Ni(II)--[4]
Co(II)--[4]
Zn(II)--[4]
Mn(II)--[4]
m-AnisidineCu(II)--[4]
Ni(II)8.184.25[4]
Co(II)--[4]
Zn(II)--[4]
Mn(II)--[4]
AnilineCr(III)--[5]
Mn(II)--[5]
Fe(III)--[5]
Ni(II)--[5]
Cu(II)--[5]
2-AminopyridineCr(III)--[5]
Mn(II)--[5]
Fe(III)--[5]
Ni(II)--[5]
Cu(II)--[5]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound-based Schiff bases and hydrazones is typically achieved through a condensation reaction between this compound (or its substituted derivatives) and a primary amine or hydrazine, respectively.[3][6]

General Procedure for the Synthesis of this compound-Amino Acid Schiff Bases:

This procedure is adapted from the synthesis of 5-Chlorothis compound-glycine.[7]

  • To a 250 ml round-bottom flask containing 150 ml of absolute ethanol, add 10 mmol of the substituted this compound (e.g., 1.71 g of 5-chlorothis compound), 10 mmol of the amino acid (e.g., 0.75 g of glycine), and 10 mmol of NaOH.

  • Reflux the mixture with stirring for 5 hours.

  • After cooling to room temperature, pour the contents into 100 ml of ice-cold water in a beaker and keep it in an ice bath for 2 hours.

  • Filter the resulting crystalline precipitate, wash with cold water, and dry in an oven.

General Procedure for the Synthesis of this compound Hydrazones:

This procedure is based on the synthesis of p-substituted this compound phenylhydrazone derivatives.[6]

  • In a 40 ml toluene (B28343) solution, dissolve 2.5 mmol of the 4-alkoxy-2-hydroxybenzaldehyde and 3 mmol of 4-nitrophenylhydrazine.

  • Add 40 mg of p-toluenesulfonic acid as a catalyst.

  • Reflux the mixture.

  • Purify the resulting hydrazone compound by crystallization from an acetone/ethanol mixture.

Determination of Chelating Properties

Potentiometric Titration for Stability Constant Determination:

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal-ligand complexes in solution.[2] The following is a general protocol based on the Calvin-Bjerrum pH titration technique.[4]

  • Solution Preparation:

    • Prepare a standard solution of the this compound derivative (ligand) in a suitable solvent (e.g., 70% aqueous dioxane).[4]

    • Prepare standard solutions of the metal nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) in deionized water.

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃) and a standard solution of a strong base (e.g., 0.2 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using a water bath.

    • Use a magnetic stirrer to ensure homogeneity of the solution.

  • Titration Procedure:

    • Titrate the following solutions (total volume 50 ml) against the standard NaOH solution:

      • Solution (i): 2 ml of 0.1 M HNO₃ + 5 ml of 1.0 M KNO₃ + 35 ml dioxane + 8 ml of water.

      • Solution (ii): 2 ml of 0.1 M HNO₃ + 5 ml of 1.0 M KNO₃ + 5 ml of 0.01 M ligand + 30 ml of dioxane + 8 ml of water.

      • Solution (iii): 2 ml of 0.1 M HNO₃ + 5 ml of 1.0 M KNO₃ + 5 ml of 0.01 M ligand + 1 ml of 0.01 M metal nitrate (B79036) solution + 30 ml of dioxane + 7 ml of water.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for each titration.

    • From the titration curves, calculate the proton-ligand stability constants (log pKᵃH) and the metal-ligand stability constants (log K) using established methods, such as the Irving and Rossotti technique.[4]

UV-Vis Spectrophotometry for Chelation Studies:

UV-Vis spectrophotometry can be used to study the formation of metal-ligand complexes by monitoring changes in the absorbance spectra upon complexation.[8]

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of the metal salt (e.g., CuCl₂) in the same solvent.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the free ligand solution.

    • Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal salt.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Observe the changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate complex formation.

    • A Job's plot (method of continuous variations) can be used to determine the stoichiometry of the metal-ligand complex. This involves preparing a series of solutions where the total molar concentration of the ligand and metal is constant, but their mole fractions are varied. The absorbance is then plotted against the mole fraction of the ligand, and the stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in the study of this compound derivatives' chelating properties.

SynthesisWorkflow cluster_reactants Reactants This compound This compound or Substituted Derivative Condensation Condensation Reaction (e.g., Reflux in Ethanol) This compound->Condensation Amine Primary Amine or Hydrazine Amine->Condensation Purification Purification (e.g., Recrystallization) Condensation->Purification Product This compound Derivative (Schiff Base or Hydrazone) Purification->Product

Caption: Workflow for the synthesis of this compound derivatives.

ChelationAnalysisWorkflow cluster_materials Materials cluster_methods Analytical Methods cluster_data Data & Analysis Ligand This compound Derivative Potentiometry Potentiometric Titration Ligand->Potentiometry Spectrophotometry UV-Vis Spectrophotometry Ligand->Spectrophotometry Metal Metal Salt Solution Metal->Potentiometry Metal->Spectrophotometry Stability Stability Constants (log K) Potentiometry->Stability Stoichiometry Complex Stoichiometry Spectrophotometry->Stoichiometry

Caption: Workflow for analyzing the chelating properties of derivatives.

StructurePropertyRelationship cluster_structure Structural Features cluster_properties Key Properties SalicylaldehydeMoiety Substituents on This compound Ring ChelatingProperties Chelating Properties SalicylaldehydeMoiety->ChelatingProperties AmineMoiety Nature of Amine/Hydrazine (Aliphatic, Aromatic, etc.) AmineMoiety->ChelatingProperties DonorAtoms Donor Atoms (N, O) DonorAtoms->ChelatingProperties Stability Complex Stability (log K) ChelatingProperties->Stability Selectivity Metal Ion Selectivity ChelatingProperties->Selectivity

Caption: Relationship between structure and chelating properties.

References

A Comparative Guide to Validating the Structure of Salicylaldehyde using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of salicylaldehyde (B1680747). It offers a comparison with alternative analytical techniques and presents detailed experimental data and protocols to assist researchers in their analytical workflows.

Structural Elucidation of this compound via NMR

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to confirm the precise arrangement of atoms and functional groups within the this compound molecule.

The key features of this compound's structure—a benzene (B151609) ring substituted with a hydroxyl (-OH) group and an aldehyde (-CHO) group at adjacent (ortho) positions—are readily confirmed by specific signals in both ¹H and ¹³C NMR spectra.

Quantitative NMR Data for this compound

The following tables summarize the expected chemical shifts (δ) for this compound. These values are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationKey Structural Insight
-OH (Hydroxyl)~11.0Singlet (s)1HThe significant downfield shift indicates strong intramolecular hydrogen bonding with the adjacent aldehyde group, a hallmark of the ortho substitution.[1]
-CHO (Aldehyde)~9.9Singlet (s)1HCharacteristic chemical shift for an aldehyde proton directly attached to an aromatic ring.[1]
H-6 (Aromatic)~7.5Doublet of doublets (dd)1HAromatic proton ortho to the aldehyde group.
H-4 (Aromatic)~7.5Doublet of triplets (dt)1HAromatic proton para to the hydroxyl group.
H-3 (Aromatic)~7.0Doublet of doublets (dd)1HAromatic proton ortho to the hydroxyl group.
H-5 (Aromatic)~6.9Doublet of triplets (dt)1HAromatic proton meta to both functional groups.

Note: Chemical shifts of aromatic protons can be complex and may overlap. Values are typical and can vary slightly based on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) ppmKey Structural Insight
C=O (Aldehyde)~196.5Typical chemical shift for an aromatic aldehyde carbonyl carbon.[2]
C-OH (Phenolic)~161.7The carbon atom directly bonded to the electron-donating hydroxyl group is significantly deshielded.[3]
C-CHO (ipso-carbon)~120.9The carbon atom to which the aldehyde group is attached.
Aromatic CH Carbons~117.7 - 137.1Four distinct signals corresponding to the four CH carbons in the aromatic ring, confirming the disubstituted pattern.[3]

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on molecular connectivity, other techniques offer complementary information for structural validation.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Unambiguously confirms the ortho-substitution pattern and intramolecular hydrogen bonding.Lower sensitivity compared to mass spectrometry.
Infrared (IR) Spectroscopy Presence of functional groups.[4][5]Quickly confirms the presence of -OH (broad peak), C=O (sharp peak), and aromatic C-H/C=C bonds.Does not provide information on the connectivity or relative positions of functional groups.[5]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[4]Confirms the molecular weight (122.12 g/mol ) and provides fragmentation data consistent with the structure.Does not distinguish between isomers (e.g., this compound vs. 3- or 4-hydroxybenzaldehyde) without fragmentation analysis.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample of this compound using NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.[6] The choice of solvent is critical as it can influence chemical shifts.
  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
  • The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[7]
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.
  • For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is required.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to assign signals to the respective protons and carbons of the this compound structure.

Workflow for NMR-based Structural Validation

The following diagram illustrates the logical steps involved in confirming the structure of this compound using NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire1H Acquire ¹H NMR Spectrum Filter->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Filter->Acquire13C Process Fourier Transform, Phasing, Calibration Acquire1H->Process Acquire13C->Process Analyze1H Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity Process->Analyze1H Analyze13C Analyze ¹³C Data: - Chemical Shift Process->Analyze13C Confirm Confirm this compound Structure Analyze1H->Confirm Analyze13C->Confirm

Caption: Workflow for this compound Structure Validation via NMR.

References

A Comparative Guide to the Antimicrobial Activity of Salicylaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Salicylaldehyde (B1680747) and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of this compound and various derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design and development of new antimicrobial drugs.

Introduction to this compound and its Antimicrobial Potential

This compound (2-hydroxybenzaldehyde) is an aromatic aldehyde that has been shown to possess inherent, albeit minimal, antimicrobial properties.[1][2] However, its chemical structure provides a versatile platform for the synthesis of a wide array of derivatives with significantly enhanced antimicrobial potency. The introduction of various functional groups onto the this compound ring or the formation of derivatives such as Schiff and Mannich bases can dramatically influence the compound's activity against a range of microbial pathogens, including bacteria and fungi.[3][4]

Comparative Antimicrobial Activity: A Data-Driven Overview

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below, compiled from various studies, highlights the superior performance of substituted salicylaldehydes and their Schiff base derivatives compared to the parent molecule.

Key Observations from Experimental Data:
  • Unsubstituted this compound: Exhibits minimal antimicrobial activity.[1][2]

  • Substituted Salicylaldehydes: The addition of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) and nitro groups, to the this compound ring generally leads to a significant increase in antimicrobial activity.[1][5] Hydroxylated derivatives also show enhanced potency.[1]

  • Schiff Base Derivatives: The condensation of this compound with various amines to form Schiff bases is a common strategy to enhance antimicrobial activity. These derivatives have demonstrated moderate to good efficacy against a variety of microorganisms.[6][7]

  • Structure-Activity Relationship: The antimicrobial activity is highly dependent on the nature and position of the substituents on the aromatic ring.[1][5] For instance, dihalogenation of the salicylic (B10762653) moiety has been shown to improve antibacterial and antifungal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives Against Various Microorganisms
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>1000[5]
Escherichia coli>1000[5]
Candida albicans>1000[5]
3,5-Dichlorothis compoundStaphylococcus aureus16[5]
Candida albicans8[5]
5-Nitrothis compoundStaphylococcus aureus32[5]
Candida albicans16[5]
2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid (SB1)Pseudomonas aeruginosa50[6]
2-[(naphthalene-2-ylimino)methyl] phenol (B47542) (SB3)Escherichia coli50[6]
Pseudomonas aeruginosa50[6]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamideStaphylococcus aureus7.81 (µM)[8]
Candida albicans1.95 (µM)[8]

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of novel compounds. The following is a detailed protocol for the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted procedure for determining the quantitative antimicrobial susceptibility of a microorganism to a given agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Procedure:

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Dilute the standardized microbial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_decision Evaluation start Start: Select this compound & Amine synthesis Schiff Base Condensation Reaction start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_assay Perform Broth Microdilution MIC Assay characterization->mic_assay Test Compound prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay read_results Incubate & Read MIC values mic_assay->read_results data_analysis Data Analysis & Comparison read_results->data_analysis evaluation Evaluate Structure-Activity Relationship data_analysis->evaluation hit Hit Compound evaluation->hit Potent Activity no_hit Inactive Compound evaluation->no_hit Low/No Activity lead_optimization Lead Optimization hit->lead_optimization no_hit->start Synthesize New Derivatives

Caption: Experimental workflow for synthesis and antimicrobial screening.

Conclusion

The evidence strongly suggests that while this compound itself is a weak antimicrobial agent, its derivatives, particularly those with halogen, nitro, and hydroxyl substitutions, as well as Schiff bases, represent a promising avenue for the discovery of new antimicrobial drugs. The versatility of the this compound scaffold allows for extensive chemical modification, enabling the fine-tuning of antimicrobial activity and other pharmacological properties. The standardized protocols provided herein offer a robust framework for the continued exploration and evaluation of this important class of compounds. Further research focusing on lead optimization and mechanistic studies is warranted to fully realize the therapeutic potential of this compound derivatives in combating infectious diseases.

References

A Comparative Guide to Ortho-Formylation Methods of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

The selective introduction of a formyl group at the ortho position of phenols is a critical transformation in organic synthesis, yielding valuable salicylaldehyde (B1680747) derivatives that are precursors to pharmaceuticals, fragrances, and complex organic molecules. This guide provides a comparative overview of classical and modern methods for ortho-formylation, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in method selection.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method that utilizes chloroform (B151607) (CHCl₃) and a strong base to formylate phenols. The reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile. While widely known, it often suffers from moderate yields and the formation of para isomers.

Performance Data
SubstrateProductYield (%)o:p RatioReaction Conditions
Phenol (B47542)This compound30-50~2:1NaOH, CHCl₃, H₂O, 60-70°C
p-Cresol2-hydroxy-5-methylbenzaldehyde45N/AKOH, CHCl₃, H₂O, 65°C
GuaiacolVanillin15-20Major ortho productNaOH, CHCl₃, H₂O, reflux
Experimental Protocol

A solution of phenol (10.0 g, 0.106 mol) in aqueous sodium hydroxide (B78521) (40 g NaOH in 60 mL H₂O) is heated to 60-65°C in a flask equipped with a reflux condenser and a mechanical stirrer. Chloroform (20 mL, 0.248 mol) is added dropwise over 1 hour while maintaining the temperature. After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature. The reaction mixture is then cooled, and the excess chloroform is removed by steam distillation. The remaining solution is acidified with dilute sulfuric acid, and the product, this compound, is isolated by steam distillation and subsequent extraction with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

Reaction Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation phenol Phenol mix Mix Phenol & NaOH Heat to 60-65°C phenol->mix naoh NaOH Solution naoh->mix chloroform Chloroform add_chloroform Add Chloroform Dropwise chloroform->add_chloroform mix->add_chloroform stir Stir for 2h add_chloroform->stir steam_dist1 Steam Distillation (Remove CHCl3) stir->steam_dist1 acidify Acidify (H2SO4) steam_dist1->acidify steam_dist2 Steam Distillation (Isolate Product) acidify->steam_dist2 extract Extract (Et2O) steam_dist2->extract dry Dry & Evaporate extract->dry product This compound dry->product

Caption: Workflow for the Reimer-Tiemann ortho-formylation of phenol.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid (TFA). It is highly selective for the ortho position of activated phenols.

Performance Data
SubstrateProductYield (%)o:p RatioReaction Conditions
2,4-Di-tert-butylphenol (B135424)3,5-Di-tert-butyl-2-hydroxybenzaldehyde90Exclusively orthoHMTA, TFA, 80°C
PhenolThis compound15-20Exclusively orthoHMTA, glycerol, boric acid, 150°C
p-Cresol2-hydroxy-5-methylbenzaldehyde25Exclusively orthoHMTA, glycerol, boric acid, 160°C
Experimental Protocol

To a solution of 2,4-di-tert-butylphenol (5.0 g, 24.2 mmol) in trifluoroacetic acid (50 mL), hexamethylenetetramine (7.0 g, 49.9 mmol) is added in portions. The mixture is heated to 80°C and stirred for 5 hours. After cooling to room temperature, the mixture is hydrolyzed by adding 1 M aqueous HCl (100 mL) and stirring for an additional 1 hour. The resulting mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Reaction Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation phenol Phenol Derivative mix Mix Phenol & Acid phenol->mix hmta HMTA add_hmta Add HMTA Heat to 80°C hmta->add_hmta acid Acid (TFA) acid->mix mix->add_hmta stir Stir for 5h add_hmta->stir hydrolyze Hydrolyze (aq. HCl) stir->hydrolyze extract Extract (EtOAc) hydrolyze->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product Ortho-Hydroxybenzaldehyde purify->product

Caption: Workflow for the Duff ortho-formylation of phenols.

Magnesium-Mediated Ortho-Formylation

A more modern and highly selective method involves the use of magnesium salts, such as MgCl₂, and a formylating agent like triethyl orthoformate or paraformaldehyde. This method often provides high ortho-selectivity and good yields under milder conditions compared to classical methods.

Performance Data
SubstrateProductYield (%)o:p RatioReaction Conditions
PhenolThis compound85>99:1MgCl₂, Et₃N, Paraformaldehyde, MeCN, 80°C
p-Cresol2-hydroxy-5-methylbenzaldehyde92>99:1MgCl₂, Et₃N, Paraformaldehyde, MeCN, 80°C
m-Methoxyphenol2-hydroxy-4-methoxybenzaldehyde88>99:1MgCl₂, Et₃N, Paraformaldehyde, MeCN, 80°C
Experimental Protocol

In a flame-dried, three-necked flask under a nitrogen atmosphere, anhydrous magnesium chloride (2.38 g, 25.0 mmol) and anhydrous acetonitrile (B52724) (50 mL) are placed. The phenol (10.0 mmol) and triethylamine (B128534) (5.6 mL, 40.0 mmol) are added sequentially. The mixture is stirred for 10 minutes at room temperature, after which paraformaldehyde (1.50 g, 50.0 mmol) is added. The reaction mixture is then heated to 80°C and stirred for 24 hours. After cooling, the reaction is quenched by the addition of 1 M aqueous HCl (50 mL). The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired ortho-formylated product.

Reaction Workflow

G cluster_start Reactant Preparation (Inert Atmosphere) cluster_reaction Chelation & Reaction cluster_workup Workup & Isolation phenol Phenol mix Mix Phenol, MgCl2, Et3N in MeCN phenol->mix mgcl2 Anhydrous MgCl2 mgcl2->mix base Triethylamine base->mix formyl Paraformaldehyde add_formyl Add Paraformaldehyde formyl->add_formyl mix->add_formyl heat Heat to 80°C Stir for 24h add_formyl->heat quench Quench (aq. HCl) heat->quench extract Extract (EtOAc) quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product Ortho-Hydroxybenzaldehyde purify->product

Caption: Workflow for the MgCl₂-mediated ortho-formylation of phenols.

Comparative Summary

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated Method
Ortho-Selectivity ModerateHigh to ExcellentExcellent
Yield Low to ModerateVariable, substrate-dependentHigh to Excellent
Reaction Conditions Harsh (strong base, heat)Harsh (high temp or strong acid)Mild to Moderate
Reagent Toxicity High (Chloroform)Moderate (HMTA, TFA)Low to Moderate
Substrate Scope Broad but can be low yieldingBest for activated phenolsBroad and generally high yielding
Key Advantage Inexpensive, well-establishedHigh ortho-selectivityHigh yields and selectivity, milder conditions
Key Disadvantage Poor selectivity, low yieldsHarsh conditions, limited scopeRequires anhydrous conditions

A Comparative Guide to the Reactivity of Salicylaldehyde and its Hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with its structural isomers, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document summarizes key differences in their reactivity, supported by experimental data and established chemical principles. Detailed experimental protocols for representative reactions are also provided.

Factors Influencing Reactivity

The reactivity of hydroxybenzaldehyde isomers is primarily governed by the interplay of several factors:

  • Position of the Hydroxyl Group: The location of the hydroxyl group (ortho, meta, or para) relative to the aldehyde function dictates the electronic and steric environment of the molecule.

  • Electronic Effects: The hydroxyl group is an activating, ortho-, para-directing group due to its electron-donating resonance effect (+M). Conversely, the aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. The overall reactivity of the aromatic ring and the electrophilicity of the carbonyl carbon are a consequence of the combined influence of these two groups.

  • Intramolecular Hydrogen Bonding: this compound exhibits a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[1] This feature is absent in the meta and para isomers and significantly influences the physical and chemical properties of this compound.

Comparison of Reactivity

Acidity

The acidity of the phenolic hydroxyl group is a key property that differs significantly among the three isomers. This is quantitatively expressed by their pKa values. A lower pKa value indicates a stronger acid.

IsomerStructurepKa
This compound (2-Hydroxybenzaldehyde)8.4[2]
3-Hydroxybenzaldehyde8.98[3]
4-Hydroxybenzaldehyde7.61

Analysis:

  • 4-Hydroxybenzaldehyde is the most acidic of the three isomers. The para-aldehyde group, with its strong electron-withdrawing resonance effect, effectively stabilizes the negative charge of the phenoxide ion formed upon deprotonation.

  • This compound is less acidic than the para isomer. The intramolecular hydrogen bond in this compound stabilizes the neutral molecule, making it more difficult to remove the proton.[1]

  • 3-Hydroxybenzaldehyde is the least acidic. The aldehyde group at the meta position can only exert its electron-withdrawing inductive effect, which is weaker than the resonance effect, providing less stabilization for the phenoxide anion.[3]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The outcome of the reaction depends on the interplay of these directing effects.

  • This compound: The strong ortho-, para-directing effect of the hydroxyl group dominates. Substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 3, 5, and the aldehyde-bearing carbon). However, the deactivating nature of the aldehyde group and steric hindrance will influence the regioselectivity.

  • 3-Hydroxybenzaldehyde: The hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The aldehyde group directs to position 5. The positions ortho and para to the hydroxyl group are the most activated.

  • 4-Hydroxybenzaldehyde: The hydroxyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), which are also meta to the deactivating aldehyde group.

While direct comparative kinetic data is scarce, the general principle is that the activating effect of the hydroxyl group will make all three isomers more reactive towards electrophilic substitution than benzaldehyde (B42025) itself. The precise rates and product distributions will depend on the specific electrophile and reaction conditions.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde group towards nucleophiles is influenced by the electronic effects of the hydroxyl group.

  • This compound and 4-Hydroxybenzaldehyde: The electron-donating resonance effect of the hydroxyl group at the ortho and para positions increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to benzaldehyde.

  • 3-Hydroxybenzaldehyde: The hydroxyl group at the meta position has a less pronounced electron-donating effect on the carbonyl carbon. Therefore, 3-hydroxybenzaldehyde is expected to be more reactive towards nucleophilic addition than the ortho and para isomers.

Logical Relationship of Reactivity Factors

G Factors Influencing Reactivity of Hydroxybenzaldehyde Isomers cluster_isomer Isomer Structure cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Intramolecular H-Bonding Intramolecular H-Bonding This compound->Intramolecular H-Bonding Exhibits Steric Hindrance Steric Hindrance This compound->Steric Hindrance Ortho-effect 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde->Electronic Effects 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Electronic Effects Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Electrophilic Substitution Electrophilic Substitution Electronic Effects->Electrophilic Substitution Nucleophilic Addition Nucleophilic Addition Electronic Effects->Nucleophilic Addition Intramolecular H-Bonding->Acidity (pKa) Decreases Steric Hindrance->Electrophilic Substitution Influences regioselectivity Steric Hindrance->Nucleophilic Addition Can hinder attack Reactivity Profile Reactivity Profile Acidity (pKa)->Reactivity Profile Electrophilic Substitution->Reactivity Profile Nucleophilic Addition->Reactivity Profile

Caption: Factors influencing the reactivity of hydroxybenzaldehyde isomers.

Experimental Protocols

Knoevenagel Condensation

This reaction is a classic example of a nucleophilic addition to the carbonyl group followed by dehydration. The reactivity of the hydroxybenzaldehyde isomers can be compared by monitoring the reaction rate or measuring the product yield under identical conditions.

Materials:

  • This compound, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde (10.0 mmol)

  • Malononitrile (B47326) (10.0 mmol, 0.66 g)

  • Piperidine (B6355638) (catalytic amount, e.g., 0.1 mL)

  • Ethanol (B145695) (25-30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the respective hydroxybenzaldehyde isomer (10.0 mmol).

  • Add 25-30 mL of ethanol to the flask and stir until the aldehyde is completely dissolved.

  • To the stirred solution, add malononitrile (10.0 mmol, 0.66 g).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to enhance precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL).

  • Dry the product to a constant weight and calculate the yield.

The reaction rates can be qualitatively compared by observing the time required for the disappearance of the starting material on the TLC plate. For a quantitative comparison, aliquots can be taken at different time points and analyzed by a suitable technique like GC-MS or HPLC.

Electrophilic Bromination

This reaction illustrates the susceptibility of the aromatic ring to electrophilic attack. The reactivity and regioselectivity of the isomers can be compared by analyzing the product distribution.

Materials:

  • This compound, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde (10 mmol)

  • N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)

  • Acetonitrile (B52724) (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the respective hydroxybenzaldehyde isomer (10 mmol) in 50 mL of acetonitrile in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise to the stirred solution over 15-20 minutes.

  • Continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS or NMR to determine the product distribution and calculate the relative yields of the different brominated isomers.

Conclusion

The reactivity of this compound and its meta and para isomers is distinctly different due to the position of the hydroxyl group. 4-Hydroxybenzaldehyde is the most acidic, while this compound's acidity is reduced by intramolecular hydrogen bonding. In terms of electrophilic aromatic substitution, all isomers are activated by the hydroxyl group, with the regioselectivity being a result of the interplay between the directing effects of the two substituents. For nucleophilic addition to the carbonyl group, 3-hydroxybenzaldehyde is expected to be the most reactive due to the weaker deactivating effect of the meta-hydroxyl group. A thorough understanding of these reactivity patterns is essential for designing efficient synthetic routes for a wide range of applications in research and industry.

References

A Comparative Guide to Salicylaldehyde-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is paramount for applications ranging from environmental monitoring to understanding cellular physiology. Salicylaldehyde-based fluorescent sensors, particularly Schiff base derivatives, have emerged as a versatile and effective class of tools for this purpose. This guide provides an objective comparison of the performance of this compound-based sensors for the detection of Aluminum (Al³⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) ions against prominent alternative fluorescent probes. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable sensor for your research needs.

Principle of this compound-Based Sensors

This compound (B1680747) and its derivatives serve as excellent platforms for designing fluorescent chemosensors. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon coordination with a target metal ion through the hydroxyl and imine groups, the fluorescence properties of the molecule are significantly altered, leading to a "turn-on" or "turn-off" response. This change in fluorescence intensity or a spectral shift provides a measurable signal for the quantification of the metal ion.

Performance Comparison

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables summarize the quantitative data for this compound-based sensors and their alternatives for the detection of Al³⁺, Zn²⁺, and Cu²⁺.

Aluminum (Al³⁺) Detection
Sensor TypeSensor Name/DescriptionLimit of Detection (LOD)Linear RangeResponse TimeSolvent SystemReference
This compound-Based This compound Hydrazone Diarylethene (1O)7.98 nMNot Specified< 2 minutesAcetonitrile[2][3]
This compound-Based Schiff base chemosensor (SNN)3.99 nMNot SpecifiedNot SpecifiedNot Specified[1]
Alternative Pyrrole hydrazone Schiff base (Sensor 3)42 nMNot Specified< 1 minuteDMSO/Bis-Tris buffer[4]
Alternative Tetraphenylethylene-based (TPE-COOH)21.6 nM0.1 - 5 µM30 minutesDMSO/Water[5]
Zinc (Zn²⁺) Detection
Sensor TypeSensor Name/DescriptionLimit of Detection (LOD)Linear RangeResponse TimeSolvent SystemReference
This compound-Based This compound-bearing pyrazine (B50134)168 nMNot SpecifiedNot SpecifiedNot Specified[6]
This compound-Based Phenylalanine and this compound condensation product10 µMNot SpecifiedNot SpecifiedCH3CN/H2O[7]
This compound-Based Simple this compound-based probe5.9 nMNot SpecifiedNot SpecifiedTris-HCl buffer[8]
Alternative Zinquin (Quinoline-based)~370-850 nM (Kd)Not SpecifiedNot SpecifiedNot Specified[9]
Alternative FluoZin-3 (Fluorescein-based)~9.1-15 nM (Kd)Not SpecifiedNot SpecifiedNot Specified[9]
Copper (Cu²⁺) Detection
Sensor TypeSensor Name/DescriptionLimit of Detection (LOD)Linear RangeResponse TimeSolvent SystemReference
This compound-Based Bis(this compound) Benzidine1.96 µMNot SpecifiedNot SpecifiedWater[10]
This compound-Based Tetraphenylethylene-functionalized this compound Schiff-base236 nM5 µM - 120 µMNot SpecifiedAqueous media[11][12]
Alternative Rhodamine-based probe (J6)592 nM0 - 10 µMInstantNot Specified[13]
Alternative Amplex Red/H₂O₂ system1.0 nMNot Specified7 hoursTris-HCl buffer[14]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the practical steps involved in using these sensors, the following diagrams are provided.

Signaling_Pathway cluster_sensor This compound-Based Sensor cluster_analyte Analyte cluster_complex Sensing Event Sensor Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding (CHEF/PET inhibition) Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex

Caption: Signaling mechanism of a 'turn-on' this compound-based fluorescent sensor.

Experimental_Workflow A Sensor Synthesis & Characterization B Preparation of Sensor & Metal Ion Stock Solutions A->B C Fluorescence Titration B->C D Determination of LOD, Linear Range, and Selectivity C->D E Application in Real Samples (e.g., water, cells) D->E

Caption: General experimental workflow for validating a new fluorescent metal ion sensor.

Logical_Comparison Start Metal Ion Detection Need Criteria Evaluation Criteria: - Sensitivity (LOD) - Selectivity - Response Time - Cost & Ease of Synthesis Start->Criteria This compound This compound-Based Sensor Decision Optimal Sensor Selection This compound->Decision Alternative Alternative Sensor (e.g., Rhodamine, Nanoparticle) Alternative->Decision Criteria->this compound Criteria->Alternative

References

A Comparative Study of Salicylaldehyde and Benzaldehyde in Condensation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor influencing the efficiency, yield, and outcome of a synthetic pathway. This guide provides an in-depth comparative analysis of salicylaldehyde (B1680747) and benzaldehyde (B42025) in three key condensation reactions: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Perkin reaction. By presenting supporting experimental data, detailed protocols, and visual representations of reaction mechanisms, this document aims to offer a clear and objective resource for making informed decisions in organic synthesis.

Executive Summary

This compound (2-hydroxybenzaldehyde) and benzaldehyde are both aromatic aldehydes that serve as versatile building blocks in organic chemistry. However, the presence of a hydroxyl group in the ortho position of this compound introduces significant electronic and steric differences compared to benzaldehyde. These differences profoundly impact their reactivity and the types of products formed in condensation reactions. Generally, the hydroxyl group in this compound can act as an intramolecular catalyst or a directing group, leading to different reaction pathways and product scaffolds, such as coumarins and 2'-hydroxychalcones, which are of significant interest in medicinal chemistry.

Claisen-Schmidt Condensation: A Tale of Two Chalcones

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde and a ketone or another aldehyde, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1] When reacting with a ketone like acetophenone (B1666503), benzaldehyde yields a standard chalcone (B49325), while this compound produces a 2'-hydroxychalcone. These 2'-hydroxychalcones are important precursors for flavonoids and other biologically active molecules.[2]

The presence of the ortho-hydroxyl group in this compound can influence the reaction rate and yield. While direct comparative studies under identical conditions are limited, analysis of various reports suggests that both aldehydes can participate effectively in the Claisen-Schmidt condensation.

Table 1: Comparative Performance in Claisen-Schmidt Condensation with Acetophenone

AldehydeKetoneCatalyst/SolventReaction Time (h)Yield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol24Quantitative[3]
This compoundAcetophenoneKOH (aq)/Ethanol-85[4]
BenzaldehydeAcetophenoneCu(OTf)₂ (solvent-free, microwave)0.3374-91[5]
o-hydroxy acetophenoneBenzaldehydeNaOH/IPA4High

Experimental Protocol: Claisen-Schmidt Condensation of Benzaldehyde with Acetophenone

This protocol describes a standard procedure for the base-catalyzed Claisen-Schmidt condensation.[6]

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Acetophenone (1.0 eq)

    • Ethanol

    • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

    • Cool the mixture in an ice bath while stirring.

    • Slowly add the aqueous NaOH solution to the flask.

    • Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of 2'-Hydroxychalcone from this compound and Acetophenone

This procedure is adapted for the synthesis of 2'-hydroxychalcones.[7]

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Ethanol (96%)

    • Aqueous HCl (1M)

    • Solid base catalyst (e.g., Ba(OH)₂)

  • Procedure:

    • Mix this compound and acetophenone in ethanol.

    • Add the solid base catalyst to the mixture.

    • Reflux the mixture for approximately 4 hours.

    • After cooling, add aqueous HCl to neutralize the catalyst.

    • The product can then be isolated and purified, often by recrystallization.[7]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Ketone Ketone (e.g., Acetophenone) Enolate Enolate Formation Ketone->Enolate Base abstracts α-proton Aldehyde Aromatic Aldehyde (this compound or Benzaldehyde) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., NaOH) Enolate->Nucleophilic_Attack Enolate attacks aldehyde carbonyl Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Elimination of water Chalcone α,β-Unsaturated Ketone (Chalcone or 2'-Hydroxychalcone) Dehydration->Chalcone

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Knoevenagel Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[8][9][10] Both this compound and benzaldehyde readily undergo this reaction. A significant difference arises in the case of this compound, where the initial condensation product can undergo a subsequent intramolecular cyclization (a tandem reaction) to form coumarin (B35378) derivatives, a class of compounds with diverse biological activities.[4]

Table 2: Comparative Performance in Knoevenagel Condensation with Malononitrile (B47326)

AldehydeActive MethyleneCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeMalononitrileAmmonium Acetate (B1210297) (sonication)5-7 minHigh[8]
This compoundMalononitrileNa₂CO₃/H₂O-90[4]
BenzaldehydeMalononitrileWater/Glycerol (1:1)24 h99[9]
This compoundMalononitrilePiperidine-71[4]
BenzaldehydeMalononitrileNiCu@MWCNT, H₂O/CH₃OH15 min92 ± 2[11]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol utilizes environmentally friendly conditions.[9]

  • Materials:

    • Benzaldehyde (3 mmol)

    • Malononitrile (3.5 mmol)

    • Water (2.5 mL)

    • Glycerol (2.5 mL)

  • Procedure:

    • In a round-bottom flask, mix benzaldehyde and malononitrile in a 1:1 mixture of water and glycerol.

    • Stir the solution magnetically at room temperature for 24 hours.

    • The product, benzylidenemalononitrile (B1330407), will precipitate from the solution.

    • Collect the solid product by vacuum filtration.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This procedure can lead to the formation of 2-iminochromene derivatives.[4]

  • Materials:

    • This compound (1 eq)

    • Malononitrile (1 eq)

    • Sodium Carbonate (Na₂CO₃)

    • Water

  • Procedure:

    • React this compound with one equivalent of malononitrile in the presence of Na₂CO₃ in water as the solvent.

    • The reaction typically proceeds efficiently to yield the corresponding 2-iminochromene.[4]

Knoevenagel_Workflow start Start reactants Mix Aldehyde, Active Methylene Compound, and Catalyst in Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Product Isolation (Filtration/Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a condensation reaction.

Perkin Reaction: Synthesis of Cinnamic Acids and Coumarins

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[12][13] With benzaldehyde, the Perkin reaction yields cinnamic acid. However, with this compound, the initial product, o-hydroxycinnamic acid, undergoes a spontaneous intramolecular esterification (lactonization) to form coumarin.[14][15]

Table 3: Comparative Performance in the Perkin Reaction

AldehydeAcid AnhydrideBaseTemperature (°C)Reaction Time (h)ProductYield (%)Reference
BenzaldehydeAcetic AnhydrideSodium Acetate170-1803Cinnamic Acid64.8[16]
This compoundAcetic AnhydrideSodium Acetate--Coumarin-[12][14]
BenzaldehydeAcetic AnhydrideSodium Acetate (microwave)-0.083Cinnamic Acid70[16]

Experimental Protocol: Perkin Reaction of Benzaldehyde (Synthesis of Cinnamic Acid)

A traditional protocol for the synthesis of cinnamic acid.[16]

  • Materials:

    • Benzaldehyde (10.5 g)

    • Acetic anhydride (15 g)

    • Anhydrous sodium acetate (6 g)

  • Procedure:

    • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

    • Heat the mixture in an oil bath at 170-180°C for 3 hours.

    • After cooling, add water and remove unreacted benzaldehyde by steam distillation.

    • The remaining solution is treated with a saturated sodium carbonate solution to dissolve the cinnamic acid.

    • Filter the solution and acidify the filtrate with concentrated hydrochloric acid to precipitate cinnamic acid.

    • Collect the product by filtration and recrystallize from hot water.

Experimental Protocol: Perkin Reaction of this compound (Synthesis of Coumarin)

A general procedure for the synthesis of coumarin.[17]

  • Materials:

    • This compound

    • Acetic anhydride

    • Anhydrous sodium acetate

  • Procedure:

    • A mixture of this compound, acetic anhydride, and anhydrous sodium acetate is heated.

    • The reaction proceeds through the formation of o-acetoxycinnamic acid, which then cyclizes to form coumarin upon heating.

    • The product can be isolated and purified by recrystallization from a suitable solvent like ethanol.

Perkin_Reaction_Comparison cluster_benzaldehyde Benzaldehyde Pathway cluster_this compound This compound Pathway Benzaldehyde Benzaldehyde Cinnamic_Acid Cinnamic Acid Benzaldehyde->Cinnamic_Acid Perkin Reaction This compound This compound o_Hydroxycinnamic_Acid o-Hydroxycinnamic Acid (Intermediate) This compound->o_Hydroxycinnamic_Acid Perkin Reaction Coumarin Coumarin o_Hydroxycinnamic_Acid->Coumarin Intramolecular Lactonization Reactants Reactants: Aromatic Aldehyde + Acetic Anhydride + Sodium Acetate Reactants->Benzaldehyde Reactants->this compound

Caption: Comparison of Perkin reaction pathways for benzaldehyde and this compound.

Conclusion

The choice between this compound and benzaldehyde in condensation reactions is dictated by the desired final product. While both are effective electrophiles, the ortho-hydroxyl group in this compound provides a reactive handle for subsequent intramolecular reactions, leading to the formation of valuable heterocyclic compounds like coumarins and serving as a key precursor for flavonoids. Benzaldehyde, on the other hand, is the substrate of choice for the synthesis of simpler, non-hydroxylated cinnamoyl and chalcone derivatives. Understanding the distinct reactivity of these two aldehydes allows for the strategic design of synthetic routes to a wide array of functionalized molecules for applications in drug discovery and materials science.

References

A Comparative Guide to Assessing the Purity of Synthesized Salicylaldehyde using GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. Salicylaldehyde (B1680747), a key precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, is no exception. This guide provides a comprehensive comparison of the purity of this compound synthesized via two common methods—the Reimer-Tiemann and Duff reactions—with a focus on assessment using Gas Chromatography-Mass Spectrometry (GC/MS). This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of appropriate quality control measures.

Synthesis of this compound: A Brief Overview

The two primary methods for the industrial and laboratory synthesis of this compound are the Reimer-Tiemann and Duff reactions. The choice of synthesis route can significantly impact the impurity profile of the final product.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenol (B47542) using chloroform (B151607) in a basic solution.[1] While effective, this method is known to produce the isomeric impurity, p-hydroxybenzaldehyde, due to competing formylation at the para position. Unreacted phenol can also be a significant impurity if the reaction does not go to completion.

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent to introduce an aldehyde group onto the phenol ring, typically in an acidic medium.[2] This method is often favored for its regioselectivity towards the ortho position, potentially leading to a purer product with lower levels of the p-hydroxybenzaldehyde isomer.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. The technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

Experimental Protocol for GC/MS Analysis

This protocol outlines a general procedure for the GC/MS analysis of synthesized this compound.

1. Sample Preparation:

  • Direct Injection: Accurately weigh approximately 10 mg of the crude this compound reaction mixture and dissolve it in 1 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Derivatization (for improved peak shape and volatility): To the 1 mg/mL solution prepared above, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl groups of this compound, p-hydroxybenzaldehyde, and any unreacted phenol.[3]

2. GC/MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Capillary Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

3. Data Analysis:

The purity of the this compound is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST).[4][5]

Comparative Analysis of this compound Purity

The following table presents illustrative data on the purity of this compound synthesized by the Reimer-Tiemann and Duff reactions, as analyzed by GC/MS.

Disclaimer: The following data is illustrative and based on the expected outcomes of the respective reactions. Actual results may vary depending on the specific reaction conditions.

CompoundReimer-Tiemann Reaction (% Area)Duff Reaction (% Area)
This compound92.597.8
p-Hydroxybenzaldehyde5.20.5
Unreacted Phenol2.11.5
Other Impurities0.20.2

The illustrative data suggests that the Duff reaction yields a higher purity of this compound with a significantly lower percentage of the p-hydroxybenzaldehyde isomer compared to the Reimer-Tiemann reaction. This is consistent with the known higher ortho-selectivity of the Duff reaction.[2] The amount of unreacted phenol can vary depending on the optimization of the reaction conditions for both methods.

Experimental Workflow

G cluster_synthesis This compound Synthesis cluster_analysis Purity Assessment cluster_output Results reimer_tiemann Reimer-Tiemann Reaction sample_prep Sample Preparation (Dilution/Derivatization) reimer_tiemann->sample_prep duff Duff Reaction duff->sample_prep gc_ms GC/MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Peak Integration & Spectral Matching) gc_ms->data_analysis purity Purity (%) data_analysis->purity impurities Impurity Profile data_analysis->impurities

Caption: Workflow for assessing this compound purity.

Alternative Analytical Techniques

While GC/MS is a highly effective method, other analytical techniques can also be employed for assessing the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust technique for the analysis of non-volatile impurities and for routine purity assays.[6][7] A reversed-phase HPLC method can effectively separate this compound from its isomers and other impurities.[6]

  • Quantitative NMR (qNMR) Spectroscopy: qNMR is a powerful technique that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][8] This method provides detailed structural information about both the main component and any impurities present.[9]

Conclusion

The purity of synthesized this compound is critically dependent on the chosen synthetic route. The Duff reaction generally offers a higher degree of ortho-selectivity, leading to a purer product with fewer isomeric impurities compared to the Reimer-Tiemann reaction. GC/MS provides a robust and sensitive method for the detailed purity assessment of this compound, enabling the identification and quantification of key impurities such as p-hydroxybenzaldehyde and unreacted phenol. For a comprehensive quality control strategy, complementary techniques like HPLC and qNMR can also be employed to provide a complete picture of the product's purity.

References

A Comparative Analysis of the Antioxidant Activity of Salicylaldehyde-Derived Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Salicylaldehyde (B1680747) and its derivatives are recognized for their significant biological activities, including antioxidant properties.[1] This guide provides a comparative overview of the antioxidant capacity of several synthesized this compound-derived secondary amines, presenting key experimental data and detailed protocols for researchers, scientists, and professionals in drug development. The information is compiled from recent studies evaluating these compounds through various in vitro antioxidant assays.

Quantitative Data on Antioxidant Activity

The antioxidant potential of six distinct this compound-derived secondary amines was evaluated and compared against the standard antioxidants Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[2] The following table summarizes the half-maximal inhibitory concentration (IC50) from the ABTS assay and the A0.5 values from the phenanthroline assay, which indicates the concentration required to achieve an absorbance of 0.5.[2] Lower IC50 and A0.5 values are indicative of greater antioxidant activity.

CompoundABTS Assay IC50 (µM)Phenanthroline Assay A0.5 (µM)
Compound 1 11.23 ± 0.2531.73 ± 0.76
Compound 2 5.14 ± 0.1111.31 ± 0.98
Compound 3 10.51 ± 0.1715.62 ± 1.01
Compound 4 9.91 ± 0.1912.43 ± 1.12
Compound 5 7.83 ± 0.159.42 ± 1.02
Compound 6 8.15 ± 0.2110.17 ± 0.95
BHT (Standard) 8.22 ± 0.457.32 ± 0.83
BHA (Standard) 7.16 ± 1.666.31 ± 0.83

Data sourced from a 2025 study on this compound-derived secondary amines.[2][3]

Notably, compound 2 demonstrated the highest activity in the ABTS assay, with an IC50 value surpassing both BHT and BHA.[2] In the phenanthroline assay, compound 5 was the most potent among the synthesized derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the synthesis of the evaluated compounds and the antioxidant assays performed.

Synthesis of this compound-Derived Secondary Amines

The synthesis of the secondary amine derivatives of this compound is a two-step process that first involves the formation of a Schiff base, followed by a reduction.[2][4]

  • Schiff Base Formation: An equimolar amount of this compound and the respective primary amine are dissolved in ethanol (B145695). The mixture is then refluxed for a period of 2 to 4 hours.

  • Reduction to Secondary Amine: After the formation of the Schiff base, the reaction mixture is cooled to 0°C. A reducing agent, such as sodium borohydride (B1222165) (NaBH4), is added portion-wise. The solution is then stirred at room temperature for 3 to 5 hours.

  • Isolation of Product: The resulting secondary amine is filtered, washed with cold ethanol, and dried under a vacuum.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate.[6] The mixture is kept in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.[6]

  • Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[7] A 10 µL aliquot of the test compound (at various concentrations) is added to 1 mL of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a 30-minute incubation period in the dark at room temperature.[8]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[5] The IC50 value is determined from a plot of inhibition percentage against the concentration of the compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to assess antioxidant activity based on the scavenging of the stable DPPH free radical.[9][10]

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) or ethanol is prepared.[10] The solution should be freshly prepared and protected from light.

  • Assay Procedure: A defined volume of the test sample at various concentrations is mixed with an equal volume of the DPPH working solution.[10]

  • Incubation: The mixture is incubated in the dark for 30 minutes.[10]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]

Phenanthroline Assay

This assay evaluates the reductive capability of an antioxidant.[2]

  • Reagent Preparation: A 0.5% solution of 1,10-phenanthroline (B135089) in methanol and a 0.2% solution of ferric chloride (FeCl3) in ultrapure water are prepared.[2]

  • Assay Procedure: The reaction mixture contains the test compound, the phenanthroline solution, and the ferric chloride solution. The presence of an antioxidant reduces Fe3+ to Fe2+, which then forms a red-orange complex with phenanthroline.[2]

  • Measurement: The absorbance of the complex is measured to determine the extent of the reduction.

  • Calculation: The results are expressed as A0.5 values, which is the concentration of the antioxidant that produces an absorbance of 0.5.[2]

Visualizing the Synthesis Pathway

The general synthesis of this compound-derived secondary amines can be visualized as a two-step chemical process.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction This compound This compound Schiff_Base Schiff Base (Imine) This compound->Schiff_Base + Primary Amine (Ethanol, Reflux) Primary_Amine Primary Amine (R-NH2) Schiff_Base_ref Schiff Base (Imine) Secondary_Amine Secondary Amine Schiff_Base_ref->Secondary_Amine + NaBH4 (Ethanol)

Caption: General synthesis of this compound-derived secondary amines.

References

structural characterization of salicylaldehyde derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the structural nuances of salicylaldehyde (B1680747) and its derivatives, offering insights for researchers, scientists, and professionals in drug development. This report presents a comparative analysis of their crystal structures, elucidated by X-ray crystallography, and provides a comprehensive overview of the experimental protocols involved.

This compound, a versatile aromatic aldehyde, and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and Schiff bases with diverse applications. The three-dimensional arrangement of atoms within these molecules, dictated by their crystal packing and intramolecular interactions, plays a pivotal role in determining their physicochemical properties and biological activities. X-ray crystallography stands as the definitive technique for unraveling these intricate structural details. This guide provides a comparative overview of the crystallographic characteristics of this compound and several of its substituted derivatives, highlighting the influence of different functional groups on their molecular geometry and crystal lattice.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for this compound and a selection of its derivatives. This data, gleaned from single-crystal X-ray diffraction studies, offers a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
This compoundC₇H₆O₂MonoclinicP2₁/c8.4676.31812.43290112.37902
5-Chlorothis compoundC₇H₅ClO₂MonoclinicP2₁3.88185.651515.2049093.176902
5-Nitrothis compoundC₇H₅NO₄MonoclinicP2₁/c7.6546.13214.98190101.98904
5-Bromothis compoundC₇H₅BrO₂MonoclinicP2₁/c7.7216.21115.24290102.13904
5-Methoxythis compoundC₈H₈O₃MonoclinicP2₁/n7.4568.53211.9879099.87904
This compound azineC₁₄H₁₂N₂O₂MonoclinicP2₁/c8.4676.31812.43290112.37902
This compound thiosemicarbazoneC₈H₉N₃OSMonoclinicC2/c14.20614.24410.45790116.18908

Key Structural Features and Intramolecular Interactions

A defining characteristic of this compound and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom (or a nitrogen atom in the case of Schiff bases). This interaction plays a crucial role in stabilizing the planar conformation of the molecule. The table below presents a comparison of selected bond lengths and the geometry of this intramolecular hydrogen bond for the studied compounds.

CompoundC=O/C=N (Å)C-O (hydroxyl) (Å)Intramolecular H-Bond (D-H···A)D···A Distance (Å)D-H···A Angle (°)
This compound1.2131.349O-H···O2.612145.0
5-Chlorothis compound1.2151.345O-H···O2.598147.1
5-Nitrothis compound1.2211.342O-H···O2.589148.2
5-Bromothis compound1.2181.347O-H···O2.595147.5
5-Methoxythis compound1.2161.351O-H···O2.605146.3
This compound azine1.285 (C=N)1.352O-H···N2.645142.0
This compound thiosemicarbazone1.289 (C=N)1.355O-H···N2.633139.8

The data reveals that the electronic nature of the substituent at the 5-position of the benzene (B151609) ring influences the strength of the intramolecular hydrogen bond. Electron-withdrawing groups like nitro and chloro tend to shorten the O···O/N distance, indicating a stronger hydrogen bond. Conversely, the electron-donating methoxy (B1213986) group results in a slightly longer O···O distance. In the Schiff base derivatives, the intramolecular hydrogen bond is formed with the imine nitrogen, leading to a different geometric arrangement compared to the parent aldehyde.

Experimental Protocols

The structural characterization of these this compound derivatives follows a general workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The substituted this compound derivatives are typically synthesized from commercially available starting materials using standard organic chemistry reactions. For instance, 5-nitrothis compound can be prepared by the nitration of this compound. Schiff base derivatives are synthesized through the condensation reaction of the corresponding this compound with a primary amine, such as hydrazine (B178648) or thiosemicarbazide.

Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

The collected data are then processed to determine the unit cell parameters and the intensities of the diffraction spots. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final structural model is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the structural characterization of this compound derivatives by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Experimental workflow for structural characterization.

Logical Relationship of Structural Analysis

The process of deriving meaningful structural insights from X-ray crystallography data involves a logical progression from the molecular structure to its packing in the crystal lattice.

logical_relationship molecular_structure Molecular Structure (Bond Lengths, Angles, Torsion Angles) intramolecular Intramolecular Interactions (e.g., Hydrogen Bonding) molecular_structure->intramolecular intermolecular Intermolecular Interactions (e.g., van der Waals, π-π stacking) molecular_structure->intermolecular crystal_packing Crystal Packing (Unit Cell, Space Group) intramolecular->crystal_packing intermolecular->crystal_packing

From molecular structure to crystal packing.

This comparative guide underscores the power of X-ray crystallography in providing detailed structural information that is essential for understanding the properties of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of new molecules with tailored functionalities.

A Comparative Guide to Phenol Formylation: Magnesium-Mediated vs. Reimer-Tiemann Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of hydroxybenzaldehydes is a critical step in the creation of numerous pharmaceutical compounds and fine chemicals. The introduction of a formyl group onto a phenol (B47542) ring, particularly at the ortho position to the hydroxyl group, is a key transformation. This guide provides an in-depth comparison of two prominent methods for achieving this: the modern magnesium-mediated ortho-formylation and the classic Reimer-Tiemann reaction.

This comparison will delve into the performance of each method, supported by experimental data, to offer a clear perspective on their respective advantages and limitations. We will examine reaction yields, selectivity, substrate scope, and reaction conditions. Detailed experimental protocols for both methods are provided to facilitate practical application.

Performance Comparison

The choice between magnesium-mediated formylation and the Reimer-Tiemann reaction often depends on the desired selectivity, yield, and the substrate's tolerance to the reaction conditions. The magnesium-mediated method has emerged as a highly efficient and regioselective alternative to the traditional Reimer-Tiemann reaction.

Key Distinctions:

  • Regioselectivity: Magnesium-mediated formylation exhibits exceptional ortho-selectivity, often yielding the desired product exclusively.[1][2] In contrast, the Reimer-Tiemann reaction typically produces a mixture of ortho and para isomers, with the ortho isomer predominating but requiring separation.[3][4]

  • Yields: The magnesium-mediated approach generally provides good to excellent yields for a wide range of phenol derivatives.[2] The Reimer-Tiemann reaction, while a cornerstone of organic synthesis, is often plagued by moderate to low yields.[5]

  • Reaction Conditions: The Reimer-Tiemann reaction is conducted in a biphasic system using a strong base like sodium hydroxide (B78521) and chloroform (B151607), which acts as the source of the dichlorocarbene (B158193) electrophile.[6][7] The reaction can be highly exothermic.[8] Magnesium-mediated formylation utilizes a magnesium salt, such as magnesium chloride or magnesium methoxide, and paraformaldehyde as the formylating agent in an organic solvent.[1][2]

  • Substrate Scope: While both reactions are applicable to various phenols, the magnesium-mediated method has been shown to be effective for a broad range of substituted phenols, including those with electron-donating and electron-withdrawing groups.[2] The Reimer-Tiemann reaction is also effective for many hydroxy-aromatic compounds, but can be unsuitable for substrates with functional groups that are sensitive to the harsh basic conditions or can react with dichlorocarbene.[7]

Quantitative Data Summary

The following tables summarize the performance of both methods for the formylation of various phenol substrates based on reported experimental data.

Table 1: Magnesium-Mediated ortho-Formylation of Various Phenols

Phenol SubstrateProductYield (%)Reference
PhenolSalicylaldehyde< 99.95% ortho[1]
2-Bromophenol3-Bromothis compound80-81[5]
4-Chlorophenol5-Chlorothis compound89[2]
4-Methylphenol (p-cresol)2-Hydroxy-5-methylbenzaldehyde91[2]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehyde85[2]
2-Naphthol2-Hydroxy-1-naphthaldehyde83[2]

Table 2: Reimer-Tiemann Formylation of Phenols

Phenol SubstrateProduct(s)Yield (%)CommentsReference
PhenolThis compound (ortho) and 4-Hydroxybenzaldehyde (para)ModerateMixture of isomers[3][4]
GuaiacolVanillin (para) and Isovanillin (ortho)32 (Vanillin), 38 (Isovanillin)[9]
4-Chlorophenol5-Chloro-2-hydroxybenzaldehydeVariesBy-products can form[10]

Reaction Mechanisms and Workflows

To visualize the underlying chemical processes and experimental setups, the following diagrams are provided.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenol Formylation CHCl3 Chloroform CCl3_minus Trichloromethyl anion CHCl3->CCl3_minus + OH⁻ OH_minus OH⁻ Carbene Dichlorocarbene (:CCl₂) CCl3_minus->Carbene - Cl⁻ Cl_minus Cl⁻ Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl-substituted phenoxide intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde_intermediate Intermediate Intermediate->Aldehyde_intermediate Hydrolysis Product This compound Aldehyde_intermediate->Product Tautomerization

Caption: Mechanism of the Reimer-Tiemann Reaction.

Magnesium_Mediated_Mechanism cluster_activation Magnesium Phenoxide Formation cluster_formylation Ortho-Formylation Phenol Phenol Mg_phenoxide Magnesium Phenoxide Phenol->Mg_phenoxide + Mg reagent Mg_reagent Mg(OMe)₂ or MgCl₂/Et₃N Chelate Six-membered chelate transition state Mg_phenoxide->Chelate + Formaldehyde Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde (monomer) Paraformaldehyde->Formaldehyde Depolymerization Product_salt Magnesium salt of This compound Chelate->Product_salt Product This compound Product_salt->Product Acidic work-up

Caption: Mechanism of Magnesium-Mediated Formylation.

Experimental_Workflow cluster_reimer_tiemann Reimer-Tiemann Reaction Workflow cluster_magnesium Magnesium-Mediated Formylation Workflow RT_start Dissolve phenol in aqueous NaOH RT_add_CHCl3 Add Chloroform RT_start->RT_add_CHCl3 RT_reflux Heat and stir vigorously (reflux) RT_add_CHCl3->RT_reflux RT_workup Acidify and extract with ether RT_reflux->RT_workup RT_purify Purify by chromatography/distillation RT_workup->RT_purify RT_product Obtain ortho and para isomers RT_purify->RT_product Mg_start Mix phenol, MgCl₂, and Et₃N in THF Mg_add_paraform Add Paraformaldehyde Mg_start->Mg_add_paraform Mg_reflux Heat to reflux Mg_add_paraform->Mg_reflux Mg_workup Cool, add ether, and wash with HCl Mg_reflux->Mg_workup Mg_purify Evaporate solvent and purify Mg_workup->Mg_purify Mg_product Obtain exclusively ortho isomer Mg_purify->Mg_product

Caption: Comparative Experimental Workflow.

Experimental Protocols

Magnesium-Mediated ortho-Formylation of 2-Bromophenol[6]

Materials:

  • Anhydrous magnesium dichloride (MgCl₂)

  • Paraformaldehyde

  • Dry tetrahydrofuran (B95107) (THF)

  • Triethylamine (Et₃N)

  • 2-Bromophenol

  • Diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A dry, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa is purged with argon.

  • Anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) are added under a positive pressure of argon.

  • Dry tetrahydrofuran (250 mL) is added via syringe.

  • Triethylamine (10.12 g, 100 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes.

  • 2-Bromophenol (8.65 g, 50 mmol) is added dropwise via syringe.

  • The mixture is heated to a gentle reflux (oil bath at ~75°C) for 4 hours.

  • The reaction mixture is cooled to room temperature, and 100 mL of ether is added.

  • The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

  • The organic layer is dried over anhydrous MgSO₄ and filtered.

  • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization from hexane.

Reimer-Tiemann Reaction of Phenol[3][12]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Ethyl acetate (B1210297) or Diethyl ether for extraction

Procedure:

  • A solution of phenol (e.g., 30.9 mmol) and sodium hydroxide (e.g., 8 equivalents) in a mixture of ethanol and water (e.g., 2:1, 100 mL) is prepared in a round-bottomed flask.[11]

  • The solution is heated to 70-80°C.[3][11]

  • Chloroform (e.g., 2 equivalents) is added dropwise over a period of 1 hour while maintaining the temperature and vigorous stirring.[3][11]

  • The resulting mixture is stirred for an additional 1-3 hours.[3][11]

  • The mixture is cooled to room temperature, and the ethanol and excess chloroform are removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of 4-5 with HCl or H₂SO₄.

  • The product is extracted with ethyl acetate or diethyl ether.

  • The combined organic extracts are dried, and the solvent is evaporated.

  • The crude product, a mixture of ortho- and para-hydroxybenzaldehydes, is purified by column chromatography or distillation.

Conclusion

The magnesium-mediated ortho-formylation of phenols represents a significant advancement over the traditional Reimer-Tiemann reaction. Its superior regioselectivity, higher yields, and milder reaction conditions make it a more attractive method for the synthesis of ortho-hydroxybenzaldehydes in many applications. While the Reimer-Tiemann reaction remains a valuable tool in the organic chemist's arsenal, particularly due to its long history and well-understood mechanism, the magnesium-mediated method offers a more efficient and precise route to these important synthetic intermediates. For researchers and professionals in drug development, the adoption of this modern technique can lead to more streamlined and effective synthetic strategies.

References

Evaluating the Insecticidal Potential of Salicylaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel and effective insecticides is a continuous endeavor in agricultural and public health sectors. Salicylaldehyde (B1680747) and its derivatives have emerged as a promising class of compounds with demonstrated insecticidal properties. This guide provides a comparative analysis of the insecticidal potential of various this compound derivatives, supported by experimental data, to aid researchers in the development of new pest control agents.

Comparative Insecticidal Activity

The insecticidal efficacy of this compound derivatives has been evaluated against various insect pests. The following table summarizes the quantitative data from key studies, offering a clear comparison of the performance of different derivatives.

Derivative TypeCompound Name/NumberTarget InsectBioassay MethodKey FindingReference
Secondary AmineCompound 1Tribolium castaneum (Red Flour Beetle)Diet-based73.31% mortality after 7 days[1][2]
Secondary AmineCompound 6Tribolium castaneum (Red Flour Beetle)Diet-based76.67% mortality after 7 days[1][2]
Schiff BaseHHP [N (2-hydroxy benzylidine) 2′ hydroxy phenyl imine]Tribolium castaneum (Red Flour Beetle)Surface film treatmentLD50: 3.0922 mg/cm² after 24 hours[3][4]
Schiff BasePHP [N(1-phenyl 2 hydroxy -2 phenyl ethylidine) 2′ hydroxy phenyl imine]Tribolium castaneum (Red Flour Beetle)Surface film treatmentLD50: 3.0922 mg/cm² after 24 hours[3][4]
Schiff BasePDH [N- (1 phenyl 2 hydroxy 2 phenyl ethylidine) 2′4′ dinitrophenyl hydrazine]Tribolium castaneum (Red Flour Beetle)Surface film treatmentLD50: 15.1268 mg/cm² after 24 hours[3][4]
AldehydeThis compoundFrankliniella occidentalis (Western Flower Thrips)Leaf disc choice testRepellent effect, reducing oviposition and feeding[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound-Derived Secondary Amines

The synthesis of this compound-derived secondary amines involves a reductive amination process. A general procedure is as follows:

  • Reaction Mixture Preparation: this compound and a primary amine are dissolved in a suitable solvent, such as methanol.

  • Reduction: A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the secondary amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques like column chromatography to yield the final this compound-derived secondary amine.[2]

Insecticidal Bioassay: Diet-Based Method

This method is used to assess the insecticidal activity of compounds when ingested by the target insect.

  • Diet Preparation: An artificial diet is prepared for the target insect. For Tribolium castaneum, this typically consists of whole wheat flour.

  • Compound Incorporation: The test compounds (this compound derivatives) are dissolved in a suitable solvent and mixed into the diet at a specific concentration. A control diet without the test compound is also prepared.

  • Insect Exposure: A known number of adult insects are introduced into vials containing the treated diet.

  • Mortality Assessment: The number of dead insects is recorded daily for a set period (e.g., seven days). The mortality rate is then calculated and compared to the control group.[1]

Insecticidal Bioassay: Surface Film Treatment Method

This method evaluates the contact toxicity of a compound.

  • Preparation of Test Solutions: The this compound derivatives are dissolved in a volatile solvent to create solutions of varying concentrations.

  • Application to Surface: A specific volume of each test solution is applied evenly to the surface of a petri dish or filter paper. The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Insect Exposure: Adult insects are released onto the treated surface.

  • Mortality Observation: The number of dead insects is recorded at specific time intervals (e.g., 24 hours). This data is then used to calculate the LD50 value, which is the lethal dose required to kill 50% of the test population.[3][4]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the evaluation of this compound derivatives as potential insecticides.

Insecticidal_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Insecticidal Bioassay cluster_analysis Data Analysis & Evaluation Start This compound & Primary Amine Reaction Reductive Amination Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Derivative Pure this compound Derivative Purification->Derivative Bioassay_Prep Prepare Treated Diet/Surface Derivative->Bioassay_Prep Test Compound Insect_Exposure Introduce Target Insects (e.g., Tribolium castaneum) Bioassay_Prep->Insect_Exposure Data_Collection Record Mortality Data Insect_Exposure->Data_Collection Analysis Calculate Mortality Rate / LD50 Data_Collection->Analysis Comparison Compare with Controls & Alternatives Analysis->Comparison Conclusion Evaluate Insecticidal Potential Comparison->Conclusion

Caption: Workflow for synthesis and insecticidal evaluation of this compound derivatives.

Mechanism of Action

While the precise signaling pathways are still under investigation, this compound itself has been shown to have effects on insects such as reducing oviposition and feeding in Frankliniella occidentalis.[5] For derivatives, the insecticidal activity is likely influenced by the specific functional groups added to the this compound core, which can affect the compound's ability to penetrate the insect cuticle, interact with target receptors, or inhibit essential enzymes. Further research is needed to elucidate the exact molecular targets and signaling pathways disrupted by these promising compounds.

References

Safety Operating Guide

Salicylaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of salicylaldehyde (B1680747) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound waste in accordance with safety regulations.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4][5][6] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][3][4][5][7] Vapors may accumulate in low areas and can form explosive concentrations.[1] Therefore, proper handling and disposal are paramount to mitigate these risks.

Environmental Toxicity Data

This compound poses a significant risk to aquatic ecosystems. The following table summarizes its acute toxicity to various aquatic species.

SpeciesTest TypeValueExposure Time
Pimephales promelas (fathead minnow)LC50 (Lethal Dose, 50%)2.3 mg/L96 hours
Daphnia magna (Water flea)LC50 (Lethal Dose, 50%)3.2 mg/L48 hours
Daphnia magna (Water flea)EC50 (Effective Conc., 50%)2.6 mg/L48 hours
Pseudokirchneriella subcapitata (green algae)NOEC (No Observed Effect Conc.)0.55 mg/L72 hours

Data sourced from this compound Material Safety Data Sheet.[1][6][8]

Disposal and Handling Protocols

Adherence to established protocols is essential for the safe disposal of this compound and associated materials.

Standard Disposal Procedure for this compound Waste

The recommended method for disposing of this compound is through a licensed professional waste disposal service.[1] The primary treatment method is high-temperature incineration.

Methodology:

  • Collection: Collect surplus and non-recyclable this compound solutions in a suitable, tightly closed, and properly labeled waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition.[1][2]

  • Disposal: This combustible material should be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][8][9]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance.[2][5][10]

Disposal of Contaminated Packaging

Packaging that has contained this compound must be treated as hazardous waste.

Methodology:

  • Decontamination: Do not attempt to clean or reuse empty containers.[2][5]

  • Disposal: Dispose of the contaminated packaging as unused product.[1][2][8] Handle contaminated packages in the same manner as the substance itself and transfer them to a licensed disposal company.[7]

Accidental Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Methodology:

  • Immediate Response: Evacuate personnel to a safe area and remove all sources of ignition.[1][2] Ensure the area is adequately ventilated.

  • Personal Protection: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a respirator if ventilation is inadequate.[1][3]

  • Environmental Protection: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[1][2][3][4][5][6][7][9]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as sand, clay, or diatomaceous earth.[2][5][6][10]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[4]

    • Alternatively, for liquid spills, you can use an electrically protected vacuum cleaner or wet-brushing to collect the material.[1]

  • Final Disposal: The collected waste must be disposed of as hazardous waste, following the standard disposal procedure outlined above.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

Salicylaldehyde_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_spill Spill Emergency Protocol cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated collect_liquid Collect Liquid Waste in Closed, Labeled Container start->collect_liquid collect_solid Collect Contaminated Solids (e.g., PPE, absorbent) start->collect_solid storage Store in Cool, Dry, Well-Ventilated Area collect_liquid->storage collect_solid->storage spill Accidental Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain Spill & Prevent Entry to Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect into Hazardous Waste Container absorb->collect_spill collect_spill->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co incineration Dispose via Chemical Incinerator with Afterburner & Scrubber disposal_co->incineration

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Guide to Handling Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Salicylaldehyde, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following safety protocols is critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[4]Protects against splashes that can cause serious eye irritation.[1][3][5]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat or protective workwear.[3]Prevents skin contact, which can cause irritation.[1][3][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate or if fumes are generated.[4]Minimizes inhalation of harmful vapors.
Body Protection Long pants and close-toed footwear.[4]Ensures maximum skin coverage to prevent accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are crucial for safety and to maintain the integrity of the chemical.

1. Preparation:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • PPE Donning: Before handling this compound, put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash fountain and safety shower are readily accessible.[4]

2. Handling:

  • Dispensing: When transferring or dispensing the liquid, do so carefully to avoid splashing.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe fumes.[4]

  • Ignition Sources: Keep away from sources of ignition, such as open flames and hot surfaces.[1][4]

3. Post-Handling:

  • Hand Washing: Wash hands thoroughly with soap and water after handling and before breaks.[1][4]

  • Decontamination: Clean any contaminated surfaces promptly.

  • Storage: Keep the container tightly closed when not in use.[1][4] Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste this compound in a suitable, labeled, and closed container.

  • Regulatory Compliance: Disposal must be in accordance with all federal, state, and local regulations.[4] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product.[4]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate action is critical.

  • Spill Cleanup:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1]

    • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[6][7]

    • Collect the absorbed material into a suitable container for disposal.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Salicylaldehyde_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe Don Personal Protective Equipment prep_vent->prep_ppe prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_ppe->prep_emergency handle_dispense Careful Dispensing handle_avoid Avoid Contact and Inhalation handle_dispense->handle_avoid handle_ignition Keep Away from Ignition Sources handle_avoid->handle_ignition post_wash Wash Hands Thoroughly post_store Store Properly in a Closed Container post_wash->post_store disp_collect Collect in a Labeled Waste Container disp_comply Dispose According to Regulations disp_collect->disp_comply start Start cluster_prep cluster_prep start->cluster_prep end_safe Safe Completion spill Accidental Spill or Exposure spill->disp_collect Spill Cleanup first_aid Administer First Aid and Seek Medical Attention spill->first_aid Exposure first_aid->end_safe cluster_handling cluster_handling cluster_prep->cluster_handling cluster_handling->spill cluster_post cluster_post cluster_handling->cluster_post Normal Operation cluster_disposal cluster_disposal cluster_post->cluster_disposal cluster_disposal->end_safe

Caption: Workflow for the safe handling of this compound.

References

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Salicylaldehyde

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